molecular formula C10H8BrNO B1283758 2-Bromo-8-methoxyquinoline CAS No. 199871-96-0

2-Bromo-8-methoxyquinoline

カタログ番号: B1283758
CAS番号: 199871-96-0
分子量: 238.08 g/mol
InChIキー: OFGAJQZBICFUAC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-8-methoxyquinoline (CAS 199871-96-0) is a brominated quinoline derivative serving as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery research. This compound is part of a significant class of heterocyclic pharmacophores known for their diverse biological activities. The bromine atom at the 2-position and the methoxy group at the 8-position make this molecule a valuable precursor for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling the synthesis of a wide array of complex quinoline frameworks for structure-activity relationship (SAR) studies. Quinoline derivatives, particularly brominated and methoxy-substituted variants, are of high interest in developing novel therapeutic agents. Research indicates that brominated methoxyquinolines can be transformed into derivatives with promising antiproliferative activities against various cancer cell lines . The quinoline core is a privileged structure in medicinal chemistry, and functionalization at different positions, such as bromination, is a key strategy to enhance biological activity and explore new pharmacological potential . This compound is supplied strictly for research applications, including as a starting material for the synthesis of potential anticancer agents, enzyme inhibitors, and other biologically active molecules. Applications: Synthetic Organic Chemistry; Medicinal Chemistry Research; Pharmaceutical Development; Anticancer Agent Discovery; Heterocyclic Building Block. This product is for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-bromo-8-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-8-4-2-3-7-5-6-9(11)12-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGAJQZBICFUAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573682
Record name 2-Bromo-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199871-96-0
Record name 2-Bromo-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 199871-96-0

This technical guide provides a comprehensive overview of 2-Bromo-8-methoxyquinoline, a heterocyclic building block of significant interest to researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and a common application, and explores its relevance in biological signaling pathways.

Physicochemical Properties and Safety Data

This compound is a substituted quinoline derivative. The strategic placement of the bromo and methoxy groups on the quinoline scaffold makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 199871-96-0[1][2]
Molecular Formula C₁₀H₈BrNO[1]
Molecular Weight 238.08 g/mol [1]
Appearance Orange to yellow solid[3][4]
Melting Point 71-75 °C[3]
Purity Typically ≥94%[4]
Storage Store in a refrigerator (2-8 °C) in a dry, sealed container[3]

Table 2: Safety Information for this compound

Hazard StatementPrecautionary StatementSignal WordPictogram
H302: Harmful if swallowed.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.WarningExclamation Mark
H315: Causes skin irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.

This safety information is based on available data for the compound and may not be exhaustive. Always consult the latest Safety Data Sheet (SDS) before handling.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a closely related isomer, which can be adapted for this compound, and a common cross-coupling reaction.

Synthesis of Bromo-8-methoxyquinoline

Experimental Protocol: Synthesis of 5-Bromo-8-methoxyquinoline [5]

  • Reaction Setup: To a solution of 8-methoxyquinoline (382.4 mg, 2.4 mmol) in distilled dichloromethane (CH₂Cl₂) (15 mL), a solution of bromine (422.4 mg, 2.7 mmol, 1.1 eq) in chloroform (CHCl₃) is added dropwise over 10 minutes. The reaction is conducted in the dark at ambient temperature.

  • Reaction Monitoring: The reaction mixture is stirred for 2 days, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the organic layer is washed three times with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) (3 x 20 mL).

  • Isolation: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure.

  • Purification: The crude material (approximately 560 mg) is purified by column chromatography on a short alumina column, eluting with a mixture of ethyl acetate and hexane (1:3, 150 mL). Evaporation of the solvent yields 5-bromo-8-methoxyquinoline as a brown solid (535 mg, 92% yield).

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds. The following is a general protocol for the Suzuki coupling of a bromoquinoline derivative with an arylboronic acid.

Experimental Protocol: General Suzuki-Miyaura Coupling [6]

  • Reaction Setup: In a reaction vessel, combine the bromoquinoline (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a base such as potassium carbonate (K₂CO₃) (2.0 equiv), and the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 equiv).

  • Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., acetonitrile, dioxane, or THF) and water.

  • Reaction Conditions: The mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (typically 80-100 °C) for 2 to 12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, the reaction is quenched by the addition of ethyl acetate and water. The layers are separated.

  • Isolation and Purification: The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Role in Signaling Pathways and Drug Development

While specific studies detailing the direct interaction of this compound with biological signaling pathways are limited, the broader class of quinoline derivatives is extensively studied in medicinal chemistry for its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Complex quinoline derivatives have been shown to modulate key cellular signaling pathways. For instance, a structurally related indoloquinoline has been demonstrated to exert its cytotoxic effects on colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway.[7][8] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.

Below is a diagram illustrating the simplified PI3K/AKT/mTOR signaling pathway, which can be a target for quinoline-based inhibitors.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Quinoline-based Inhibitor Inhibitor->PI3K

Caption: Simplified PI3K/AKT/mTOR signaling pathway and a potential point of inhibition.

The versatility of the this compound scaffold allows for its elaboration into a diverse library of compounds that can be screened for activity against various biological targets, including kinases within critical signaling pathways like the one depicted.

Synthetic Workflow and Logical Relationships

The utility of this compound as a synthetic intermediate is highlighted by its role in the construction of more complex molecular architectures. The following diagram illustrates a typical synthetic workflow involving a bromoquinoline derivative.

Synthetic_Workflow Start 8-Methoxyquinoline Reaction1 Bromination Start->Reaction1 Intermediate This compound Reaction2 Suzuki-Miyaura Cross-Coupling Intermediate->Reaction2 Reaction1->Intermediate Product Aryl-substituted 8-methoxyquinoline Reaction2->Product Application Biological Screening (e.g., Kinase Assays) Product->Application

References

In-Depth Technical Guide to the Physical Properties of 2-Bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Bromo-8-methoxyquinoline. Due to the limited availability of specific experimental data for this particular isomer, this guide also includes data for structurally related compounds to provide valuable context and estimates. Furthermore, detailed experimental protocols for the determination of key physical properties are outlined to support further research and characterization of this compound.

Core Physical and Chemical Properties

This compound is a solid, appearing as a white to yellow crystalline powder at room temperature.[1] While specific quantitative data for this isomer is scarce, the following table summarizes its known identifiers and provides comparative data from closely related bromo-methoxyquinoline isomers to offer estimated values.

PropertyThis compound5-Bromo-8-methoxyquinoline (Analogue)8-Bromo-2-methoxyquinoline (Analogue)4-Bromo-8-methoxyquinoline (Analogue)
Molecular Formula C₁₀H₈BrNOC₁₀H₈BrNOC₁₀H₈BrNOC₁₀H₈BrNO
Molecular Weight 238.08 g/mol [1]238.08 g/mol 238.08 g/mol [2]238.08 g/mol [3]
CAS Number 199871-96-0[1]103862-55-1146564-18-3[2]103028-31-5[3]
Appearance White to Yellow Solid[1]Brown Solid-Crystalline Powder
Melting Point Not available80-82 °CNot available86-87 °C
Boiling Point Not availableNot available312.6 ± 22.0 °C (Predicted)[2]336.9 ± 22.0 °C (Predicted)
Density Not availableNot available1.516 ± 0.06 g/cm³ (Predicted)[2]1.516 ± 0.06 g/cm³ (Predicted)
Solubility Not availableSoluble in ethanol, chloroform, dichloromethane; slightly soluble in water.[4]Not availableNot available

Experimental Protocols

Detailed experimental methodologies for the determination of the physical properties of this compound are provided below. These are generalized procedures applicable to solid organic compounds.

Determination of Melting Point

The melting point of a solid is a key indicator of its purity and can be determined using a capillary melting point apparatus.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Thomas-Hoover)[5]

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is dry and finely powdered using a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block at a steady and slow rate (approximately 1-2 °C per minute) when approaching the expected melting point.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point of the compound.[6]

Determination of Boiling Point (for related liquid isomers)

For liquid quinoline derivatives, the boiling point can be determined using a micro boiling point method.

Materials:

  • Liquid quinoline sample

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or Thiele tube)[7]

Procedure:

  • Place a small amount of the liquid sample into the small test tube.

  • Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

  • Attach the test tube to a thermometer and immerse the setup in a heating bath.

  • Heat the bath gradually. A stream of bubbles will emerge from the capillary tube as the air inside expands and the liquid begins to vaporize.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is the boiling point of the substance.[7][8][9]

Determination of Solubility

The solubility of this compound in various solvents can be assessed through a systematic qualitative analysis.

Materials:

  • This compound sample

  • A selection of solvents (e.g., water, ethanol, acetone, diethyl ether, dimethyl sulfoxide (DMSO), 5% aq. HCl, 5% aq. NaOH)

  • Small test tubes

  • Vortex mixer or stirring rod

Procedure:

  • Place approximately 10-20 mg of the solid this compound into a small test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Agitate the mixture vigorously using a vortex mixer or by stirring with a rod for 1-2 minutes.

  • Observe the mixture to determine if the solid has dissolved completely. If the solid dissolves, it is considered soluble in that solvent. If a significant portion remains undissolved, it is classified as insoluble or slightly soluble.[10]

  • For acidic or basic solutions, observe any reaction (e.g., effervescence) in addition to solubility.

Potential Biological Activity and Signaling Pathway

While there is no specific information on the signaling pathways directly modulated by this compound, several studies on related bromo- and methoxy-substituted quinolines have highlighted their potential as anticancer agents. These compounds have been shown to induce apoptosis and inhibit key enzymes involved in cancer progression, such as topoisomerase I and components of the PI3K/AKT/mTOR pathway.[4]

Based on this, a hypothetical signaling pathway for a generic bromo-methoxyquinoline derivative is proposed below. This diagram illustrates a potential mechanism of action where the compound induces apoptosis through the inhibition of a key signaling pathway often dysregulated in cancer.

Hypothetical_Signaling_Pathway BromoMethoxyquinoline This compound (Hypothetical Agent) PI3K PI3K BromoMethoxyquinoline->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Apoptosis Apoptosis mTOR->Apoptosis

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by this compound.

Experimental Workflow for Biological Activity Screening

The following diagram outlines a general workflow for screening the anticancer activity of a compound like this compound, from initial cytotoxicity assays to more specific mechanistic studies.

Experimental_Workflow Compound This compound MTT Cytotoxicity Assay (e.g., MTT) Compound->MTT CellLines Cancer Cell Lines (e.g., HCT116, HeLa) CellLines->MTT IC50 Determine IC50 MTT->IC50 ApoptosisAssay Apoptosis Assay (e.g., Annexin V) IC50->ApoptosisAssay CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle WesternBlot Mechanism Study (Western Blot for PI3K/AKT/mTOR pathway proteins) IC50->WesternBlot Results Biological Activity Profile ApoptosisAssay->Results CellCycle->Results WesternBlot->Results

Caption: General workflow for evaluating the anticancer properties of a test compound.

References

An In-depth Technical Guide on the Solubility of 2-Bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Bromo-8-methoxyquinoline, a key consideration for its handling, formulation, and application in research and development. A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. Consequently, this document provides a generalized, robust experimental protocol for determining the solubility of this compound in various solvents. This guide is intended to equip researchers with the necessary methodology to generate reliable solubility data in their own laboratory settings.

Introduction to this compound

Quantitative Solubility Data

A thorough review of scientific literature and chemical data repositories did not yield specific quantitative solubility data for this compound. Researchers are advised to determine the solubility experimentally in their solvents of interest. The following sections provide a detailed protocol for this purpose.

Experimental Protocol for Solubility Determination

The following is a generalized but detailed protocol for determining the equilibrium solubility of a solid compound like this compound in a liquid solvent. This method is based on the shake-flask technique, which is a common and reliable method for solubility measurement[2].

3.1. Materials and Equipment

  • This compound (solid)

  • Selected solvent(s) of interest (e.g., water, ethanol, DMSO, various buffers)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or orbital incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.

    • Seal the vials tightly to prevent solvent evaporation[3].

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C)[3][4].

    • Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute[3][4]. Preliminary studies may be needed to determine the optimal equilibration time[5].

  • Sample Separation:

    • After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to settle.

    • Centrifuge the samples at a high speed to pellet the remaining undissolved solid[3].

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. It is critical to avoid disturbing the solid pellet.

    • Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining fine particles[3][4].

  • Quantification:

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze these standards using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to construct a calibration curve of signal versus concentration[3].

    • Sample Analysis: Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve[3].

    • Analyze the diluted sample using the same analytical method as the standards.

    • Determine the concentration of the dissolved compound in the diluted sample by using the calibration curve[3].

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor.

    • Solubility is typically expressed in units such as mg/mL or mol/L[3].

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification cluster_calc Calculation A Add excess 2-Bromo-8- methoxyquinoline to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant C->D F Dilute filtered supernatant D->F E Prepare calibration standards G Analyze standards and sample (e.g., HPLC) E->G F->G H Determine concentration from calibration curve G->H I Calculate solubility H->I

Caption: A generalized workflow for the experimental determination of compound solubility.[3]

Conclusion

While direct, quantitative solubility data for this compound is not currently published, this guide provides a comprehensive and standardized experimental protocol to enable researchers to determine this crucial physicochemical property. The outlined shake-flask method, coupled with appropriate analytical quantification, will yield reliable and reproducible solubility data essential for advancing research and development involving this compound.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for 2-Bromo-8-methoxyquinoline. Due to the limited availability of publicly accessible, complete experimental NMR data for this compound, this document outlines the expected spectral characteristics based on the analysis of closely related analogs and general principles of NMR spectroscopy for substituted quinolines. Furthermore, it details the necessary experimental protocols for synthesis and spectral acquisition, and provides a logical workflow for the characterization of this and similar compounds.

Data Presentation

Table 1: Reference ¹H NMR Spectroscopic Data for 5-Bromo-8-methoxyquinoline

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.95ddJ = 4.2, 1.6
H-48.50ddJ = 8.6, 1.6
H-67.73dJ = 8.4
H-37.55ddJ = 8.5, 4.2
H-76.94dJ = 8.4
OCH₃4.09s-
Solvent: Chloroform-d (CDCl₃), Spectrometer Frequency: 400 MHz[1]

Table 2: Reference ¹³C NMR Spectroscopic Data for 5-Bromo-8-methoxyquinoline

CarbonChemical Shift (δ, ppm)
C-8155.35
C-2149.88
C-8a140.94
C-4135.76
C-6130.23
C-5128.34
C-3122.93
C-7112.02
C-4a108.29
OCH₃56.33
Solvent: Chloroform-d (CDCl₃), Spectrometer Frequency: 101 MHz[1]

Experimental Protocols

Synthesis of Bromo-8-methoxyquinoline Derivatives (General Procedure)

The synthesis of bromo-8-methoxyquinoline derivatives can be achieved through the bromination of 8-methoxyquinoline. The following is a general protocol adapted from the synthesis of 5-bromo-8-methoxyquinoline.[2]

Materials:

  • 8-methoxyquinoline

  • Bromine (Br₂)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hexane

  • Ethyl Acetate (EtOAc)

Procedure:

  • Dissolve 8-methoxyquinoline in a suitable solvent like chloroform or dichloromethane in a round-bottom flask.

  • To this solution, add a solution of bromine in the same solvent dropwise over a period of 10 minutes at room temperature, while protecting the reaction from light.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, wash the organic layer with a 5% aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product using column chromatography on silica gel or alumina, eluting with a mixture of hexane and ethyl acetate to yield the pure bromo-8-methoxyquinoline derivative.[2]

NMR Sample Preparation and Data Acquisition

A properly prepared sample is crucial for obtaining high-quality NMR spectra.

Materials:

  • Synthesized this compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

  • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • 5 mm NMR tube

  • Pasteur pipette and glass wool

Procedure:

  • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

  • Record the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Process the acquired data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Mandatory Visualization

The logical workflow for the synthesis and characterization of this compound is depicted in the following diagram.

Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_characterization Characterization start Start: 8-methoxyquinoline bromination Bromination with Br2 start->bromination workup Aqueous Workup (NaHCO3 wash) bromination->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product nmr_prep NMR Sample Preparation product->nmr_prep nmr_acq 1H and 13C NMR Acquisition nmr_prep->nmr_acq data_proc Data Processing and Analysis nmr_acq->data_proc structure_confirm Structure Confirmation data_proc->structure_confirm

Caption: Synthesis and Characterization Workflow.

References

An In-depth Technical Guide on the Crystal Structure and Potential Biological Activity of 2-Bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-8-methoxyquinoline, focusing on its structural characteristics and potential biological relevance. While a definitive crystal structure for this compound is not publicly available, this document compiles and analyzes crystallographic data from closely related isomers to infer its likely structural properties. Furthermore, this guide outlines a plausible synthetic route and crystallization methodology and explores a hypothesized mechanism of action based on the known biological activities of similar quinoline derivatives.

Introduction to Bromo-methoxyquinolines

Quinoline and its derivatives are a significant class of heterocyclic compounds that form the core structure of many pharmacologically active agents. The incorporation of bromine and methoxy substituents onto the quinoline scaffold has been shown to modulate their biological activities, often leading to enhanced anticancer, antimicrobial, and enzyme inhibitory properties. This compound is a member of this promising class of compounds, and understanding its three-dimensional structure is crucial for elucidating its structure-activity relationships and for the rational design of novel therapeutic agents.

Crystallographic Analysis: A Comparative Approach

Direct crystallographic data for this compound is not currently available in open-access crystallographic databases. However, analysis of the crystal structures of closely related isomers, such as 4-Bromo-8-methoxyquinoline and 8-Bromo-2-methylquinoline, provides valuable insights into the expected molecular geometry and packing of the target molecule.

Parameter4-Bromo-8-methoxyquinoline[1]8-Bromo-2-methylquinoline[2]
Chemical Formula C₁₀H₈BrNOC₁₀H₈BrN
Molecular Weight 238.08222.09
Crystal System OrthorhombicMonoclinic
Space Group Pca2₁P2₁/c
a (Å) 5.1615(1)5.0440(17)
b (Å) 12.1337(6)13.467(4)
c (Å) 14.2436(7)13.391(4)
α (°) 9090
β (°) 9097.678(4)
γ (°) 9090
Volume (ų) 892.05(6)901.4(5)
Z 44
Temperature (K) 150(1)291(2)
Radiation type Mo KαMo Kα

Based on this comparative data, it is anticipated that this compound will also exhibit a planar quinoline ring system. The packing of the molecules in the crystal lattice is likely to be influenced by weak intermolecular interactions, such as π-π stacking and C-H···π interactions, similar to what is observed in its isomers.[1][2]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of 2-bromoquinolines.[3] One such approach involves the bromination of 8-methoxy-2-quinolone.

Materials:

  • 8-methoxy-2-quinolone

  • Phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃)

  • Anhydrous solvent (e.g., acetonitrile, toluene)

  • Sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 8-methoxy-2-quinolone and phosphorus oxybromide in an anhydrous solvent is prepared.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and slowly poured into a beaker containing ice-water.

  • The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate.

  • The product is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is a critical step in determining the precise crystal structure. A common and effective method for growing single crystals of organic compounds is slow evaporation.

Materials:

  • Purified this compound

  • A suitable solvent or solvent system (e.g., ethanol, methanol, ethyl acetate, or a mixture thereof)

  • A clean vial or small beaker

Procedure:

  • A saturated solution of this compound is prepared by dissolving the compound in a minimal amount of a suitable solvent at room temperature or with gentle heating.

  • The solution is filtered to remove any insoluble impurities.

  • The clear solution is placed in a clean vial, which is then loosely covered to allow for slow evaporation of the solvent.

  • The vial is left undisturbed in a location with stable temperature and minimal vibrations.

  • Over a period of several days to weeks, as the solvent slowly evaporates, single crystals of this compound are expected to form.

Hypothesized Biological Activity and Signaling Pathway

While direct biological studies on this compound are limited, the broader class of brominated and methoxy-substituted quinolines has demonstrated significant anticancer activity.[4][5][6][7] Notably, some quinoline derivatives have been shown to exert their cytotoxic effects by modulating key cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, and by inhibiting enzymes critical for cell proliferation, like topoisomerase I.[8][9][10]

Based on these precedents, it is hypothesized that this compound may exhibit anticancer properties through the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.

Below is a diagram illustrating the hypothesized mechanism of action of this compound.

Hypothesized_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bromo_Quinoline This compound Bromo_Quinoline->PI3K

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by this compound.

Experimental Workflow for Biological Activity Screening

To validate the hypothesized anticancer activity of this compound, a systematic experimental workflow is proposed. This workflow encompasses initial cytotoxicity screening, determination of the mechanism of cell death, and investigation into the molecular targets.

Experimental_Workflow Start Synthesis & Purification of This compound Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) IC50->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Enzyme_Assay Enzyme Inhibition Assay (e.g., Topoisomerase I) IC50->Enzyme_Assay Western_Blot Western Blot Analysis (PI3K/AKT/mTOR pathway proteins) Apoptosis_Assay->Western_Blot Cell_Cycle->Western_Blot Conclusion Elucidation of Mechanism of Action Western_Blot->Conclusion Enzyme_Assay->Conclusion

Caption: Proposed workflow for evaluating the anticancer activity of this compound.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, this technical guide provides a robust framework for its study. By leveraging comparative crystallographic data, established synthetic methodologies, and the known biological activities of related compounds, a clear path for future research is outlined. The hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway presents a compelling avenue for investigation into the potential of this compound as a novel anticancer agent. The experimental workflows detailed herein offer a systematic approach to validating this hypothesis and fully characterizing the pharmacological profile of this promising compound. Further research, particularly the successful crystallization and X-ray diffraction analysis, will be instrumental in advancing our understanding of this and other related quinoline derivatives.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and reliable multi-step synthesis for 2-bromo-8-methoxyquinoline, a valuable building block in medicinal chemistry and materials science. Direct bromination of 8-methoxyquinoline is not a feasible route due to the regioselective formation of the 5-bromo isomer. Therefore, a three-step synthetic pathway is proposed, commencing with the synthesis of 8-methoxyquinolin-2(1H)-one, followed by its conversion to 2-chloro-8-methoxyquinoline, and culminating in a halogen exchange reaction to yield the target compound.

I. Synthetic Strategy Overview

The synthesis of this compound is strategically approached in three distinct stages, each optimized to ensure high yield and purity of the desired product.

Synthesis_Overview A o-Anisidine + Diethyl Malonate B Step 1: Cyclization A->B C 8-Methoxyquinolin-2(1H)-one B->C D Step 2: Chlorination C->D E 2-Chloro-8-methoxyquinoline D->E F Step 3: Halogen Exchange E->F G This compound F->G

Caption: Overall synthetic workflow for this compound.

II. Experimental Protocols and Data

Step 1: Synthesis of 8-Methoxyquinolin-2(1H)-one

This initial step involves the condensation and cyclization of o-anisidine with diethyl malonate to form the quinolinone ring system.

Reaction:

Step1_Reaction cluster_reactants Reactants cluster_conditions Conditions o_anisidine o-Anisidine catalyst High Temperature o_anisidine->catalyst diethyl_malonate Diethyl Malonate diethyl_malonate->catalyst product 8-Methoxyquinolin-2(1H)-one catalyst->product

Caption: Reaction scheme for the synthesis of 8-Methoxyquinolin-2(1H)-one.

Experimental Protocol:

A mixture of o-anisidine and a slight excess of diethyl malonate is heated at high temperature (typically 200-250 °C) for several hours. The reaction proceeds via an initial acylation of the amine followed by an intramolecular cyclization and subsequent elimination of ethanol. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solid product is triturated with a suitable solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials and byproducts. The crude product can be further purified by recrystallization.

ParameterValue
Reactants o-Anisidine, Diethyl Malonate
Stoichiometry 1 : 1.1 (o-Anisidine : Diethyl Malonate)
Temperature 220-260 °C
Reaction Time 4-8 hours
Solvent (for workup) Ethanol or Diethyl Ether
Purification Recrystallization
Typical Yield 60-75%
Step 2: Conversion of 8-Methoxyquinolin-2(1H)-one to 2-Chloro-8-methoxyquinoline

The hydroxyl group of the quinolinone is converted to a chloro group using a chlorinating agent, typically phosphorus oxychloride (POCl₃).

Reaction:

Step2_Reaction cluster_conditions Conditions reactant 8-Methoxyquinolin-2(1H)-one reagent POCl₃ reactant->reagent heat Reflux reagent->heat product 2-Chloro-8-methoxyquinoline heat->product

Caption: Reaction scheme for the synthesis of 2-Chloro-8-methoxyquinoline.

Experimental Protocol:

8-Methoxyquinolin-2(1H)-one is suspended in an excess of phosphorus oxychloride. The mixture is heated to reflux and maintained at this temperature for a specified period. The reaction's progress is monitored by TLC. After completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice. The resulting mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by column chromatography or recrystallization.

ParameterValue
Reactant 8-Methoxyquinolin-2(1H)-one
Reagent Phosphorus Oxychloride (POCl₃)
Stoichiometry Reactant in excess POCl₃
Temperature Reflux (approx. 105 °C)
Reaction Time 2-4 hours
Workup Quenching with ice, neutralization
Purification Column Chromatography/Recrystallization
Typical Yield 80-90%
Step 3: Halogen Exchange of 2-Chloro-8-methoxyquinoline to this compound

The final step involves a copper-catalyzed Finkelstein-type reaction to replace the chlorine atom with a bromine atom.

Reaction:

Step3_Reaction cluster_conditions Conditions reactant 2-Chloro-8-methoxyquinoline reagent NaBr or KBr reactant->reagent catalyst Cu(I) salt (e.g., CuBr) reagent->catalyst solvent High-boiling polar aprotic solvent (e.g., DMF, NMP) catalyst->solvent heat Heat solvent->heat product This compound heat->product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol:

2-Chloro-8-methoxyquinoline is dissolved in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). A source of bromide ions, such as sodium bromide or potassium bromide, and a catalytic amount of a copper(I) salt (e.g., copper(I) bromide) are added. The reaction mixture is heated to an elevated temperature and stirred for an extended period. The progress of the halogen exchange is monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the final this compound.

ParameterValue
Reactant 2-Chloro-8-methoxyquinoline
Reagents Sodium Bromide (NaBr) or Potassium Bromide (KBr)
Catalyst Copper(I) Bromide (CuBr)
Solvent N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Temperature 120-150 °C
Reaction Time 12-24 hours
Workup Liquid-liquid extraction
Purification Column Chromatography
Typical Yield 70-85%

III. Conclusion

The presented three-step synthesis provides a reliable and scalable method for the preparation of this compound. Each step has been outlined with a detailed experimental protocol and key reaction parameters to guide researchers in the successful synthesis of this important chemical intermediate. The use of readily available starting materials and well-established chemical transformations makes this synthetic route attractive for both academic and industrial applications. Careful monitoring and purification at each stage are crucial for obtaining the final product in high purity.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Bromination of 8-Methoxyquinoline

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimalarial, antimicrobial, and anticancer properties.[1] The introduction of bromine atoms to the quinoline ring serves as a critical synthetic strategy, providing versatile handles for further functionalization and the development of novel therapeutic agents. 8-Methoxyquinoline, an activated quinoline derivative, undergoes electrophilic bromination under various conditions to yield mono-, di-, and poly-brominated products. Understanding the regioselectivity and optimizing reaction conditions are paramount for the targeted synthesis of these valuable intermediates.

This technical guide provides a comprehensive overview of the bromination of 8-methoxyquinoline, detailing experimental protocols, summarizing quantitative data, and illustrating key reaction pathways.

Regioselectivity in the Bromination of 8-Methoxyquinoline

The outcome of the electrophilic bromination of 8-methoxyquinoline is governed by the directing effects of the substituents on the quinoline ring. The methoxy group at the C-8 position is a strong activating, ortho-, para-directing group. Consequently, it directs electrophiles primarily to the C-5 and C-7 positions. The nitrogen atom in the quinoline ring is a deactivating group, making the pyridine ring less susceptible to electrophilic attack than the benzene ring. Therefore, bromination preferentially occurs on the benzene ring.

Experimental evidence consistently shows that the monobromination of 8-methoxyquinoline with molecular bromine occurs with high regioselectivity at the C-5 position, yielding 5-bromo-8-methoxyquinoline as the sole product in high yields.[1][2] Dibromination typically occurs at the C-5 and C-7 positions. Further substitution can occur on both the pyridine and benzene rings, especially when starting from hydrogenated quinoline precursors.[3][4]

Experimental Protocols and Data

Monobromination: Synthesis of 5-Bromo-8-methoxyquinoline

The reaction of 8-methoxyquinoline with a slight excess of molecular bromine provides a highly regioselective and high-yielding route to 5-bromo-8-methoxyquinoline.[1]

Detailed Experimental Protocol: A solution of bromine (1.1 equivalents) in chloroform (CHCl₃) is added dropwise to a solution of 8-methoxyquinoline (1.0 equivalent) in distilled dichloromethane (CH₂Cl₂) over 10 minutes in the dark at ambient temperature. The reaction mixture is stirred for 2 days. Upon completion, the organic layer is washed three times with a 5% aqueous sodium bicarbonate (NaHCO₃) solution, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The resulting crude material is purified by column chromatography on alumina, eluting with an ethyl acetate/hexane mixture (1:3) to yield the pure product.[1]

Dibromination: Synthesis of 5,7-Dibromo-8-methoxyquinoline

While direct bromination of 8-methoxyquinoline with excess bromine leads to a mixture of products, 5,7-dibromo-8-methoxyquinoline can be synthesized in high yield from 5,7-dibromo-8-hydroxyquinoline.[1]

Detailed Experimental Protocol: To a solution of 5,7-dibromo-8-hydroxyquinoline (1.0 equivalent) and sodium hydroxide (NaOH) (1.0 equivalent) in a suitable solvent, dimethyl sulfate (1.0 equivalent) is added dropwise. The reaction mixture is heated to 70-80°C for 1 hour. After cooling, the resulting solid is dissolved in chloroform (CHCl₃). The organic layer is washed sequentially with water, 10% NaOH solution, and again with water, then dried over anhydrous Na₂SO₄. The solvent is evaporated, and the crude product is purified by column chromatography on alumina (eluent: EtOAc–hexane, 1:6) to afford 5,7-dibromo-8-methoxyquinoline.[1][5]

Polybromination: Synthesis of 3,5,6,7-Tetrabromo-8-methoxyquinoline

Tetrabromination can be achieved by starting with a partially hydrogenated quinoline precursor and using a large excess of bromine. This process involves both bromination and aromatization.[3]

Detailed Experimental Protocol: A solution of 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline (1.0 equivalent) in chloroform (CHCl₃) is treated with a solution of bromine (5.3 equivalents) in CHCl₃ over 5 minutes at room temperature in the absence of light. The mixture is stirred for 5 days until all the bromine is consumed. The reaction mixture is then washed three times with a 5% aqueous NaHCO₃ solution and dried over Na₂SO₄. After solvent removal, the crude material is purified by silica column chromatography (eluent: AcOEt/hexane, 1:5) and subsequent recrystallization to give 3,5,6,7-tetrabromo-8-methoxyquinoline.[3]

Quantitative Data Summary

The following tables summarize the reaction conditions and outcomes for the bromination of 8-methoxyquinoline and its derivatives.

Table 1: Synthesis of 5-Bromo-8-methoxyquinoline

Starting MaterialBrominating Agent (Equivalents)SolventTemperatureTimeProductYield (%)Reference
8-MethoxyquinolineBr₂ (1.1)CH₂Cl₂ / CHCl₃Room Temp.2 days5-Bromo-8-methoxyquinoline92%[1]
8-MethoxyquinolineBr₂ (1.5)CH₂Cl₂Room Temp.17 h5-Bromo-8-methoxyquinoline92%[1]

Table 2: Synthesis of Di- and Poly-brominated 8-Methoxyquinolines

Starting MaterialBrominating Agent (Equivalents)SolventTemperatureTimeProductYield (%)Reference
8-MethoxyquinolineNBS (3.0)93% H₂SO₄N/AN/A5,7-Dibromo-8-methoxyquinoline57%[1]
5,7-Dibromo-8-hydroxyquinoline(CH₃)₂SO₄ (1.0)N/A70-80°C1 h5,7-Dibromo-8-methoxyquinoline95%[1][5]
6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinolineBr₂ (5.3)CHCl₃Room Temp.5 days3,5,6,7-Tetrabromo-8-methoxyquinoline74%[3]

Visualizing Reaction Pathways

Graphviz diagrams are provided below to illustrate the key reaction workflows.

Monobromination MQ 8-Methoxyquinoline Product 5-Bromo-8-methoxyquinoline MQ->Product Electrophilic Aromatic Substitution Br2 Br₂ Solvent CH₂Cl₂ RT, 2 days

Caption: Regioselective synthesis of 5-bromo-8-methoxyquinoline.

Polybromination_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Final Product Start 6-Bromo-8-methoxy- 1,2,3,4-tetrahydroquinoline Reagents Excess Br₂ (5.3 eq) CHCl₃, RT, 5 days Start->Reagents Bromination & Aromatization Product 3,5,6,7-Tetrabromo- 8-methoxyquinoline (74% Yield) Reagents->Product

Caption: Synthesis of a polybrominated quinoline from a tetrahydroquinoline precursor.

References

An In-depth Technical Guide to the Chemical Reactivity of 2-Bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-8-methoxyquinoline is a key heterocyclic building block in organic synthesis, particularly in the development of novel therapeutic agents. Its strategic substitution pattern, featuring a reactive bromine atom at the 2-position and an electron-donating methoxy group at the 8-position, allows for diverse functionalization. This guide provides a comprehensive overview of the chemical reactivity of this compound, focusing on its utility in palladium-catalyzed cross-coupling reactions and its potential as a scaffold in medicinal chemistry, particularly in the context of kinase inhibitor development and the modulation of cancer-related signaling pathways.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, present in a wide array of natural products and synthetic compounds with diverse biological activities, including anticancer, antimalarial, and antimicrobial properties. The functionalization of the quinoline core is a critical aspect of drug discovery, enabling the fine-tuning of pharmacological profiles. This compound serves as a versatile precursor for the synthesis of a variety of 2-substituted-8-methoxyquinoline derivatives. The bromine atom at the C2 position is particularly amenable to displacement through various cross-coupling reactions, making it a focal point for molecular elaboration.

Physicochemical Properties and Spectroscopic Data

A summary of the available physicochemical and spectroscopic data for this compound is presented below.

PropertyValueReference
CAS Number 199871-96-0[1][2]
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
Physical Form White to Yellow Solid
Storage Temperature Room temperature
Purity 94%
InChI Key OFGAJQZBICFUAC-UHFFFAOYSA-N

Spectroscopic Data:

Chemical Reactivity and Key Reactions

The reactivity of the C-Br bond at the 2-position of the quinoline ring is the cornerstone of this compound's synthetic utility. This position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures from simple precursors. This compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound. This reaction is widely used to synthesize biaryl compounds and other conjugated systems. This compound can be coupled with various arylboronic acids to yield 2-aryl-8-methoxyquinolines, which are of interest as potential kinase inhibitors.[3][4]

General Reaction Scheme:

Suzuki_Miyaura_Coupling sub This compound product 2-Aryl-8-methoxyquinoline sub->product boronic R-B(OH)₂ boronic->product reagents Pd Catalyst Base

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (Representative): A general procedure for the Suzuki-Miyaura coupling of a bromoquinoline is as follows:

  • To a reaction vessel, add the bromoquinoline (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq.).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination is a palladium-catalyzed method for the formation of carbon-nitrogen bonds.[5][6][7][8] This reaction allows for the synthesis of 2-amino-8-methoxyquinoline derivatives by coupling this compound with various primary or secondary amines. These amino-quinolines are valuable intermediates in the synthesis of biologically active compounds, including kinase inhibitors.

General Reaction Scheme:

Buchwald_Hartwig_Amination sub This compound product 2-Amino-8-methoxyquinoline sub->product amine R¹R²NH amine->product reagents Pd Catalyst Ligand Base

Caption: General scheme of the Buchwald-Hartwig amination reaction.

Experimental Protocol (Representative): A general procedure for the Buchwald-Hartwig amination of a bromopyridine analog is as follows:[9]

  • In a glovebox, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 eq.).

  • Add the bromoquinoline (1.0 eq.) and the amine (1.1-1.5 eq.).

  • Add an anhydrous solvent (e.g., toluene, dioxane).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11][12][13] This reaction is valuable for introducing alkynyl moieties onto the quinoline scaffold, which can serve as versatile handles for further transformations or as integral parts of a pharmacophore.

General Reaction Scheme:

Sonogashira_Coupling sub This compound product 2-Alkynyl-8-methoxyquinoline sub->product alkyne R-C≡CH alkyne->product reagents Pd Catalyst Cu(I) co-catalyst Base

Caption: General scheme of the Sonogashira coupling reaction.

Experimental Protocol (Representative): A general procedure for the Sonogashira coupling of an aryl halide is as follows:[14]

  • To a Schlenk flask, add the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous amine solvent (e.g., triethylamine or diisopropylamine) and the terminal alkyne (1.2-2.0 eq.).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer and concentrate. Purify the crude product by column chromatography.

Role in Drug Development and Signaling Pathways

Quinoline derivatives are prominent in drug discovery, with many exhibiting potent activity as kinase inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[14][15][16][17][18] Consequently, inhibitors of this pathway are of significant interest as potential anticancer therapeutics.

Derivatives of 2-substituted-8-methoxyquinoline have been investigated as potential kinase inhibitors. For example, 2-arylquinolines have shown dual inhibitory activity against EGFR and FAK kinases, both of which are important targets in cancer therapy.[3][19] The synthesis of libraries of these compounds, often starting from bromoquinoline precursors, is a common strategy in hit-to-lead optimization campaigns.

The general workflow for the development of such kinase inhibitors is depicted below.

Drug_Development_Workflow start This compound coupling Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) start->coupling library Library of 2-substituted 8-methoxyquinolines coupling->library screening Biological Screening (e.g., Kinase Assays) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead Lead Compound Identification sar->lead optimization Lead Optimization lead->optimization candidate Drug Candidate optimization->candidate

Caption: Workflow for the development of kinase inhibitors.

The PI3K/Akt/mTOR signaling pathway is a complex cascade of protein phosphorylations. Small molecule inhibitors often target the ATP-binding pocket of the kinases in this pathway. The 2-aryl and 2-amino-8-methoxyquinoline scaffolds can be designed to fit into these pockets and disrupt the signaling cascade, leading to apoptosis and inhibition of tumor growth.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt phosphorylates Inhibitor 2-substituted- 8-methoxyquinoline (Inhibitor) Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits Inhibitor->mTORC2 inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized quinoline derivatives. Its reactivity in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, provides efficient access to diverse chemical libraries. These libraries are of significant interest in drug discovery, particularly for the development of kinase inhibitors targeting key cancer-related signaling pathways such as the PI3K/Akt/mTOR pathway. Further exploration of the chemical space accessible from this compound holds promise for the discovery of novel therapeutic agents.

References

An In-depth Technical Guide to 2-Bromo-8-methoxyquinoline Derivatives: From Synthesis to Therapeutic and Material Science Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-8-methoxyquinoline derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. This document details their synthesis, biological activities, particularly as anticancer agents, and their emerging applications in organic electronics. Experimental protocols and structure-activity relationships are discussed to provide a practical resource for researchers in the field.

Introduction

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom at the 2-position and a methoxy group at the 8-position of the quinoline ring system creates a versatile pharmacophore, this compound, which serves as a key intermediate for the synthesis of a diverse array of bioactive molecules and functional materials. The bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, allowing for the generation of libraries of derivatives with tailored properties.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A common strategy involves the bromination of an appropriate quinoline precursor.

General Synthetic Workflow

The synthesis of this compound derivatives often follows a multi-step process that can be tailored to introduce various substituents on the quinoline core. A representative workflow is depicted below.

G cluster_synthesis Synthesis Workflow start Starting Materials (e.g., anilines, quinolinones) step1 Quinoline Ring Formation (e.g., Skraup, Doebner-von Miller) start->step1 step2 Functional Group Interconversion (e.g., hydroxylation, methoxylation) step1->step2 step3 Bromination at C2-position step2->step3 step4 Further Derivatization (e.g., Suzuki, Sonogashira, Buchwald-Hartwig coupling) step3->step4 product Target this compound Derivatives step4->product

Caption: Generalized synthetic workflow for this compound derivatives.

Experimental Protocols

Synthesis of 5-bromo-8-methoxyquinoline:

A solution of bromine (422.4 mg, 2.7 mmol, 1.1 eq) in chloroform (CHCl3) is added dropwise to a solution of 8-methoxyquinoline (382.4 mg, 2.4 mmol) in distilled dichloromethane (CH2Cl2, 15 mL) over 10 minutes in the dark at ambient temperature. The reaction mixture is stirred for 2 days. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the organic layer is washed with 5% aqueous sodium bicarbonate (NaHCO3) solution (3 x 20 mL), dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure. The crude product is purified by column chromatography on alumina, eluting with a mixture of ethyl acetate and hexane (1:3) to yield the pure 5-bromo-8-methoxyquinoline.[1]

Synthesis of 3,5,6,7-Tetrabromo-8-methoxyquinoline:

A solution of 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline (100 mg, 0.41 mmol) in chloroform (15 mL) is combined with a solution of bromine (347 mg, 2.17 mmol) in chloroform (5 mL) over 5 minutes at room temperature in the absence of light. The mixture is allowed to react for 5 days. Subsequently, the reaction mixture is washed with 5% aqueous sodium bicarbonate solution (3 x 20 mL) and dried over anhydrous sodium sulfate. The solvent is evaporated to yield the product.

Anticancer Activity of this compound Derivatives

A significant body of research has focused on the anticancer potential of brominated quinoline derivatives. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines.

Quantitative Data on Anticancer Activity

The in vitro anticancer activity of several brominated 8-methoxy- and 8-hydroxyquinoline derivatives is summarized in the table below, with IC50 values indicating the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCancer Cell LineIC50 (µg/mL)IC50 (µM)Reference
3,5,6,7-Tetrabromo-8-methoxyquinolineC6 (Rat Glioma)-45.3[2]
HeLa (Human Cervical Cancer)-41.5[2]
HT29 (Human Colon Adenocarcinoma)-52.8[2]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (Rat Glioma)5.45-[2]
HeLa (Human Cervical Cancer)9.6-[2]
HT29 (Human Colon Adenocarcinoma)8.8-[2]
6,8-Dibromo-5-nitroquinolineC6 (Rat Glioma)-50.0[2]
HeLa (Human Cervical Cancer)-24.1[2]
HT29 (Human Colon Adenocarcinoma)-26.2[2]
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Glioma)6.7-[3]
HeLa (Human Cervical Cancer)25.6-[3]
HT29 (Human Colon Adenocarcinoma)10.4-[3]
Structure-Activity Relationship (SAR)

The anticancer activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. Some key SAR observations include:

  • Substitution at C-8: The presence of a hydroxyl or methoxy group at the C-8 position has been shown to be important for anticancer activity.[2] Conversion of a methoxy group at C-8 to a hydroxyl group can enhance the inhibitory potential.[2]

  • Bromination Pattern: Bromination at the C-5 and C-7 positions of the quinoline ring is a key factor for significant antiproliferative effects.[4]

  • Electron-withdrawing Groups: The introduction of electron-withdrawing groups, such as a nitro group, can amplify the antiproliferative effects. For instance, 6,8-dibromo-5-nitroquinoline shows remarkable inhibitory activity, whereas its precursor, 6,8-dibromoquinoline, is inactive.[2][4]

Mechanism of Action: Topoisomerase I Inhibition

A primary mechanism of action for the anticancer activity of several brominated quinoline derivatives is the inhibition of human topoisomerase I.[2] Topoisomerase I is a crucial enzyme involved in DNA replication and repair. Its inhibition leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).

G cluster_pathway Topoisomerase I Inhibition Pathway drug This compound Derivative topoI Topoisomerase I drug->topoI Inhibition cleavage_complex Topoisomerase I- DNA Cleavage Complex topoI->cleavage_complex Stabilization dna Supercoiled DNA dna->cleavage_complex Binding dna_damage DNA Double-Strand Breaks cleavage_complex->dna_damage Induction cell_cycle_arrest Cell Cycle Arrest (G2/M phase) dna_damage->cell_cycle_arrest mitochondria Mitochondrial Pathway dna_damage->mitochondria apoptosis Apoptosis cell_cycle_arrest->apoptosis caspases Caspase Activation mitochondria->caspases caspases->apoptosis

Caption: Signaling pathway of apoptosis induced by topoisomerase I inhibition.

Experimental Protocol for Topoisomerase I Inhibition Assay:

The topoisomerase I inhibition assay is performed using a supercoiled plasmid DNA (e.g., pBR322 or pHOT1). The reaction mixture typically contains the supercoiled DNA, human topoisomerase I enzyme, and the test compound at various concentrations in a suitable reaction buffer. The mixture is incubated at 37°C for a specific period (e.g., 30 minutes). The reaction is then stopped, and the DNA is resolved by agarose gel electrophoresis. The inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control (enzyme without inhibitor). Camptothecin is often used as a positive control.

Applications in Materials Science: Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives, particularly 8-hydroxyquinoline complexes, are well-established materials in the field of organic electronics, where they are utilized as electron-transporting and light-emitting layers in Organic Light-Emitting Diodes (OLEDs). The introduction of bromo and methoxy substituents can modulate the photophysical properties of the quinoline core, making this compound derivatives attractive candidates for the development of new OLED materials.

Rationale for Use in OLEDs

The quinoline scaffold possesses inherent electron-deficient properties, which are beneficial for electron transport. The methoxy group acts as an electron-donating group, which can influence the HOMO-LUMO energy levels and, consequently, the emission color and efficiency of the material. The bromine atom can be used to further tune the electronic properties or as a handle for creating more complex, conjugated structures with enhanced photophysical characteristics.

Experimental Workflow for OLED Fabrication and Characterization

The fabrication of an OLED is a multi-step process involving the sequential deposition of several thin layers of organic and inorganic materials onto a substrate.

G cluster_oled OLED Fabrication Workflow substrate Substrate Cleaning (e.g., ITO-coated glass) htl Hole Transport Layer (HTL) Deposition substrate->htl eml Emissive Layer (EML) Deposition (this compound derivative) htl->eml etl Electron Transport Layer (ETL) Deposition eml->etl cathode Cathode Deposition (e.g., Al, LiF/Al) etl->cathode encapsulation Encapsulation cathode->encapsulation characterization Device Characterization (Electroluminescence, I-V-L) encapsulation->characterization

Caption: General workflow for the fabrication and characterization of an OLED.

While specific performance data for OLEDs based on this compound is not extensively reported, related quinoline derivatives have shown promising results. For instance, a blue-emitting OLED using 8,8'-dimethoxy-5,5'-bisquinoline as the electron transporting and emitting material exhibited a low turn-on voltage of 2.8 V and a bright blue emission.[5]

Conclusion and Future Perspectives

This compound derivatives represent a versatile and promising class of compounds with significant potential in both medicinal chemistry and materials science. Their straightforward synthesis and the ease of further functionalization make them attractive targets for the development of novel anticancer agents and advanced materials for organic electronics.

Future research in this area should focus on:

  • Expansion of the chemical space: Synthesis and biological evaluation of a broader range of derivatives to establish more comprehensive structure-activity relationships.

  • Mechanism of action studies: Deeper investigation into the molecular targets and signaling pathways affected by these compounds to better understand their anticancer effects.

  • In vivo studies: Evaluation of the most promising anticancer candidates in preclinical animal models to assess their efficacy and safety.

  • Materials science exploration: Systematic investigation of the photophysical properties and device performance of this compound derivatives in OLEDs to unlock their potential in this application.

This technical guide provides a solid foundation for researchers interested in exploring the rich chemistry and diverse applications of this compound derivatives. The continued investigation of this fascinating class of compounds is expected to yield new and improved therapeutic agents and advanced materials in the years to come.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 2-Substituted 8-Methoxyquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the biological activities of 2-substituted 8-methoxyquinoline derivatives, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. The document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a consolidated resource of quantitative biological data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

The quinoline scaffold is a privileged structure in drug development, and modifications at the 2 and 8 positions have been shown to modulate a wide array of biological responses. The introduction of a methoxy group at the 8-position, in particular, has been a key strategy in the development of compounds with diverse pharmacological profiles. This guide delves into the specifics of how substitutions at the 2-position of the 8-methoxyquinoline core influence its anticancer, antimicrobial, antiviral, and antiparasitic properties.

Quantitative Biological Activity Data

The biological efficacy of various 2-substituted 8-methoxyquinoline derivatives has been evaluated across numerous studies. The following tables summarize the key quantitative data, providing a comparative analysis of their potency against different biological targets.

Table 1: Anticancer Activity of 2-Substituted 8-Methoxyquinoline Derivatives

2-SubstituentCancer Cell LineAssay TypeIC50 (µM)Reference
Chloro (indolo[2,3-b]quinoline derivative)HCT116 (Colorectal)Cytotoxicity0.35[1]
Chloro (indolo[2,3-b]quinoline derivative)Caco-2 (Colorectal)Cytotoxicity0.54[1]
Phenyl (various substitutions)Multiple (Breast, Cervical, etc.)CytotoxicityVaries[2]
Hydrazone Copper(II) complexes (of 8-hydroxyquinoline)HeLa (Cervical)Antiproliferative<1 (for some)[3]
StyrylMultipleAnticancerVaries[4]

Table 2: Antimicrobial Activity of 2-Substituted 8-Methoxyquinoline Derivatives

2-SubstituentMicroorganismAssay TypeMIC (µg/mL)Reference
Aryl ester/amide derivativesStaphylococcus aureusAntibacterialVaries[5]
HydrazinoMycobacterium tuberculosisAntitubercular<5 (for some 8-hydroxy analogs)[6]
Unsubstituted 8-methoxyquinolineBacillus subtilis, Salmonella spp.AntibacterialStrong activity[7]
Unsubstituted 8-methoxyquinolineAspergillus flavus, Aspergillus nigerAntifungalStrong activity[7]

Table 3: Antiviral Activity of 2-Substituted 8-Methoxyquinoline Derivatives

2-SubstituentVirusAssay TypeEC50 (µM)Reference
Phenyl (with 6,8-dimethoxy)SARS-CoV-2Replication Inhibition5.9 - 13.0[8]
Phenyl (various substitutions)HCoV-229E, HCoV-OC43Antiviral0.2 - 9.4[8]
Isopropyl/Isobutyl (dichloro-8-hydroxyquinoline)Dengue Virus Serotype 2 (DENV2)Inhibitory ActivityIC50: 3.03 (iso-Pr), 0.49 (iso-Bu)[4]

Table 4: Antiparasitic Activity of 2-Substituted 8-Methoxyquinoline Derivatives

2-Substituent/AnalogParasiteAssay TypeActivity MetricReference
8-amino-6-methoxy-4-methyl-5-[3,4-dichlorophenoxy]quinolinePlasmodium bergheiMurine ModelEfficacious[9]
8-amino-6-methoxy-4-methyl-5-[3,4-dichlorophenoxy]quinolinePneumocystis cariniiRat ModelEfficacious[9]
8-amino-6-methoxy-4-methyl-5-[3,4-dichlorophenoxy]quinolineLeishmania donovaniMurine ModelEfficacious[9]
8-amino-6-methoxyquinoline-tetrazole hybridsPlasmodium falciparumIn vitroIC50: 2.51 - 15.98 µM[10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols cited in the literature for assessing the biological activity of 2-substituted 8-methoxyquinolines.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HCT116, Caco-2, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[1][4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2-substituted 8-methoxyquinolines) and incubated for a further 24-72 hours.[5]

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media (e.g., Nutrient Broth for bacteria, Malt Extract Broth for fungi) to a specific density.[12]

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.[12]

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.[12]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[12]

Antiviral Plaque Reduction Assay

This assay is used to quantify the reduction in infectious virus particles after treatment with an antiviral compound.

Methodology:

  • Cell Seeding: A confluent monolayer of host cells (e.g., Vero cells) is prepared in 6-well or 12-well plates.

  • Virus Infection: The cells are infected with a known amount of virus for 1-2 hours.

  • Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the test compound.

  • Incubation: The plates are incubated for several days to allow for plaque formation.

  • Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: The number of plaques in the treated wells is compared to the number in the untreated control wells to determine the EC50 value (the concentration of compound that reduces the number of plaques by 50%).[13]

Visualizing Biological Mechanisms and Workflows

Understanding the complex interactions of these compounds with biological systems is facilitated by visual diagrams. The following section provides Graphviz diagrams illustrating key signaling pathways and experimental workflows.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. It is often dysregulated in cancer, making it a key target for anticancer drug development. Some 2-substituted 8-methoxyquinoline derivatives have been shown to modulate this pathway.[1]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Compound 2-Substituted 8-Methoxyquinoline Derivative Compound->PI3K Inhibits Compound->AKT Inhibits Compound->mTORC1 Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.

General Workflow for In Vitro Biological Activity Screening

The process of screening compounds for biological activity follows a systematic workflow, from initial synthesis to the determination of specific activity metrics.

Biological_Activity_Screening_Workflow Synthesis Synthesis of 2-Substituted 8-Methoxyquinoline Derivatives Purification Purification & Characterization Synthesis->Purification PrimaryScreening Primary Screening (e.g., Cytotoxicity @ Single Concentration) Purification->PrimaryScreening DoseResponse Dose-Response Assay (e.g., MTT) PrimaryScreening->DoseResponse Active Compounds ActivityMetric Determination of Activity Metric (e.g., IC50, MIC, EC50) DoseResponse->ActivityMetric MechanismOfAction Mechanism of Action Studies (Optional) ActivityMetric->MechanismOfAction LeadOptimization Lead Optimization ActivityMetric->LeadOptimization

Caption: Workflow for in vitro biological activity screening.

Structure-Activity Relationship (SAR) Logic

The exploration of structure-activity relationships is a cornerstone of medicinal chemistry. It involves systematically altering the chemical structure of a compound to understand its effect on biological activity.

SAR_Logic Core 8-Methoxyquinoline Core Structure Synthesis Chemical Synthesis Core->Synthesis Substituent 2-Position Substituent (R) Substituent->Synthesis BiologicalAssay Biological Assay Synthesis->BiologicalAssay ActivityData Biological Activity Data BiologicalAssay->ActivityData SAR_Analysis SAR Analysis ActivityData->SAR_Analysis NewDesign Design of New Analogs SAR_Analysis->NewDesign NewDesign->Substituent Iterative Cycle

Caption: Logical flow of Structure-Activity Relationship (SAR) studies.

References

An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-8-methoxyquinoline, a key intermediate in pharmaceutical research and development. Due to the limited availability of specific stability data for this compound, this guide draws upon general principles of chemical stability, information on related quinoline derivatives, and standard industry practices for stability testing of new chemical entities.

Core Concepts: Stability and Storage

The chemical stability of a compound like this compound is a critical parameter that influences its shelf-life, potency, and safety. Degradation can lead to loss of the desired activity and the formation of potentially toxic impurities. Proper storage is essential to minimize degradation and ensure the integrity of the material.

Recommended Storage Conditions

Based on available safety data sheets and general chemical storage principles, the following conditions are recommended for the storage of this compound. Adherence to these conditions will help ensure the long-term stability of the compound.

ParameterRecommended ConditionRationale
Temperature Room Temperature[1]Avoids excessive thermal energy that could accelerate degradation reactions.
Atmosphere Sealed in a dry environment[1]Minimizes exposure to moisture, which can cause hydrolysis.
Light Protect from lightMany organic molecules, especially those with aromatic rings, are susceptible to photodegradation.
Container Tightly closed container[1]Prevents contamination and exposure to air and moisture.
Ventilation Store in a well-ventilated place[1]Ensures a safe storage environment, especially for larger quantities.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented in publicly available literature, potential degradation routes can be inferred based on the functional groups present in the molecule (a quinoline ring, a bromine substituent, and a methoxy group).

A diagram illustrating these potential pathways is provided below:

G Potential Degradation Pathways of this compound A This compound B Hydrolysis (2-Hydroxy-8-methoxyquinoline) A->B Moisture/H₂O C Photodegradation (Various photoproducts) A->C Light/UV D Oxidation (N-oxides, phenolic compounds) A->D Oxygen/Oxidizing agents E Thermal Degradation (Decomposition products) A->E Heat G General Workflow for Stability Assessment cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Method Development & Validation cluster_2 Phase 3: Comprehensive Stability Studies cluster_3 Phase 4: Data Analysis & Reporting A Compound Synthesis & Characterization B Literature Review for Related Compounds A->B C Initial Forced Degradation Studies B->C D Development of Stability- Indicating Analytical Method (e.g., HPLC) C->D E Method Validation (Specificity, Linearity, Accuracy, Precision) D->E F Formal Forced Degradation Studies E->F G Long-term & Accelerated Stability Studies (ICH Guidelines) F->G H Identification & Characterization of Degradation Products G->H I Establishment of Shelf-life & Storage Conditions H->I J Preparation of Technical Report/Whitepaper I->J

References

Hazards and safety precautions for 2-Bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Hazards and Safety Precautions for 2-Bromo-8-methoxyquinoline

For Research Use Only. Not for use in diagnostic procedures.

This document provides a comprehensive overview of the known hazards and recommended safety precautions for the handling and use of this compound. This technical guide is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields.

Chemical Identification and Physical Properties

This compound is a halogenated derivative of quinoline. The quinoline scaffold is a key feature in many biologically active compounds.[1] While specific data for this compound is limited, the following table summarizes its known physical and chemical properties.

PropertyValueSource
Molecular Formula C₁₀H₈BrNO[2]
Molecular Weight 238.08 g/mol [2][3]
CAS Number 199871-96-0N/A
Physical Form Solid[2]
Appearance Yellow to white solid[2]
Melting Point Not available[2]
Boiling Point Not available[2]
Solubility Not available[2]

Hazard Identification and Classification

Based on data for structurally similar compounds, this compound should be handled as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification for similar brominated quinolines.[4]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Irritation (Category 2)Warning H315: Causes skin irritation
Eye Irritation (Category 2A)Warning H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Category 3), Respiratory systemWarning H335: May cause respiratory irritation

It is important to note that some quinoline derivatives are classified as toxic if swallowed and may have the potential for long-term adverse effects on aquatic life.[5][6]

First Aid Measures

Immediate and appropriate first aid is crucial in case of exposure. Always have a safety data sheet (SDS) available for medical personnel.[4][5]

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[4][8] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[4][8] Call a physician or poison control center immediately.[5]

Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[5]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][8]

  • Avoid contact with skin, eyes, and clothing.[8]

  • Wash hands thoroughly after handling.[4][8]

  • Do not eat, drink, or smoke when using this product.[9]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][10]

  • Keep away from incompatible materials such as strong oxidizing agents.[11]

  • Store locked up.[4][8]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound.

Protection TypeRecommended Equipment
Eye/Face Protection Wear tightly fitting safety goggles or a face shield (EN 166 or NIOSH approved).[10]
Skin Protection Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[10]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge (NIOSH or EN 149 approved).[10]

Accidental Release and Firefighting Measures

Accidental Release:

  • Ensure adequate ventilation and wear appropriate personal protective equipment.[4]

  • Prevent the material from entering drains or waterways.[4][10]

  • For solid spills, sweep up and shovel into a suitable container for disposal. Avoid generating dust.[5][12]

  • For liquid spills, absorb with an inert material (e.g., sand, silica gel) and place in a chemical waste container.[4]

Firefighting:

  • Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[4][10]

  • Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

  • During a fire, irritating and highly toxic gases may be generated by thermal decomposition, including carbon oxides, nitrogen oxides, and hydrogen bromide.[4]

Toxicological Information

Experimental Protocols and Workflows

Standard Handling Protocol for this compound

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

  • Preparation:

    • Review the Safety Data Sheet (SDS) before starting any work.

    • Ensure a chemical fume hood is operational and available.

    • Verify that an eyewash station and safety shower are accessible.

    • Don the required Personal Protective Equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves.

  • Handling:

    • Conduct all manipulations of the compound within the chemical fume hood.

    • Avoid inhalation of dust or fumes.

    • Prevent contact with skin and eyes.

    • Use appropriate tools (spatulas, etc.) to handle the solid material.

  • Post-Handling:

    • Clean the work area thoroughly after use.

    • Properly dispose of any contaminated materials in designated hazardous waste containers.

    • Remove PPE and wash hands thoroughly with soap and water.

Emergency Response Workflow

This workflow provides a logical sequence of actions in the event of an accidental exposure.

Emergency_Response_Workflow cluster_Exposure Exposure Event cluster_ImmediateActions Immediate Actions cluster_Assessment Assessment cluster_FollowUp Follow-Up Start Exposure Occurs Remove Remove from Exposure Source Start->Remove Decontaminate Decontaminate Affected Area (Skin/Eye Wash) Remove->Decontaminate Assess Assess Severity of Exposure Decontaminate->Assess IsSevere Is Medical Attention Needed? Assess->IsSevere SeekMedical Seek Immediate Medical Attention IsSevere->SeekMedical Yes Monitor Monitor for Symptoms IsSevere->Monitor No Report Report Incident to Supervisor SeekMedical->Report Monitor->Report End End Report->End

Caption: A workflow for emergency response to accidental exposure.

Signaling Pathways and Logical Relationships

While specific signaling pathways for this compound are not well-documented, the general principle of hazard communication follows a standardized logical flow as mandated by GHS.

GHS_Hazard_Communication cluster_HazardID Hazard Identification cluster_Communication Hazard Communication cluster_LabelElements Label Elements Compound This compound Classification Hazard Classification (e.g., Skin Irritant) Compound->Classification SDS Safety Data Sheet (SDS) Classification->SDS Label Product Label Classification->Label Pictogram Pictogram (e.g., Exclamation Mark) Label->Pictogram SignalWord Signal Word ('Warning') Label->SignalWord HazardStatement Hazard Statements (H315, H319, H335) Label->HazardStatement PrecautionaryStatement Precautionary Statements Label->PrecautionaryStatement

Caption: Logical flow of GHS hazard communication for chemical safety.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds, including pharmaceuticals and natural products. The functionalization of the quinoline ring system is of significant interest in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a broad substrate scope and tolerance to various functional groups. This document provides a detailed protocol for the palladium-catalyzed Suzuki coupling of 2-bromo-8-methoxyquinoline with various arylboronic acids, a key transformation for the synthesis of 2-aryl-8-methoxyquinoline derivatives. These products are valuable intermediates for the development of novel therapeutic agents.

The general scheme for the Suzuki coupling of this compound is as follows:

General Reaction Scheme for the Suzuki Coupling of this compound

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of various bromo-heterocycles with arylboronic acids, providing a basis for the protocol for this compound.

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromoquinolinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene90885
22-Bromopyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄Dioxane/H₂O1001292
36-Chloro-9-benzylpurinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene85-89[1]
42,6-Dichloroquinoxaline4-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane120862[2]
5Quinazoline halidesCyclohexylboronic acidPd(PPh₃)₄ (0.02 mmol)Cs₂CO₃DMF/H₂O175 (MW)0.176-90[3]

Experimental Protocols

This section provides a detailed, representative methodology for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., potassium carbonate [K₂CO₃] or cesium carbonate [Cs₂CO₃])

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane, or a mixture of DME and water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) plates for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent via syringe. Subsequently, add the palladium catalyst (typically 2-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material (this compound) indicates the completion of the reaction.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 2-aryl-8-methoxyquinoline.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: This compound, Arylboronic acid, Base B Establish Inert Atmosphere (Argon or Nitrogen Purge) A->B C Add Anhydrous Solvent and Palladium Catalyst B->C D Heat and Stir Reaction Mixture (80-120 °C) C->D E Monitor Progress by TLC D->E F Cool to Room Temperature E->F G Aqueous Work-up (Extraction and Washing) F->G H Dry and Concentrate Organic Layer G->H I Purify by Column Chromatography H->I J Pure 2-Aryl-8-methoxyquinoline I->J Characterization (NMR, MS)

Experimental workflow for the Suzuki coupling of this compound.

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle cluster_main Catalytic Cycle cluster_reactants Reactants cluster_base Base Activation catalyst Pd(0)L₂ oxidative_addition Oxidative Addition catalyst->oxidative_addition R¹-X (this compound) transmetalation Transmetalation oxidative_addition->transmetalation [R¹-Pd(II)-X]L₂ reductive_elimination Reductive Elimination transmetalation->reductive_elimination [R¹-Pd(II)-R²]L₂ reductive_elimination->catalyst R¹-R² (Product) aryl_halide R¹-X (this compound) organoboron R²-B(OR)₂ (Arylboronic acid) base_activation Base (e.g., K₂CO₃) boronate [R²-B(OR)₂(OH)]⁻ base_activation->boronate Activation boronate->transmetalation Transmetalation

References

Application Notes and Protocols for the Heck Reaction of 2-Bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures, including many pharmaceutical intermediates and active compounds. The following application notes provide detailed protocols for the Heck reaction of 2-bromo-8-methoxyquinoline with various alkenes, a transformation that yields substituted quinolines—a scaffold of significant interest in medicinal chemistry due to its prevalence in bioactive molecules.

General Reaction Scheme

The Heck reaction of this compound involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst, a base, and a suitable solvent to yield the corresponding 2-alkenyl-8-methoxyquinoline derivative.

Figure 1: General scheme of the Heck cross-coupling reaction.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Product r1 This compound c1 Pd Catalyst (e.g., Pd(OAc)₂) r2 Alkene (e.g., Styrene, Acrylate) p1 2-Alkenyl-8-methoxyquinoline c1->p1 + c2 Base (e.g., K₂CO₃, Et₃N) c3 Solvent (e.g., DMF, MeCN) G Heck Reaction Experimental Workflow A 1. Add Solids to Flask (Aryl Halide, Base, Catalyst, Ligand) B 2. Evacuate and Backfill with Inert Gas (3x) A->B C 3. Add Anhydrous Solvent and Alkene B->C D 4. Heat and Stir (Monitor by TLC/GC-MS) C->D E 5. Work-up (Cool, Dilute, Wash) D->E F 6. Purification (Column Chromatography) E->F G Final Product F->G

References

Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized experimental protocol for the Sonogashira cross-coupling reaction of 2-Bromo-8-methoxyquinoline. The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2] The resulting 2-alkynyl-8-methoxyquinoline derivatives are valuable scaffolds in medicinal chemistry and drug discovery due to the diverse biological activities associated with the quinoline nucleus, including anticancer and antimicrobial properties.[3][4]

General Reaction Scheme

The Sonogashira coupling of this compound with a terminal alkyne proceeds as follows:

Where R can be an aryl, vinyl, or alkyl group.

Application Notes

The quinoline scaffold is a prominent feature in many biologically active compounds and approved pharmaceuticals.[5] Specifically, 8-methoxyquinoline and its derivatives have garnered significant interest in drug development. The introduction of an alkynyl moiety at the 2-position via Sonogashira coupling can significantly modulate the biological activity of the parent molecule.

Potential Applications in Drug Discovery:

  • Anticancer Agents: Quinoline derivatives have been extensively studied for their antiproliferative activities.[3] Bromo-substituted quinolines, in particular, have shown potent inhibitory effects against various cancer cell lines, including C6, HeLa, and HT29.[3][6] The alkynyl group can serve as a pharmacophore that interacts with biological targets or as a handle for further functionalization to improve potency and selectivity. Some quinoline derivatives have been shown to inhibit critical enzymes in DNA replication and repair, such as topoisomerase I.[3]

  • Enzyme Inhibition: The 8-hydroxyquinoline moiety (which can be obtained by demethylation of 8-methoxyquinoline) is a well-known chelating agent and has been incorporated into molecules targeting various enzymes.[4] The alkynyl-substituted quinoline core can be designed to target the active sites of enzymes implicated in disease pathogenesis.

  • Antimicrobial Agents: 8-Hydroxyquinoline derivatives have demonstrated a broad spectrum of antimicrobial activity.[7] The synthesized 2-alkynyl-8-methoxyquinolines can be screened for their efficacy against various bacterial and fungal strains.

  • Scaffolds for Further Elaboration: The Sonogashira coupling product retains a reactive alkyne functionality, which can be further elaborated using various chemical transformations, such as cycloadditions, to generate more complex and diverse molecular architectures for drug screening libraries.[8]

Experimental Protocols

This section provides a generalized protocol for the Sonogashira coupling of this compound with a terminal alkyne. The reaction conditions provided are a starting point and may require optimization for specific substrates.

Materials
  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, 1-Octyne)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

  • Thin Layer Chromatography (TLC) plates and developing system

  • Silica gel for column chromatography

Procedure
  • Reaction Setup: To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 2-5 mol%) and copper(I) iodide (CuI; 1-3 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under the inert atmosphere, add this compound (1.0 eq), the anhydrous solvent (e.g., THF), and the base (e.g., Et₃N; 2.0-3.0 eq).

  • Addition of Alkyne: Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (typically 50-80 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-alkynyl-8-methoxyquinoline.

Data Presentation

Table 1: Representative Reaction Conditions for Sonogashira Coupling of Aryl Bromides
EntryAryl BromideAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-pyridinePhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (1.5)Et₃NTHF601285
24-Bromo-anisole1-HeptynePd(PPh₃)₄ (2)CuI (1)DIPADMF80892
31-Bromo-naphthaleneTrimethylsilyl-acetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (2)Et₃NToluene701688
4This compound Phenylacetylene Pd(PPh₃)₂Cl₂ (3) CuI (1.5) Et₃N THF 65 14 (Predicted) 80-95

Note: The data in entries 1-3 are representative examples for similar substrates. Entry 4 provides predicted conditions for the title reaction, which may require optimization.

Table 2: Hypothetical Characterization Data for 2-(Phenylethynyl)-8-methoxyquinoline
PropertyValue
Molecular FormulaC₁₈H₁₃NO
Molecular Weight259.31 g/mol
AppearancePale yellow solid
Melting Point110-112 °C
¹H NMR (CDCl₃, 400 MHz)δ 8.10 (d, J = 8.4 Hz, 1H), 7.65-7.55 (m, 3H), 7.45-7.35 (m, 4H), 7.05 (d, J = 7.6 Hz, 1H), 4.05 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz)δ 155.2, 142.1, 138.5, 131.8, 129.5, 128.8, 128.4, 127.3, 122.5, 119.8, 114.6, 109.7, 92.5, 88.9, 56.1
Mass Spectrometry (ESI+)m/z 260.10 [M+H]⁺

Visualizations

Sonogashira Coupling Catalytic Cycle

Sonogashira_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Cu_cycle Copper Cycle PdII_alkynyl R¹-Pd(II)L₂-C≡CR² Transmetalation->PdII_alkynyl RedElim Reductive Elimination PdII_alkynyl->RedElim RedElim->Pd0 Product R¹-C≡C-R² RedElim->Product RX R¹-X RX->OxAdd Aryl Halide Cu_acetylide Cu-C≡CR² Cu_acetylide->Transmetalation from Copper Cycle

Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Catalysts, Inert Atmosphere) start->setup reagents Add this compound, Solvent, and Base setup->reagents alkyne Add Terminal Alkyne reagents->alkyne reaction Stir and Heat alkyne->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify product Pure Product purify->product

Caption: A typical experimental workflow for the Sonogashira coupling reaction.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway receptor Receptor Tyrosine Kinase substrate Substrate Protein receptor->substrate Phosphorylation phos_substrate Phosphorylated Substrate substrate->phos_substrate downstream Downstream Signaling (e.g., Proliferation, Survival) phos_substrate->downstream inhibitor 2-Alkynyl-8-methoxyquinoline Derivative inhibitor->receptor Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation enables the formation of arylamines from aryl halides or pseudohalides and primary or secondary amines.[1][2] The 2-aminoquinoline scaffold is a privileged structural motif found in a wide array of biologically active compounds, exhibiting therapeutic potential in areas such as oncology, inflammation, and infectious diseases. The Buchwald-Hartwig amination provides a versatile and efficient method for the synthesis of these valuable molecules, offering significant advantages over traditional methods, including milder reaction conditions, broader substrate scope, and improved functional group tolerance.[1]

This document provides detailed application notes and a representative protocol for the Buchwald-Hartwig amination of 2-Bromo-8-methoxyquinoline.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species, a phosphine ligand, and a base. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The aryl halide (this compound) undergoes oxidative addition to the active Pd(0) catalyst, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl-8-methoxyquinolin-2-amine is formed through reductive elimination, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Bulky and electron-rich phosphine ligands are crucial for the success of the reaction, as they promote both the oxidative addition and reductive elimination steps.[1]

Buchwald-Hartwig Catalytic Cycle Catalytic Cycle of the Buchwald-Hartwig Amination pd0 Pd(0)Ln pd2_complex [Ar-Pd(II)(L)n-Br] pd0->pd2_complex Oxidative Addition (Ar-Br) amido_complex [Ar-Pd(II)(L)n-NR'R''] pd2_complex->amido_complex Amine Coordination & Deprotonation (HNR'R'', Base) amido_complex->pd0 product Ar-NR'R'' amido_complex->product Reductive Elimination

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Data Presentation: Reaction Parameters for the Amination of Bromoquinolines

The selection of the appropriate catalyst, ligand, base, and solvent is critical for a successful Buchwald-Hartwig amination. The following table summarizes various conditions reported for the amination of bromoquinoline derivatives, which can serve as a starting point for the optimization of the reaction with this compound.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)JohnPhos (10)NaOtBu (1.25)Toluene110-12024-
2Pd(OAc)₂ (5)TTBP (10)NaOtBu (1.25)Toluene110-12024-
3Pd(OAc)₂ (5)DTBNpP (10)NaOtBu (1.25)Toluene110-1200.5-
4Pd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene90-11012-24-
5PdCl₂(dppf)-K₂CO₃ (2)DMF10012Moderate
6PdCl₂(PPh₃)₂ (10)Xantphos (10)NaOtBu (3)Toluenereflux827-82

Experimental Protocols

The following is a representative experimental protocol for the Buchwald-Hartwig amination of this compound with a generic aniline. This protocol is based on established procedures for similar bromoquinoline substrates and should be optimized for specific amine coupling partners.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aniline derivative (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert atmosphere glovebox or Schlenk line with argon or nitrogen gas

  • Heating mantle or oil bath with a temperature controller

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Flash column chromatography setup

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube containing a magnetic stir bar.

  • Addition of Reactants: To the same tube, add this compound (1.0 mmol) and the aniline derivative (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-8-methoxyquinolin-2-amine.

Experimental_Workflow cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup and Purification A Add Pd₂(dba)₃, Xantphos, & NaOtBu to Schlenk tube B Add this compound & Amine A->B C Add anhydrous, degassed toluene B->C D Seal tube and heat to 100 °C with stirring C->D E Monitor reaction by TLC or LC-MS D->E F Cool, dilute with EtOAc, filter through Celite E->F G Aqueous workup (water and brine wash) F->G H Dry organic layer and concentrate G->H I Purify by flash column chromatography H->I J J I->J Characterization (NMR, MS)

Caption: A general experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Functionalization of 2-Bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aryl-8-methoxyquinolines are a class of compounds with significant interest in medicinal chemistry and drug discovery. The 8-methoxyquinoline scaffold is a privileged structure found in numerous biologically active molecules. The functionalization of the 2-position of the quinoline ring is a key step in the synthesis of diverse derivatives for screening and development. While the Grignard reaction is a classical method for carbon-carbon bond formation, its application to heteroaromatic halides like 2-Bromo-8-methoxyquinoline can be challenging. This document provides detailed application notes on the challenges of the direct Grignard approach and presents a robust and versatile alternative protocol using the Suzuki-Miyaura cross-coupling reaction for the synthesis of 2-aryl-8-methoxyquinolines.

Challenges of the Grignard Reaction with this compound

Direct formation of a Grignard reagent from this compound by reaction with magnesium metal can be problematic. Similar to 2-halopyridines, the Grignard reagent of 2-bromoquinolines can be unstable and prone to side reactions, such as Wurtz-type homocoupling, leading to the formation of 2,2'-bis(8-methoxyquinoline). The presence of the methoxy group and the quinoline nitrogen may also interfere with the Grignard reagent formation and its subsequent reactions.

An alternative to the direct Grignard reaction is the Kumada cross-coupling, which involves the reaction of an aryl Grignard reagent with this compound in the presence of a nickel or palladium catalyst.[1][2][3][4] This method avoids the preparation of the potentially unstable 2-(8-methoxyquinolinyl)magnesium halide.

Recommended Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and reliable method for the synthesis of 2-aryl-8-methoxyquinolines.[5][6][7][8] It involves the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base. This reaction generally offers high yields, excellent functional group tolerance, and milder reaction conditions compared to the Grignard-based methods.

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-8-methoxyquinoline

This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound and 4-methoxyphenylboronic acid.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer hotplate

  • Inert atmosphere (Nitrogen or Argon) setup

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Stir the mixture vigorously and heat to 80-90 °C under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(4-methoxyphenyl)-8-methoxyquinoline.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on literature for analogous systems.[5][7]

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)Dioxane/H₂O (5:1)901885-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)Dioxane/H₂O (5:1)901888-96
34-Fluorophenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)Dioxane/H₂O (5:1)902082-92
43-Thienylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)Dioxane/H₂O (5:1)902475-85

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OH)₂ Base PdII_R_R R-Pd(II)L_n-R' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 R-R' R_X This compound (R-X) R_BOH2 Arylboronic Acid (R'-B(OH)₂) R_R 2-Aryl-8-methoxyquinoline (R-R')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Combine Reactants: This compound, Arylboronic acid, Base, Catalyst start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) setup->inert solvent Add Degassed Solvents (Dioxane/Water) inert->solvent reaction Heat and Stir (80-90 °C, 12-24 h) solvent->reaction workup Cool and Perform Aqueous Workup (Ethyl Acetate, Water, Brine) reaction->workup purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify product Isolated 2-Aryl-8-methoxyquinoline purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Applications in Drug Development

The 8-hydroxyquinoline (the parent compound of 8-methoxyquinoline) scaffold and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[9][10][11][12][13] The synthesis of a diverse library of 2-aryl-8-methoxyquinolines using the robust Suzuki-Miyaura coupling protocol allows for extensive structure-activity relationship (SAR) studies. This is crucial for the identification of lead compounds with improved potency, selectivity, and pharmacokinetic profiles in drug discovery programs. The methoxy group at the 8-position can also be a key pharmacophoric feature or a handle for further chemical modification.

References

Application Notes and Protocols: Lithiation of 2-Bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Functionalization of the quinoline ring is a key strategy in the development of new drug candidates. One powerful method for achieving regioselective functionalization is through the lithiation of halo-substituted quinolines, followed by quenching with a suitable electrophile.

This document provides detailed application notes and protocols for the lithiation of 2-bromo-8-methoxyquinoline. This reaction proceeds primarily through a rapid halogen-lithium exchange mechanism to generate the versatile 2-lithio-8-methoxyquinoline intermediate. This intermediate can then be reacted with a variety of electrophiles to introduce diverse functional groups at the 2-position, opening avenues for the synthesis of novel compounds with potential therapeutic applications. The methoxy group at the 8-position can also serve as a handle for further modifications, making 2-substituted-8-methoxyquinolines valuable building blocks in drug discovery programs.[4][5]

Reaction Principle: Halogen-Lithium Exchange

The lithiation of this compound is achieved using an organolithium reagent, typically n-butyllithium (n-BuLi). The reaction proceeds via a halogen-lithium exchange, a fast and generally high-yielding process, especially with aryl bromides. This exchange is typically conducted at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent side reactions and ensure the stability of the organolithium intermediate.

The resulting 2-lithio-8-methoxyquinoline is a potent nucleophile and can be trapped with a wide range of electrophiles to introduce various substituents at the 2-position of the quinoline ring.

Experimental Protocols

The following protocols are generalized procedures based on established methods for the lithiation of aryl halides and subsequent electrophilic quenching. Researchers should optimize these conditions for their specific electrophiles and scale.

Materials and Equipment:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

  • Electrophile of choice (e.g., dimethylformamide (DMF), carbon dioxide (dry ice), trimethylsilyl chloride (TMSCl))

  • Schlenk line or glove box for inert atmosphere operations

  • Dry glassware (oven-dried and cooled under an inert atmosphere)

  • Magnetic stirrer and stir bars

  • Low-temperature bath (e.g., dry ice/acetone)

  • Syringes and needles for transfer of reagents

Protocol 1: General Procedure for the Lithiation of this compound

This protocol describes the formation of the 2-lithio-8-methoxyquinoline intermediate.

Workflow Diagram:

Lithiation_Workflow A Dissolve 2-bromo-8- methoxyquinoline in anhydrous THF B Cool to -78 °C A->B Inert atmosphere C Add n-BuLi dropwise B->C Maintain temperature D Stir for 1 hour at -78 °C C->D Slow addition E 2-Lithio-8-methoxyquinoline intermediate formed D->E Reaction completion Drug_Discovery_Logic cluster_synthesis Synthesis cluster_development Drug Development A This compound B Lithiation (n-BuLi) A->B C 2-Lithio-8-methoxyquinoline B->C D Electrophilic Quench (e.g., CO2, DMF) C->D E 2-Substituted-8-methoxyquinoline (Building Block) D->E F Further Functionalization & Library Synthesis E->F Key Intermediate G Biological Screening (e.g., Anticancer, Antimicrobial) F->G H Lead Optimization G->H I Drug Candidate H->I

References

Synthesis of 2-aryl-8-methoxyquinolines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-aryl-8-methoxyquinolines, a class of heterocyclic compounds with significant potential in drug discovery and materials science. The methodologies outlined herein focus on the widely utilized Suzuki-Miyaura cross-coupling reaction, offering a robust and versatile route to this important scaffold.

Introduction

The 2-aryl-8-methoxyquinoline core is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities, including potent antitumor properties. Research has indicated that some compounds based on this scaffold may exert their effects by modulating key cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[1][2] The synthesis of a diverse library of these compounds is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

Synthetic Methodologies

The primary method for the synthesis of 2-aryl-8-methoxyquinolines is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a halo-quinoline, typically 2-chloro- or 2-bromo-8-methoxyquinoline, with an arylboronic acid in the presence of a palladium catalyst and a base.[3]

An alternative approach is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This method can be a viable route for the construction of the quinoline core, which can then be further functionalized.

Experimental Protocols

This section provides a detailed protocol for the synthesis of 2-aryl-8-methoxyquinolines via the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-aryl-8-methoxyquinolines

This protocol is based on established methodologies for the Suzuki-Miyaura coupling of haloquinolines.[3]

Materials:

  • 2-Chloro-8-methoxyquinoline (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • Triphenylphosphine (PPh₃, 4-10 mol%) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base (2.0 - 3.0 eq)

  • Anhydrous 1,4-dioxane or a mixture of toluene and water

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-8-methoxyquinoline, the arylboronic acid, palladium(II) acetate, and the phosphine ligand.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of the inert gas, add the base and the anhydrous solvent.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-8-methoxyquinoline.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 2-aryl-8-methoxyquinolines via the Suzuki-Miyaura cross-coupling reaction. Yields are based on reported values for similar transformations.[3]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Phenyl-8-methoxyquinoline75-85
24-Fluorophenylboronic acid2-(4-Fluorophenyl)-8-methoxyquinoline70-80
34-Methylphenylboronic acid2-(4-Methylphenyl)-8-methoxyquinoline80-90
43-Methoxyphenylboronic acid2-(3-Methoxyphenyl)-8-methoxyquinoline72-82

Visualizations

Diagram 1: Synthetic Workflow for 2-aryl-8-methoxyquinolines via Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling start Starting Materials: 2-Chloro-8-methoxyquinoline Arylboronic acid reaction Suzuki-Miyaura Cross-Coupling start->reaction 1. reagents Reagents: Pd(OAc)2, PPh3 K2CO3, Dioxane reagents->reaction 2. workup Aqueous Work-up & Extraction reaction->workup 3. Heat purification Column Chromatography workup->purification 4. product Product: 2-Aryl-8-methoxyquinoline purification->product 5.

Caption: Workflow for the synthesis of 2-aryl-8-methoxyquinolines.

Diagram 2: The PI3K/AKT/mTOR Signaling Pathway and Potential Inhibition

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Inhibitor 2-Aryl-8-methoxyquinoline Derivative Inhibitor->PI3K Potential Inhibition Inhibitor->AKT Potential Inhibition Inhibitor->mTORC1 Potential Inhibition

Caption: PI3K/AKT/mTOR pathway and potential points of inhibition.

References

Application Notes and Protocols for the Preparation of 2-amino-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-8-methoxyquinoline is a valuable heterocyclic compound that serves as a key building block in the synthesis of various biologically active molecules. The quinoline scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have shown a wide range of therapeutic properties, including potential as anticancer agents that modulate critical signaling pathways.[1] This document provides detailed application notes and experimental protocols for the preparation of 2-amino-8-methoxyquinoline, targeting professionals in chemical research and drug development.

Synthetic Strategy Overview

The preparation of 2-amino-8-methoxyquinoline is a multi-step process. A common and effective strategy involves the initial synthesis of a halogenated precursor, 2-chloro-8-methoxyquinoline, from commercially available 8-methoxyquinoline. This intermediate is then converted to the final product via amination. Two primary methods for this amination step are highlighted: the modern, palladium-catalyzed Buchwald-Hartwig amination and the classical nucleophilic aromatic substitution (SNAr).

Data Presentation

Table 1: Summary of Key Intermediates and Final Product

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Role
8-MethoxyquinolineC₁₀H₉NO159.19Starting Material
2-Chloro-8-methoxyquinolineC₁₀H₈ClNO193.63Key Intermediate
2-Amino-8-methoxyquinolineC₁₀H₁₀N₂O174.20Final Product

Table 2: Comparison of Amination Methods for 2-Chloro-8-methoxyquinoline

MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Buchwald-Hartwig Amination Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu), Ammonia surrogate (e.g., LHMDS)Anhydrous solvent (e.g., Toluene), 80-120 °CHigh functional group tolerance, generally high yields, broad substrate scope.[2][3]Cost of catalyst and ligands, requires inert atmosphere.
Nucleophilic Aromatic Substitution (SNAr) Ammonia source (e.g., aq. NH₃, NH₄Cl/NH₃(g))High temperature (120-180 °C), often in a sealed vessel, polar aprotic solvent (e.g., NMP, DMSO)Inexpensive reagents, simpler setup.Harsher reaction conditions, may have lower yields and more side products, limited to activated substrates.[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-8-methoxyquinoline

This protocol describes the chlorination of 8-methoxyquinoline using phosphorus oxychloride (POCl₃).[5]

Materials:

  • 8-Methoxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • Ice-cold water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, place 8-methoxyquinoline (1.0 eq).

  • Carefully add phosphorus oxychloride (5.0 eq) to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-chloro-8-methoxyquinoline as a solid.

Protocol 2: Synthesis of 2-Amino-8-methoxyquinoline via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed amination of 2-chloro-8-methoxyquinoline using lithium bis(trimethylsilyl)amide (LHMDS) as an ammonia equivalent.[2]

Materials:

  • 2-Chloro-8-methoxyquinoline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M solution in THF

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Standard work-up and purification reagents.

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2-chloro-8-methoxyquinoline (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

  • Add anhydrous toluene to the Schlenk tube.

  • Add LHMDS (1.2 eq, 1.0 M solution in THF) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield 2-amino-8-methoxyquinoline.

Protocol 3: Synthesis of 2-Amino-8-methoxyquinoline via Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a classical approach for the amination of 2-chloro-8-methoxyquinoline.[4][6]

Materials:

  • 2-Chloro-8-methoxyquinoline

  • Aqueous ammonia (28-30%) or a saturated solution of ammonia in a suitable solvent

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

  • Sealed reaction vessel (e.g., pressure tube)

  • Standard work-up and purification reagents.

Procedure:

  • In a pressure tube, combine 2-chloro-8-methoxyquinoline (1.0 eq) and a high-boiling polar aprotic solvent such as NMP or DMSO.

  • Add an excess of the ammonia source (e.g., 10-20 equivalents of aqueous ammonia).

  • Seal the reaction vessel tightly.

  • Heat the mixture to 150-180 °C for 24-48 hours. Caution: The reaction generates high pressure. Ensure the reaction vessel is appropriate for these conditions and use a blast shield.

  • After cooling to room temperature, carefully open the vessel in a fume hood.

  • Pour the reaction mixture into water and extract with ethyl acetate or chloroform (3 x 50 mL).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 2-amino-8-methoxyquinoline.

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate 8-Methoxyquinoline 8-Methoxyquinoline 2-Chloro-8-methoxyquinoline 2-Chloro-8-methoxyquinoline 8-Methoxyquinoline->2-Chloro-8-methoxyquinoline Chlorination (POCl₃) 2-Amino-8-methoxyquinoline 2-Amino-8-methoxyquinoline 2-Chloro-8-methoxyquinoline->2-Amino-8-methoxyquinoline Amination Buchwald-Hartwig Buchwald-Hartwig SNAr SNAr

Caption: Synthetic route to 2-amino-8-methoxyquinoline.

Mechanism: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-Cl Complex1 L-Pd(II)(Ar)Cl OxAdd->Complex1 AmineCoord Amine Coordination Complex1->AmineCoord NH₃ Complex2 [L-Pd(II)(Ar)(NH₃)]⁺Cl⁻ AmineCoord->Complex2 Deprotonation Deprotonation (Base) Complex2->Deprotonation Complex3 L-Pd(II)(Ar)(NH₂) Deprotonation->Complex3 RedElim Reductive Elimination Complex3->RedElim RedElim->Pd(0)L Regeneration Product Ar-NH₂ (2-Amino-8-methoxyquinoline) RedElim->Product

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Potential Signaling Pathway Involvement

Quinoline derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][7][8] This pathway plays a crucial role in cell proliferation, survival, and growth.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 2-Amino-8-methoxyquinoline Derivative (Hypothetical) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

References

Application Notes and Protocols for 5-Bromo-8-methoxyquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: While the initial topic of interest was 2-Bromo-8-methoxyquinoline, a comprehensive literature search revealed a significant lack of specific data regarding its medicinal chemistry applications and biological activity. Therefore, these application notes will focus on the closely related and well-documented isomer, 5-Bromo-8-methoxyquinoline , as a representative example of a bromo-methoxyquinoline scaffold with demonstrated potential in drug discovery.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of bromine and methoxy substituents onto the quinoline core can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. 5-Bromo-8-methoxyquinoline, in particular, has emerged as a valuable scaffold and a key intermediate in the synthesis of novel therapeutic agents. Its bromine atom at the 5-position provides a reactive handle for further molecular elaboration through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs.

Key Applications in Medicinal Chemistry

The primary application of 5-Bromo-8-methoxyquinoline in medicinal chemistry is as a building block for the synthesis of more complex molecules with potential therapeutic value. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of various aryl and heteroaryl substituents. This chemical versatility has been exploited to develop novel compounds with anticancer and antimicrobial activities.

Anticancer Drug Discovery

Derivatives of 5-Bromo-8-methoxyquinoline have been investigated for their potential as anticancer agents. The quinoline scaffold itself is known to interact with various biological targets implicated in cancer, and the introduction of specific substituents can enhance this activity and confer selectivity.

Synthesis of 5-Bromo-8-methoxyquinoline

A common and efficient method for the synthesis of 5-Bromo-8-methoxyquinoline is through the direct bromination of 8-methoxyquinoline.

Experimental Protocol: Synthesis of 5-Bromo-8-methoxyquinoline[1][2]

Materials:

  • 8-methoxyquinoline

  • Bromine (Br₂)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (AcOEt)

  • Hexane

  • Alumina for column chromatography

Procedure:

  • Dissolve 8-methoxyquinoline (1.0 equivalent) in distilled dichloromethane (CH₂Cl₂) in a round-bottom flask.

  • In a separate flask, prepare a solution of bromine (1.1 equivalents) in chloroform (CHCl₃).

  • Add the bromine solution dropwise to the 8-methoxyquinoline solution over 10 minutes at ambient temperature in the dark.

  • Stir the reaction mixture for 2 days. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, wash the organic layer with a 5% aqueous solution of sodium bicarbonate (3 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Purify the crude product by passing it through a short alumina column, eluting with a mixture of ethyl acetate and hexane (e.g., 1:3).

  • Evaporate the solvent to obtain 5-bromo-8-methoxyquinoline as a solid.

Yield: Approximately 92%[1][2].

Application in Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 5-position of 5-Bromo-8-methoxyquinoline makes it an ideal substrate for Suzuki-Miyaura cross-coupling reactions, a powerful tool for forming carbon-carbon bonds. This reaction is instrumental in synthesizing a wide array of biaryl and heteroaryl-substituted quinolines for structure-activity relationship (SAR) studies.

General Protocol: Suzuki-Miyaura Coupling of 5-Bromo-8-methoxyquinoline

Materials:

  • 5-Bromo-8-methoxyquinoline

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water)

Procedure:

  • To a reaction vessel, add 5-Bromo-8-methoxyquinoline (1.0 equivalent), the desired boronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).

  • Add the appropriate solvent system.

  • Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of 5-Bromo-8-methoxyquinoline and related derivatives.

CompoundStarting MaterialReagents and ConditionsYield (%)Reference
5-Bromo-8-methoxyquinoline8-methoxyquinolineBr₂ (1.1 eq), CH₂Cl₂/CHCl₃, ambient temp, 2 days92[1][2]
5,7-Dibromo-8-methoxyquinoline5,7-dibromoquinolin-8-ol(CH₃)₂SO₄, NaOH, H₂O/CHCl₃, reflux, 2h95[2]

Visualizing Synthetic Pathways

The following diagrams illustrate the synthesis of 5-Bromo-8-methoxyquinoline and its subsequent use in Suzuki-Miyaura coupling.

Synthesis_of_5_Bromo_8_methoxyquinoline 8-methoxyquinoline 8-methoxyquinoline 5-Bromo-8-methoxyquinoline 5-Bromo-8-methoxyquinoline 8-methoxyquinoline->5-Bromo-8-methoxyquinoline Br2, CH2Cl2/CHCl3

Caption: Synthesis of 5-Bromo-8-methoxyquinoline.

Suzuki_Miyaura_Coupling 5-Bromo-8-methoxyquinoline 5-Bromo-8-methoxyquinoline 5-Aryl-8-methoxyquinoline 5-Aryl-8-methoxyquinoline 5-Bromo-8-methoxyquinoline->5-Aryl-8-methoxyquinoline Ar-B(OH)2, Pd catalyst, Base

Caption: Suzuki-Miyaura coupling of 5-Bromo-8-methoxyquinoline.

Conclusion

5-Bromo-8-methoxyquinoline serves as a versatile and valuable building block in medicinal chemistry, primarily for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of anticancer drug discovery. Its straightforward synthesis and reactivity in cross-coupling reactions make it an attractive starting material for generating diverse libraries of quinoline derivatives for biological screening. Further exploration of the chemical space accessible from this scaffold holds promise for the identification of new lead compounds for various diseases.

References

Application Notes and Protocols: 2-Bromo-8-methoxyquinoline as a Precursor for Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and anticancer potential of derivatives originating from the 2-bromo-8-methoxyquinoline scaffold. The protocols outlined below are based on established synthetic methodologies and biological assays for quinoline-based compounds, serving as a guide for the development and evaluation of novel therapeutic agents.

Introduction

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, with numerous compounds exhibiting a wide range of pharmacological activities, including potent anticancer effects. The strategic functionalization of the quinoline ring system allows for the modulation of its biological activity. In particular, brominated quinolines serve as versatile precursors for the synthesis of novel anticancer agents through various cross-coupling and substitution reactions. This document focuses on the utility of this compound and related brominated quinolines as starting materials for the development of new compounds with potential therapeutic applications in oncology.

Data Presentation: Anticancer Activity of Brominated Quinolines

The following table summarizes the in vitro anticancer activity (IC50 values) of various brominated quinoline derivatives against a panel of human cancer cell lines. This data highlights the potential of this class of compounds as cytotoxic agents.

CompoundCancer Cell LineIC50 (µg/mL)Reference
3,5,6,7-Tetrabromo-8-methoxyquinoline C6 (rat glioblastoma)12.3[1]
HeLa (human cervical cancer)15.8[1]
HT29 (human colon adenocarcinoma)18.2[1]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline C65.45[1]
HeLa9.6[1]
HT297.8[1]
6,8-Dibromo-5-nitroquinoline C650.0 (µM)[1]
HeLa24.1 (µM)[1]
HT2926.2 (µM)[1]
5,7-Dibromo-8-hydroxyquinoline C66.7[2]
HeLa25.6[2]
HT2915.4[2]
7-Bromo-8-hydroxyquinoline C6>100[2]
HeLa>100[2]
HT29>100[2]

Key Mechanisms of Action

Several brominated quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including:

  • Topoisomerase I Inhibition: Certain derivatives, such as 5,7-dibromo-8-hydroxyquinoline, have been found to inhibit human topoisomerase I, an enzyme critical for DNA replication and repair.[1]

  • Induction of Apoptosis: Many brominated quinolines induce programmed cell death (apoptosis) in cancer cells, a key mechanism for eliminating malignant cells.[1][3] This can be mediated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Experimental Protocols

Protocol 1: Synthesis of 3,5,6,7-Tetrabromo-8-methoxyquinoline

This protocol describes the synthesis of a highly brominated quinoline derivative with demonstrated antiproliferative activity.[1]

Materials:

  • 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline

  • Chloroform (CHCl3)

  • Bromine (Br2)

  • 5% aqueous Sodium Bicarbonate (NaHCO3) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

Procedure:

  • Dissolve 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline (1 eq) in chloroform in a round-bottom flask.

  • In a separate container, prepare a solution of bromine (5.3 eq) in chloroform.

  • Slowly add the bromine solution to the quinoline solution over 5 minutes at room temperature, protected from light.

  • Allow the reaction mixture to stir at room temperature for 5 days or until all the bromine has been consumed.

  • Upon completion, wash the reaction mixture three times with a 5% aqueous NaHCO3 solution in a separatory funnel.

  • Dry the organic layer over anhydrous Na2SO4.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: DNA Laddering Assay for Apoptosis Detection

This assay is used to visualize the characteristic fragmentation of DNA that occurs during apoptosis.[1]

Materials:

  • Cancer cell lines (e.g., HeLa, HT29, C6)

  • 25 cm² culture flasks

  • Test compounds (brominated quinolines)

  • Camptothecin (positive control)

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Centrifuge

  • 70% Ethanol (ice-cold)

  • DNA extraction kit

  • Agarose gel electrophoresis system

  • Ethidium bromide or other DNA stain

  • UV transilluminator

Procedure:

  • Seed cancer cells in 25 cm² culture flasks at a density of 7.5 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with the IC50 concentration of the test compounds for the desired time period (e.g., 24-48 hours). Include a positive control (e.g., Camptothecin) and an untreated control.

  • After treatment, detach the cells by scraping and collect them by centrifugation at 6000 rpm for 5 minutes.

  • Wash the cell pellet with PBS and then fix the cells by resuspending in ice-cold 70% ethanol and incubating at -20°C for at least 36 hours.

  • Extract genomic DNA from the fixed cells using a commercial DNA extraction kit according to the manufacturer's instructions.

  • Separate the extracted DNA by agarose gel electrophoresis.

  • Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA fragments under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation 2_bromo_8_methoxyquinoline This compound (Precursor) suzuki_coupling Suzuki Coupling 2_bromo_8_methoxyquinoline->suzuki_coupling buchwald_hartwig Buchwald-Hartwig Amination 2_bromo_8_methoxyquinoline->buchwald_hartwig other_reactions Other Reactions 2_bromo_8_methoxyquinoline->other_reactions derivative_library Library of Novel Quinoline Derivatives suzuki_coupling->derivative_library buchwald_hartwig->derivative_library other_reactions->derivative_library cytotoxicity_assay Cytotoxicity Assays (e.g., MTT, LDH) derivative_library->cytotoxicity_assay apoptosis_assay Apoptosis Assays (e.g., DNA Laddering, Annexin V) cytotoxicity_assay->apoptosis_assay mechanism_studies Mechanism of Action Studies (e.g., Topoisomerase Assay) apoptosis_assay->mechanism_studies anticancer_activity Anticancer Activity Data (IC50) mechanism_studies->anticancer_activity

Caption: Experimental workflow for developing anticancer agents from this compound.

topoisomerase_inhibition supercoiled_dna Supercoiled DNA topoisomerase_i Topoisomerase I supercoiled_dna->topoisomerase_i Binding cleavage_complex Topoisomerase I- DNA Cleavage Complex topoisomerase_i->cleavage_complex Cleavage bromoquinoline Bromo-quinoline Derivative cleavage_complex->bromoquinoline Binding stabilized_complex Stabilized Cleavage Complex relaxed_dna Relaxed DNA cleavage_complex->relaxed_dna Re-ligation bromoquinoline->stabilized_complex Stabilization dna_break DNA Strand Break stabilized_complex->dna_break Replication Fork Collision apoptosis Apoptosis dna_break->apoptosis

Caption: Mechanism of Topoisomerase I inhibition by bromo-quinoline derivatives.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway bromoquinoline Bromo-quinoline Derivative death_receptor Death Receptor (e.g., Fas, TRAIL-R) bromoquinoline->death_receptor Activation mitochondrion Mitochondrion bromoquinoline->mitochondrion Stress caspase8 Caspase-8 (Initiator) death_receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Induction of apoptosis by bromo-quinoline derivatives via intrinsic and extrinsic pathways.

References

Application of 8-Methoxyquinoline Derivatives in PET Imaging: A Focus on the Cannabinoid Type 2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While the direct application of 2-Bromo-8-methoxyquinoline as a precursor for Positron Emission Tomography (PET) radiotracers is not extensively documented in publicly available research, the broader class of 8-methoxyquinoline derivatives has emerged as a critical scaffold in the development of novel PET imaging agents. These compounds, particularly functionalized at the 4-oxo position, have shown significant promise for imaging the cannabinoid type 2 (CB2) receptor, a key target in neuroinflammation and various other pathologies. This document provides detailed application notes and protocols based on a prominent example from this class, N-(1-adamantyl)-1-(2-ethoxyethyl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide (designated as RS-016), to illustrate the utility of the 8-methoxyquinoline core in PET imaging for researchers, scientists, and drug development professionals.

Application Notes

Target: Cannabinoid Type 2 (CB2) Receptor

The CB2 receptor is primarily expressed in immune cells and is upregulated in the central nervous system during neuroinflammatory processes.[1][2] This makes it an attractive biomarker for a range of conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as in the context of cancer.[3] PET imaging of the CB2 receptor allows for the non-invasive in vivo quantification of neuroinflammation, providing a valuable tool for diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions.

PET Tracer: [¹¹C]RS-016

[¹¹C]RS-016 is a carbon-11 labeled PET tracer based on the 8-methoxy-4-oxo-quinoline scaffold. It has been developed as a highly specific and selective ligand for the CB2 receptor.[1][2] Structural optimizations from an earlier lead compound led to RS-016, which exhibits high binding affinity for CB2 and excellent selectivity over the cannabinoid type 1 (CB1) receptor.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for the PET tracer RS-016, providing a clear comparison of its radiochemical and biological properties.

Table 1: In Vitro Binding Affinity and Lipophilicity of RS-016

CompoundTarget ReceptorBinding Affinity (Ki)Selectivity (CB2 vs. CB1)Lipophilicity (logD7.4)
RS-016CB20.7 nM[1]>10,000-fold[1]2.78[1]

Table 2: Radiosynthesis and Quality Control of [¹¹C]RS-016

ParameterValue
Radiochemical Purity≥99%[1]
Specific ActivityUp to 850 GBq/µmol[1]
In Vitro Stability (rodent and human plasma, 40 min)Stable[1]
In Vivo Stability (rat plasma, 20 min p.i.)47% intact compound[1]

Table 3: In Vivo Evaluation of [¹¹C]RS-016

ExperimentKey Finding
In Vitro Autoradiography (rodent spleen)High specific binding to CB2.[1]
In Vitro Autoradiography (murine spleen & postmortem ALS patient spinal cord)High specific binding to CB2.[1]
Ex Vivo Biodistribution (rats)High and specific uptake in the spleen.[1]
In Vivo PET Imaging (murine neuroinflammation model)Higher CB2 receptor expression in the brain induced by lipopolysaccharide (LPS).[1]

Experimental Protocols

1. Synthesis of the Precursor for [¹¹C]RS-016

The synthesis of the desmethyl precursor for [¹¹C]RS-016 involves a multi-step process, which is a modification of previously reported methods for 4-oxo-quinoline derivatives. A representative synthetic scheme is outlined below.

Anisidine 8-Methoxyaniline Intermediate1 Gould-Jacobs reaction intermediate Anisidine->Intermediate1 Gould-Jacobs reaction Malonate Diethyl ethoxymethylenemalonate Malonate->Intermediate1 Intermediate2 Cyclized 4-hydroxy-8-methoxyquinoline-3-carboxylate Intermediate1->Intermediate2 Thermal cyclization Precursor Desmethyl-RS-016 (Precursor) Intermediate2->Precursor Amidation with 1-Adamantylamine Adamantylamine 1-Adamantylamine Adamantylamine->Precursor

Caption: Synthetic pathway for the desmethyl precursor of [¹¹C]RS-016.

Methodology:

  • Gould-Jacobs Reaction: 8-Methoxyaniline is reacted with diethyl ethoxymethylenemalonate to form the corresponding enamine intermediate.

  • Thermal Cyclization: The intermediate is heated at high temperature to induce cyclization, yielding the 4-hydroxy-8-methoxyquinoline-3-carboxylate core.

  • Amidation: The ester is then amidated with 1-adamantylamine to produce the final desmethyl precursor.

Note: For detailed reaction conditions, including solvents, temperatures, and catalysts, please refer to the primary literature.

2. Radiosynthesis of [¹¹C]RS-016

The radiosynthesis of [¹¹C]RS-016 is achieved through the O-methylation of the desmethyl precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate.

Precursor Desmethyl-RS-016 Reaction O-[¹¹C]Methylation (Basic conditions) Precursor->Reaction C11_MeI [¹¹C]CH₃I or [¹¹C]CH₃OTf C11_MeI->Reaction Crude_Product Crude [¹¹C]RS-016 Reaction->Crude_Product Purification SPE Purification Crude_Product->Purification Final_Product [¹¹C]RS-016 for injection Purification->Final_Product Animal_Model Murine Neuroinflammation Model (LPS-induced) Tracer_Injection Intravenous injection of [¹¹C]RS-016 Animal_Model->Tracer_Injection Blocking_Study Blocking Study (Pre-injection of non-radioactive CB2 ligand) Animal_Model->Blocking_Study PET_Scan Dynamic PET Scan (e.g., 60 minutes) Tracer_Injection->PET_Scan Image_Reconstruction Image Reconstruction PET_Scan->Image_Reconstruction Data_Analysis Time-Activity Curve Generation and Kinetic Modeling Image_Reconstruction->Data_Analysis Blocking_Study->Tracer_Injection

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-Bromo-8-methoxyquinoline. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized quinoline derivatives with applications in medicinal chemistry, materials science, and chemical biology. The protocols outlined below cover three major classes of cross-coupling reactions: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for C-C (alkynyl) bond formation.

Introduction

The quinoline scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with diverse biological activities. The ability to introduce a variety of substituents at the 2-position of the 8-methoxyquinoline core allows for the systematic exploration of structure-activity relationships and the development of novel compounds with tailored properties. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile methods for achieving these transformations with high efficiency and functional group tolerance.

This document serves as a practical guide for researchers, providing illustrative reaction conditions, detailed step-by-step protocols, and visualizations of the key chemical transformations and workflows.

General Reaction Schemes

The palladium-catalyzed cross-coupling of this compound can be generalized into three main reaction types, each targeting the formation of a different class of chemical bond at the C2-position of the quinoline ring.

General Cross-Coupling Reactions of this compound cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling reac This compound suzuki_product 2-Aryl/Vinyl-8-methoxyquinoline reac->suzuki_product Pd Catalyst, Base buchwald_product 2-Amino-8-methoxyquinoline reac->buchwald_product Pd Catalyst, Base, Ligand sonogashira_product 2-Alkynyl-8-methoxyquinoline reac->sonogashira_product Pd Catalyst, Cu(I) co-catalyst, Base suzuki_reagent R-B(OH)₂ suzuki_reagent->suzuki_product buchwald_reagent R¹R²NH buchwald_reagent->buchwald_product sonogashira_reagent R-C≡CH sonogashira_reagent->sonogashira_product

Figure 1: Overview of palladium-catalyzed cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of 2-aryl- and 2-vinyl-8-methoxyquinolines.[1]

Illustrative Reaction Conditions

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of 2-bromoquinolines with various boronic acids. These conditions can serve as a starting point for the optimization of reactions with this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (3-5)-Na₂CO₃ (2)Toluene/EtOH/H₂O80-10012-2475-95
Pd(OAc)₂ (2-4)SPhos (4-8)K₃PO₄ (2-3)1,4-Dioxane/H₂O100-1108-1680-98
PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF90-10010-1885-97
Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene

  • Ethanol

  • Deionized Water

  • Round-bottom flask with condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed solvent mixture of Toluene, Ethanol, and Water (e.g., 4:1:1 ratio).

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

start Start reagents Combine this compound, Arylboronic acid, Base, and Solvent start->reagents degas Degas with Inert Gas reagents->degas catalyst Add Pd Catalyst degas->catalyst heat Heat and Stir catalyst->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Workup (Extraction) monitor->workup purify Purify (Column Chromatography) workup->purify product Isolated Product purify->product

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of 2-amino-8-methoxyquinolines by coupling this compound with a primary or secondary amine.[2][3]

Illustrative Reaction Conditions

The following table provides representative conditions for the Buchwald-Hartwig amination of 2-bromopyridines and related heterocycles. These conditions are a good starting point for optimization with this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.2-1.5)Toluene or Dioxane80-1104-1270-95
Pd(OAc)₂ (2-5)BINAP (3-6)Cs₂CO₃ (1.5-2)Toluene100-12012-2465-90
G3-XPhos (1-3)-K₃PO₄ (2)t-BuOH80-1006-1875-98
Detailed Experimental Protocol

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a generic amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk tube or sealed vial

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere.

  • Add anhydrous toluene, followed by the amine and then this compound.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction for completion using TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArBr This compound ArBr->OxAdd PdII_complex [L₂Pd(II)(Ar)(Br)] OxAdd->PdII_complex Ligand_Exchange Ligand Exchange & Deprotonation PdII_complex->Ligand_Exchange Amine R¹R²NH Amine->Ligand_Exchange Base Base Base->Ligand_Exchange Amido_complex [L₂Pd(II)(Ar)(NR¹R²)] Ligand_Exchange->Amido_complex Reduct_Elim Reductive Elimination Amido_complex->Reduct_Elim Reduct_Elim->Pd0 Regeneration Product 2-(R¹R²N)-8-methoxyquinoline Reduct_Elim->Product

Figure 3: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond, providing access to 2-alkynyl-8-methoxyquinolines.[4][5]

Illustrative Reaction Conditions

The following table summarizes typical conditions for the Sonogashira coupling of aryl bromides. These can be adapted for this compound.

Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
PdCl₂(PPh₃)₂ (2-5)CuI (1-3)Et₃N or i-Pr₂NH (2-3)THF or DMF25-702-1270-95
Pd(PPh₃)₄ (3-5)CuI (2-4)K₂CO₃ (2)Acetonitrile60-808-1665-90
Pd(OAc)₂ (2) / PPh₃ (4)CuI (1)Cs₂CO₃ (2)1,4-Dioxane80-1006-1275-98
Detailed Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • Copper(I) Iodide (CuI) (1.5 mol%)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous and degassed THF

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ and CuI.

  • Add anhydrous and degassed THF, followed by this compound, the terminal alkyne, and triethylamine.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Ar L₂Pd(II)(Ar)(Br) OxAdd->PdII_Ar Transmetal Transmetalation PdII_Ar->Transmetal PdII_Alkynyl L₂Pd(II)(Ar)(C≡CR) Transmetal->PdII_Alkynyl Reduct_Elim Reductive Elimination PdII_Alkynyl->Reduct_Elim Reduct_Elim->Pd0 Product (Ar-C≡CR) CuI CuI Cu_Acetylide Cu-C≡CR CuI->Cu_Acetylide + Alkyne, Base Alkyne H-C≡CR Base Base Cu_Acetylide->Transmetal Cu_Acetylide->CuI + Pd(II) complex

Figure 4: Simplified catalytic cycles for the Sonogashira coupling reaction.

Safety Precautions

  • Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.

  • Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Bases such as sodium tert-butoxide and potassium carbonate are corrosive and should be handled with appropriate personal protective equipment.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a diverse range of 2-substituted quinoline derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions offer reliable methods for the formation of C-C and C-N bonds with broad functional group tolerance. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Further optimization of the reaction conditions may be necessary to achieve the desired outcomes for specific substrates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2-Bromo-8-methoxyquinoline.

Troubleshooting Guide

Low yields in the synthesis of this compound can arise from several factors, including suboptimal reaction conditions, reagent quality, and the formation of side products. This guide provides a systematic approach to identifying and resolving these common issues.

Question: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields are often traced back to one or more of the following areas:

  • Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the outcome of the bromination.

  • Reagent Quality and Stoichiometry: The purity of starting materials and the precise ratio of reactants are critical.

  • Side Reactions: The formation of undesired isomers or multiple bromination products can consume starting material and complicate purification.

  • Work-up and Purification: Product loss can occur during extraction, washing, and final purification steps.

The following sections provide a more detailed breakdown of each of these areas.

Logical Troubleshooting Workflow

To systematically troubleshoot a low-yield reaction, follow the logical workflow outlined below. This process will help you to identify the root cause of the issue and implement the appropriate corrective actions.

TroubleshootingWorkflow start Low Yield Observed reagent_check 1. Verify Starting Material Purity (8-methoxyquinoline, Brominating Agent) start->reagent_check reagent_impure Impurity Detected? reagent_check->reagent_impure condition_check 2. Analyze Reaction Conditions conditions_suboptimal Suboptimal Conditions? condition_check->conditions_suboptimal side_reaction_check 3. Analyze Crude Reaction Mixture (TLC, NMR) side_products Side Products Present? side_reaction_check->side_products workup_check 4. Review Work-up & Purification workup_issue Potential for Product Loss? workup_check->workup_issue reagent_impure->condition_check No purify_reagents Purify/Replace Reagents reagent_impure->purify_reagents Yes conditions_suboptimal->side_reaction_check No optimize_conditions Optimize Conditions: - Temperature - Time - Solvent - Stoichiometry conditions_suboptimal->optimize_conditions Yes side_products->workup_check No modify_reaction Modify Reaction: - Adjust Stoichiometry - Change Brominating Agent side_products->modify_reaction Yes optimize_workup Optimize Work-up: - Adjust pH - Use Different Extraction Solvent - Modify Purification Method workup_issue->optimize_workup Yes end Improved Yield workup_issue->end No purify_reagents->end optimize_conditions->end modify_reaction->end optimize_workup->end ExperimentalWorkflow start Start dissolve 1. Dissolve 8-methoxyquinoline in solvent start->dissolve cool 2. Cool solution (Ice Bath) dissolve->cool add_br 3. Add Brominating Agent (dropwise, in the dark) cool->add_br monitor 4. Monitor by TLC add_br->monitor wash 5. Wash with NaHCO₃ solution monitor->wash dry 6. Dry with Na₂SO₄ wash->dry concentrate 7. Concentrate in vacuo dry->concentrate purify 8. Purify by Column Chromatography concentrate->purify end Pure this compound purify->end

Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the Suzuki-Miyaura cross-coupling reaction using 2-Bromo-8-methoxyquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yield or reaction failure with this compound?

A: Low yields are often attributed to an inadequately optimized catalyst system, base, or solvent combination. The nitrogen atom in the quinoline ring can coordinate with the palladium catalyst, potentially impeding the catalytic cycle. Therefore, careful selection of ligands and reaction conditions is crucial to achieve high efficiency.

Q2: My reaction mixture turns black. What does this indicate and how can I prevent it?

A: A black precipitate is typically palladium black, which results from the decomposition and agglomeration of the active Pd(0) catalyst.[1] This is often caused by the presence of oxygen, excessively high temperatures, or ligand degradation.[1] To prevent this, ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1] Using more robust ligands or slightly lower reaction temperatures can also help maintain catalyst activity.[1]

Q3: What are the most common side reactions observed in this coupling?

A: Three primary side reactions can diminish the yield of the desired product:

  • Homocoupling: The coupling of two boronic acid molecules. This is often promoted by the presence of oxygen or using a high catalyst loading.[1][2]

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom from a proton source in the reaction mixture.[2] This is a common issue with heteroaryl boronic acids.[2]

  • Dehalogenation: The reduction of the starting material, this compound, where the bromine atom is replaced by a hydrogen atom.[2]

Q4: Which base is most effective for this type of substrate?

A: The choice of base is critical for activating the boronic acid to facilitate the transmetalation step.[3] Inorganic bases are generally superior for this reaction.[4] While the optimal base must often be determined empirically, common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[4][5] The solubility and strength of the base can significantly impact reaction time and yield.[4]

Troubleshooting Guide

This guide addresses specific issues encountered during the Suzuki coupling of this compound.

Problem Potential Cause Recommended Solution
Low to No Product Formation 1. Inactive Catalyst System: The chosen palladium source or ligand is not effective for this specific heteroaromatic halide.• Screen different palladium pre-catalysts such as Pd(PPh₃)₄, Pd(dppf)Cl₂, or modern Buchwald-type catalysts known for high activity with heteroaryl halides.[3][5]• Ensure the catalyst is active. Pd(0) sources like Pd(PPh₃)₄ can degrade with improper storage. Pd(II) sources require in-situ reduction, which can sometimes be inefficient.[2][5]
2. Inappropriate Base/Solvent: The base may be too weak, insoluble, or incompatible with the solvent system, preventing the formation of the active boronate species.[1]• Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Grind solid bases to a fine powder to improve solubility and reactivity.[6]• Use a solvent system known to be effective, such as a mixture of an organic solvent (Dioxane, THF, Toluene) and water, which aids in dissolving the inorganic base.[7]
3. Poor Starting Material Quality: Impurities in this compound can poison the catalyst. Boronic acids are prone to degradation (protodeboronation) upon storage.[1][2]• Verify the purity of the starting materials via NMR or LC-MS.• Use fresh or properly stored boronic acid. Consider using more stable boronate esters, such as pinacol esters, which can be less prone to degradation.[2]
4. Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen and will rapidly decompose.[1]• Ensure the reaction flask is oven- or flame-dried.• Thoroughly degas the solvent(s) by bubbling an inert gas (Argon or Nitrogen) through them for 15-30 minutes before use.[8]• Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[5]
Significant Side Product Formation 1. Homocoupling of Boronic Acid: Often caused by excess oxygen or Pd(II) species in the reaction mixture.[2]• Improve degassing procedures to eliminate oxygen.[2]• Consider slightly reducing the catalyst loading. Unoptimized reactions may use 5-10 mol%, while optimized ones can be much lower.[5]
2. Protodeboronation: The boronic acid is hydrolyzed before it can couple. This is accelerated for certain heteroaryl boronic acids.[2]• Use a slight excess of the boronic acid (e.g., 1.2–1.5 equivalents).• Use a more stable boronate derivative like a pinacol (Bpin) or MIDA boronate ester.[9]• A fast catalyst can help the desired reaction "outrun" this destructive side reaction.[10]
3. Dehalogenation of Starting Material: The aryl halide is reduced instead of coupled. This can occur when the catalyst oxidizes another component (like a solvent or amine base) to gain a hydride ligand.[2]• Re-evaluate the base and solvent system. Avoid amine bases or alcoholic solvents if dehalogenation is a persistent issue.• Optimize the catalyst system to ensure the cross-coupling pathway is favored.
Data Presentation: Condition Screening

Optimizing a Suzuki coupling reaction involves screening multiple parameters.[11] The tables below provide illustrative data on how changing conditions can affect yields.

Table 1: Effect of Palladium Catalyst on Yield (Reaction: this compound + Phenylboronic acid, K₂CO₃, Dioxane/H₂O, 85°C)

Catalyst (mol%)LigandYield (%)
Pd(OAc)₂ (2%)PPh₃45
Pd(PPh₃)₄ (5%)-78
Pd(dppf)Cl₂ (2%)-91
t-BuXPhos Pd G3 (2%)t-BuXPhos>95

Table 2: Effect of Base and Solvent on Yield (Reaction: this compound + Phenylboronic acid, Pd(dppf)Cl₂, 85°C)

Base (2.5 equiv)Solvent System (v/v)Yield (%)
Na₂CO₃Toluene/H₂O (4:1)65
K₂CO₃Dioxane/H₂O (4:1)91
K₃PO₄THF/H₂O (4:1)88
Cs₂CO₃Dioxane/H₂O (4:1)94
Optimized Experimental Protocol

This protocol provides a reliable starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

Procedure:

  • Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[5]

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 ratio) via syringe. The total solvent volume should be sufficient to make the reaction concentration approximately 0.1 M with respect to the limiting reagent.

  • Degassing: Bubble Argon or Nitrogen gas through the stirred reaction mixture for 10-15 minutes.[8]

  • Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring.[8]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[7][8]

Visualizations: Catalytic Cycle and Workflow

Diagrams help visualize the chemical process and the logic of troubleshooting.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa re Reductive Elimination re->pd0 product R¹-R² re->product (Product) pdt_complex R¹-Pd(II)L₂(X) oa->pdt_complex tm Transmetalation pdr_complex R¹-Pd(II)L₂(R²) tm->pdr_complex pdt_complex->tm pdr_complex->re start R¹-X start->oa (Ar-Br) boronic R²-B(OH)₂ boronic->tm base Base base->tm

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][8][12]

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents 1. Verify Starting Materials start->check_reagents reagent_purity Purity of Ar-Br? (NMR, LC-MS) check_reagents->reagent_purity Is purity confirmed? check_conditions 2. Check Reaction Conditions inert_atm Inert Atmosphere? (Degas Solvent, Use Ar/N₂) check_conditions->inert_atm Are conditions correct? check_catalyst 3. Evaluate Catalyst System catalyst_choice Catalyst/Ligand Optimal? (Screen Pd sources/ligands) check_catalyst->catalyst_choice Is system effective? reagent_purity->check_reagents No, purify/replace boronic_quality Boronic Acid Quality? (Fresh? Use Ester?) reagent_purity->boronic_quality Yes boronic_quality->check_reagents No, replace/resynthesize boronic_quality->check_conditions Yes inert_atm->check_conditions No, improve setup base_solvent Base/Solvent Correct? (Screen Bases & Solvents) inert_atm->base_solvent Yes base_solvent->check_conditions No, re-screen base_solvent->check_catalyst Yes catalyst_choice->check_catalyst No, screen alternatives catalyst_activity Catalyst Deactivated? (Prevent Pd Black) catalyst_choice->catalyst_activity Yes catalyst_activity->check_conditions Yes, lower temp/improve degassing success Reaction Optimized catalyst_activity->success No issues

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

References

Technical Support Center: Bromination of 8-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bromination of 8-methoxyquinoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the bromination of 8-methoxyquinoline?

Under controlled, mild conditions, the bromination of 8-methoxyquinoline is highly regioselective and is expected to yield 5-bromo-8-methoxyquinoline as the primary, and often sole, product.[1][2] The methoxy group at the C-8 position directs the electrophilic aromatic substitution to the C-5 position.

Q2: Can dibromination occur? What are the likely side products?

Yes, dibromination can occur, particularly with the use of excess molecular bromine. The most common dibrominated side product is 5,7-dibromo-8-methoxyquinoline .[1][2] In some cases, depending on the starting material and reaction conditions, other polybrominated quinolines can also be formed. For instance, the bromination of 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline with excess bromine has been shown to produce 3,5,6,7-tetrabromo-8-methoxyquinoline.[3]

Q3: Are there any unexpected side reactions I should be aware of?

An unexpected side reaction that has been observed during the bromination of a related compound, 3,6,8-trimethoxyquinoline, is the demethylation of the C-8 methoxy group to a hydroxyl group, yielding 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline.[3] This suggests that under certain conditions, the reaction environment can lead to cleavage of the methyl ether.

Q4: How can I control the regioselectivity of the bromination?

Several factors influence the regioselectivity of the bromination reaction:

  • Stoichiometry of the Brominating Agent: Carefully controlling the equivalents of the brominating agent (e.g., molecular bromine or N-Bromosuccinimide) is crucial. Using a slight excess (e.g., 1.1 equivalents) of bromine typically favors monobromination at the C-5 position.[1][2]

  • Reaction Conditions: Milder conditions, such as carrying out the reaction at room temperature or below and in the dark, can help prevent over-bromination and other side reactions.[1][2]

  • Choice of Brominating Agent: While molecular bromine is commonly used, other milder reagents like N-Bromosuccinimide (NBS) can offer better control and selectivity.[4]

  • Solvent: The choice of solvent (e.g., CH₂Cl₂, CHCl₃, CH₃CN) can influence the reaction rate and product distribution.[1][2][4]

Troubleshooting Guides

Problem 1: My reaction yields a mixture of mono- and di-brominated products that are difficult to separate.

  • Cause: This is a common issue, often resulting from the use of excess brominating agent or prolonged reaction times.

  • Solution:

    • Reduce Bromine Equivalents: Titrate the amount of molecular bromine carefully, aiming for a 1:1 or slightly higher (e.g., 1.1:1) molar ratio of bromine to 8-methoxyquinoline.[1][2]

    • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. Quench the reaction as soon as the starting material is consumed to prevent the formation of the dibrominated product.[1]

    • Purification Strategy: If a mixture is obtained, column chromatography on silica gel or alumina is the recommended method for separation. A solvent system such as ethyl acetate/hexane is often effective.[1][3]

Problem 2: I am observing the formation of an unexpected product with a hydroxyl group instead of a methoxy group.

  • Cause: This indicates a potential demethylation of the 8-methoxy group. This can be promoted by the generation of HBr during the reaction, especially under harsh conditions.

  • Solution:

    • Use a Non-Acidic Brominating Agent: Consider using N-Bromosuccinimide (NBS) as the bromine source, which can sometimes lead to cleaner reactions with fewer acidic byproducts.

    • Add an Acid Scavenger: The inclusion of a non-nucleophilic base, such as sodium bicarbonate, in the work-up can neutralize the HBr formed and prevent acid-catalyzed side reactions.[1][3]

    • Control Temperature: Run the reaction at a lower temperature to minimize the energy available for side reactions like ether cleavage.

Problem 3: The reaction is sluggish or does not go to completion.

  • Cause: Insufficient activation of the quinoline ring or issues with the brominating agent.

  • Solution:

    • Check Reagent Quality: Ensure that the brominating agent is fresh and has not degraded.

    • Solvent Choice: While chlorinated solvents are common, for less reactive substrates, a more polar solvent might be beneficial, though this could also affect selectivity.

    • Consider a Catalyst: For certain C-H functionalizations, transition metal catalysts can be employed to improve reactivity and selectivity, although this significantly changes the reaction protocol.[4]

Data Presentation

Table 1: Summary of Bromination Products of 8-Methoxyquinoline and Related Compounds

Starting MaterialBrominating Agent (Equivalents)Major Product(s)Reference
8-MethoxyquinolineBr₂ (1.1 eq)5-Bromo-8-methoxyquinoline[1][2]
8-MethoxyquinolineBr₂ (excess)5-Bromo-8-methoxyquinoline and 5,7-Dibromo-8-methoxyquinoline[1][2]
6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinolineBr₂ (5.3 eq)3,5,6,7-Tetrabromo-8-methoxyquinoline[3]
3,6,8-TrimethoxyquinolineBr₂ (2 eq)5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline[3]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-8-methoxyquinoline [1]

  • Reaction Setup: Dissolve 8-methoxyquinoline (1.0 mmol) in distilled dichloromethane (CH₂Cl₂) (15 mL) in a round-bottom flask protected from light.

  • Addition of Bromine: In a separate flask, prepare a solution of bromine (1.1 mmol, 1.1 eq) in chloroform (CHCl₃). Add this solution dropwise to the 8-methoxyquinoline solution over 10 minutes at room temperature with stirring.

  • Reaction Monitoring: Stir the reaction mixture in the dark at ambient temperature for 48 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, wash the organic layer with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) (3 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the solution under reduced pressure. Purify the crude material by column chromatography on a short alumina column, eluting with ethyl acetate/hexane (1:3). Evaporation of the solvent should yield the desired product.

Protocol 2: Synthesis of 3,5,6,7-Tetrabromo-8-methoxyquinoline from a Tetrahydroquinoline Precursor [3]

  • Reaction Setup: In a flask shielded from light, combine a solution of 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline (1.0 mmol) in chloroform (CHCl₃) (15 mL) with a solution of bromine (5.3 mmol, 5.3 eq) in chloroform (5 mL) over 5 minutes at room temperature.

  • Reaction Time: Allow the mixture to react for 5 days, or until all the bromine color has disappeared.

  • Work-up: Wash the resulting mixture with a 5% aqueous solution of NaHCO₃ (3 x 20 mL) and dry over Na₂SO₄.

  • Purification: Remove the solvent by evaporation. Purify the crude material by column chromatography on silica gel, eluting with ethyl acetate/hexane (1:5). The product can be further purified by recrystallization from ethyl acetate/hexane.

Visualizations

Bromination_Pathway 8-Methoxyquinoline 8-Methoxyquinoline 5-Bromo-8-methoxyquinoline 5-Bromo-8-methoxyquinoline 8-Methoxyquinoline->5-Bromo-8-methoxyquinoline + Br₂ (1.1 eq) 5,7-Dibromo-8-methoxyquinoline 5,7-Dibromo-8-methoxyquinoline 5-Bromo-8-methoxyquinoline->5,7-Dibromo-8-methoxyquinoline + Br₂ (excess)

Caption: Regioselective bromination of 8-methoxyquinoline.

Troubleshooting_Logic cluster_issue1 Issue: Mixture of Products cluster_issue2 Issue: Unexpected Demethylation Mixture Mixture of mono- and di-brominated products Cause1 Cause: Excess Bromine Mixture->Cause1 Solution1 Solution: Reduce Br₂ equivalents Monitor with TLC Cause1->Solution1 Demethylation Formation of hydroxyl product Cause2 Cause: HBr byproduct Demethylation->Cause2 Solution2 Solution: Use NBS Add acid scavenger Lower temperature Cause2->Solution2

Caption: Troubleshooting common issues in 8-methoxyquinoline bromination.

Experimental_Workflow Start Start | Dissolve 8-methoxyquinoline in solvent Step1 Reaction Add Br₂ solution dropwise Stir at room temp. Start->Step1 Step2 Monitoring Monitor by TLC Step1->Step2 Step3 Workup Quench reaction Wash with NaHCO₃ Dry over Na₂SO₄ Step2->Step3 Step4 Purification Concentrate Column Chromatography Step3->Step4 End End | Pure 5-bromo-8-methoxyquinoline Step4->End

Caption: General experimental workflow for bromination.

References

Technical Support Center: Purification of Brominated Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the purification of brominated quinolines.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the purification of brominated quinolines.

Issue 1: Low Yield After Column Chromatography

Possible CauseTroubleshooting Steps
Product is too soluble in the eluent. Use a less polar solvent system. Optimize the solvent system using Thin Layer Chromatography (TLC) to ensure the product's Rf is not too high (ideally around 0.3-0.4).[1]
Product is not eluting from the column. The eluent is not polar enough. Gradually increase the polarity of the solvent system.[1]
Improper column packing. Ensure the silica gel is packed uniformly without air bubbles or cracks to prevent channeling.[1]
Co-elution with impurities. Use a shallower solvent gradient or try a different stationary phase (e.g., alumina).[1] Alumina can be a better choice for separating weakly or moderately polar compounds and is less acidic than silica gel.[2]
Compound instability on silica gel. For compounds sensitive to acidic conditions, consider using neutral or basic alumina.[2][3] Alternatively, silica gel can be deactivated by pre-treating it with a base like triethylamine (TEA).[4]

Issue 2: "Oiling Out" During Recrystallization

Possible CauseTroubleshooting Steps
Solution is supersaturated. Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent.[5]
Cooling rate is too fast. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[5]
Inappropriate solvent system. If using a single solvent, consider a mixed-solvent system. For a mixed-solvent system, adjust the ratio by adding more of the "good" solvent (in which the compound is more soluble).[5]

Issue 3: Difficulty Separating Isomeric Impurities

Possible CauseTroubleshooting Steps
Similar physical properties of isomers. Optimized Column Chromatography: Use a long column with a shallow solvent gradient to improve separation.[1] Alternative Stationary Phases: If silica gel is ineffective, alumina may provide better separation.[1][2] Preparative HPLC: For very challenging separations, High-Performance Liquid Chromatography (HPLC) may be necessary.[6][7]
Formation of multiple brominated species (mono-, di-, poly-). Carefully control the stoichiometry of the brominating agent during synthesis to minimize over-bromination.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of brominated quinolines?

A1: Common impurities include:

  • Dibrominated and other polybrominated quinolines: Resulting from over-bromination during synthesis.[1]

  • Other positional isomers: Depending on the synthetic route, isomers with bromine at different positions on the quinoline ring may form.[1]

  • Unreacted starting materials: Such as quinoline itself.

  • Byproducts from specific syntheses: For example, the Skraup synthesis can produce tarry byproducts.[1]

Q2: How can I effectively remove unreacted bromine from my crude product?

A2: Unreacted bromine can typically be removed by quenching the reaction with an aqueous solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite. This is followed by an aqueous workup to extract the resulting bromide salts.

Q3: My brominated quinoline is a liquid at room temperature. Can I still use recrystallization?

A3: Yes. For low-melting solids or oils like 3-bromoquinoline (melting point 13-15°C), recrystallization is still a viable purification method.[5] You will need to cool the solution significantly, potentially using an ice-salt bath or a laboratory chiller, to induce crystallization.[5]

Q4: When should I choose alumina over silica gel for column chromatography?

A4: Alumina can be a better choice than silica gel in the following situations:

  • Separating weakly or moderately polar compounds. [2]

  • Purifying basic compounds like amines , as silica gel is slightly acidic and can strongly retain basic compounds.[2][3]

  • When dealing with compounds that are sensitive to acidic conditions and may degrade on silica gel.[4] Alumina is available in acidic, neutral, and basic forms.[2]

Q5: What is a good starting point for selecting a recrystallization solvent?

A5: A good recrystallization solvent should dissolve the compound when hot but not when cold.[5] Small-scale solubility tests are recommended. For brominated quinolines, common single solvents include ethanol and benzene, while mixed solvent systems like ethyl acetate/hexane and ethanol/water are also effective.[5][8] A highly effective method for purifying 3-bromoquinoline involves forming the hydrobromide salt, which can be recrystallized from a water/alcohol mixture.[6][9]

Data Presentation

Table 1: Physical Properties of Selected Brominated Quinolines

CompoundMolecular Weight ( g/mol )Melting Point (°C)
3-Bromoquinoline208.0513-15
5,7-Dibromo-8-hydroxyquinoline302.95138-139
5-Bromo-8-methoxyquinoline238.0880-82
3,5,6,7-Tetrabromo-8-methoxyquinoline473.76134-136
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline363.00156-158
Data sourced from various experimental reports.[5][10][11][12]

Table 2: Comparison of Purification Methods for a Crude Brominated Quinoline Mixture

Purification MethodTypical Initial Purity (%)Typical Final Purity (%)Typical Yield (%)Notes
Recrystallization (Ethanol/Water)859570Effective for removing less polar impurities.[1]
Column Chromatography (Silica Gel)859860Good for separating closely related impurities.[1]
Recrystallization followed by Column Chromatography85>9950Recommended for achieving very high purity.[1]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • Eluent Selection: Use TLC to determine an optimal solvent system (e.g., varying ratios of ethyl acetate/hexanes) that gives the target compound an Rf value of approximately 0.3-0.4.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.[11]

  • Sample Loading: Dissolve the crude brominated quinoline in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[1]

  • Elution: Begin eluting with the least polar solvent mixture, gradually increasing the polarity as needed. Collect fractions and monitor them by TLC.[1]

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified brominated quinoline.[1]

Protocol 2: Mixed-Solvent Recrystallization (Example: Ethyl Acetate/Hexane)

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate (the "good" solvent).

  • Induce Saturation: While the solution is still hot, slowly add hexane (the "poor" solvent) dropwise until you observe a persistent cloudiness. Add a few more drops of hot ethyl acetate to just redissolve the precipitate and make the solution clear again.[5]

  • Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold hexane and dry them under vacuum.[5]

Visualizations

Purification_Workflow start Crude Brominated Quinoline workup Aqueous Workup (e.g., Na2S2O3 wash) start->workup Remove excess Br2 extraction Acid-Base Extraction workup->extraction Remove non-basic impurities chromatography Column Chromatography workup->chromatography Broad applicability extraction->chromatography Separate quinolines recrystallization Recrystallization chromatography->recrystallization Further purification analysis Purity Analysis (NMR, MS, HPLC) chromatography->analysis recrystallization->analysis pure_product Pure Product analysis->pure_product Purity Confirmed

Caption: A general experimental workflow for the purification of brominated quinolines.

Troubleshooting_Purification start Purification Issue Encountered issue_type What is the main issue? start->issue_type low_yield Low Yield issue_type->low_yield Chromatography oiling_out Oiling Out issue_type->oiling_out Recrystallization isomer_sep Isomer Separation Difficulty issue_type->isomer_sep General cause_yield Possible Cause? low_yield->cause_yield cause_oiling Possible Cause? oiling_out->cause_oiling cause_isomer Possible Cause? isomer_sep->cause_isomer sol_yield1 Adjust Eluent Polarity cause_yield->sol_yield1 Elution Problem sol_yield2 Repack Column cause_yield->sol_yield2 Packing Problem sol_yield3 Change Stationary Phase (e.g., Alumina) cause_yield->sol_yield3 Co-elution/ Degradation sol_oiling1 Add More Hot Solvent cause_oiling->sol_oiling1 Supersaturation sol_oiling2 Cool Slowly cause_oiling->sol_oiling2 Fast Cooling sol_oiling3 Adjust Solvent System cause_oiling->sol_oiling3 Solvent Choice sol_isomer1 Use Long Column & Shallow Gradient cause_isomer->sol_isomer1 Similar Polarity sol_isomer2 Try Alumina or Reverse Phase Silica cause_isomer->sol_isomer2 Poor Resolution on Silica sol_isomer3 Consider Prep-HPLC cause_isomer->sol_isomer3 Very Difficult Separation

References

Technical Support Center: Preventing Di-bromination in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the prevention of di-bromination during the synthesis of quinoline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in controlling bromination during quinoline synthesis?

A1: The main challenges in quinoline bromination are poor regioselectivity and over-halogenation, which often leads to the formation of di-brominated or poly-brominated products.[1] Direct bromination of the quinoline ring can be difficult to control, and the presence of activating groups can exacerbate the issue of multiple brominations.[1] Conversely, deactivating groups may necessitate harsh reaction conditions, which can lead to degradation of the starting material or the desired product.[1]

Q2: How can I favor mono-bromination over di-bromination during direct bromination of quinoline?

A2: Several factors can be controlled to enhance the selectivity for mono-bromination:

  • Stoichiometry: Carefully control the amount of the brominating agent. Using 1.0 to 1.1 equivalents of the brominating agent, such as N-Bromosuccinimide (NBS) or molecular bromine (Br₂), is recommended.

  • Temperature: Lowering the reaction temperature can significantly improve selectivity. Performing the reaction at 0 °C or even down to -75 °C has been shown to favor the formation of mono-brominated products.[2]

  • Choice of Brominating Agent: NBS is often a milder and more selective brominating agent compared to molecular bromine.[1]

  • Solvent: The choice of solvent can influence the reaction's outcome. Solvents like acetonitrile or dichloromethane are commonly used for controlled brominations.[3]

Q3: I am using a named reaction to synthesize a substituted quinoline and I am getting di-brominated products. How can I avoid this?

A3: Preventing di-bromination in named quinoline syntheses often involves pre-functionalization of the starting materials or careful control of the reaction conditions.

  • Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4] To obtain a mono-brominated quinoline, it is best to start with a mono-brominated 2-aminoaryl aldehyde or ketone. Introducing the bromine atom after the quinoline ring is formed can lead to di-bromination, especially if the quinoline product is activated.

  • Combes Quinoline Synthesis: This synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[5] Similar to the Friedländer synthesis, using a mono-brominated aniline as the starting material is the most effective strategy to ensure a mono-brominated quinoline product.

  • Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[6] The harsh acidic conditions can sometimes lead to side reactions, including over-bromination if a brominated aniline is used and the resulting quinoline is highly activated. Using a milder acid catalyst and controlling the temperature can help minimize side reactions.

  • Skraup Synthesis: This reaction uses an aniline, glycerol, sulfuric acid, and an oxidizing agent.[7] Tar formation is a common side reaction.[8] To obtain a mono-brominated product, starting with a mono-bromoaniline is the standard approach.

Q4: Are there any general troubleshooting tips for minimizing side reactions in quinoline synthesis?

A4: Yes, several general strategies can help improve the yield and purity of your desired mono-brominated quinoline:

  • Purity of Starting Materials: Ensure that your starting materials are pure, as impurities can lead to unwanted side reactions.[9]

  • Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen or moisture.

  • Catalyst Choice: The use of milder catalysts can prevent the harsh conditions that often lead to the formation of byproducts.[9]

  • Work-up Procedure: Quenching the reaction appropriately and performing a careful work-up is crucial to avoid degradation of the product. The stability of the product to acidic or basic conditions should be considered during extraction and purification.[10]

Troubleshooting Guide: Unwanted Di-bromination Product Detected

This guide provides a systematic approach to troubleshoot and resolve the issue of di-bromination during your quinoline synthesis.

Problem: Analysis of the reaction mixture (e.g., by TLC, LC-MS, or NMR) indicates the presence of a significant amount of a di-brominated quinoline product.

Troubleshooting_Di_bromination start Di-bromination Detected check_stoichiometry 1. Check Stoichiometry of Brominating Agent start->check_stoichiometry reduce_equivalents Reduce to 1.0-1.1 eq. check_stoichiometry->reduce_equivalents > 1.1 eq. check_temperature 2. Evaluate Reaction Temperature check_stoichiometry->check_temperature ≤ 1.1 eq. reduce_equivalents->check_temperature lower_temperature Lower Temperature (e.g., 0°C to -75°C) check_temperature->lower_temperature Too high check_reagent 3. Assess Brominating Agent check_temperature->check_reagent Optimized lower_temperature->check_reagent use_nbs Switch to NBS from Br2 check_reagent->use_nbs Using Br2 check_starting_material 4. Examine Starting Material Strategy (for named reactions) check_reagent->check_starting_material Using NBS use_nbs->check_starting_material use_monobromo_precursor Use Mono-brominated Precursor check_starting_material->use_monobromo_precursor Brominating quinoline product optimize_conditions 5. Optimize Other Conditions (Solvent, Catalyst) check_starting_material->optimize_conditions Using bromo-precursor use_monobromo_precursor->optimize_conditions outcome_success Mono-bromination Favored optimize_conditions->outcome_success Successful outcome_fail Issue Persists: Consult Further Literature optimize_conditions->outcome_fail Unsuccessful Skraup_Synthesis_Workflow start Start mix_reactants 1. Mix 4-Bromoaniline, H2SO4, and Oxidizing Agent start->mix_reactants heat 2. Heat to 140-145°C mix_reactants->heat add_glycerol 3. Add Glycerol Dropwise heat->add_glycerol reflux 4. Continue Heating add_glycerol->reflux cool_dilute 5. Cool and Dilute with Water reflux->cool_dilute neutralize 6. Neutralize with Base cool_dilute->neutralize extract 7. Extract with Toluene neutralize->extract dry_concentrate 8. Dry and Concentrate extract->dry_concentrate product Crude 6-Bromoquinoline dry_concentrate->product Regioselectivity_Logic cluster_legend Substituent Effects quinoline Quinoline Ring electrophilic_bromination Electrophilic Bromination (e.g., Br+) quinoline->electrophilic_bromination pyridine_ring Pyridine Ring (Deactivated) electrophilic_bromination->pyridine_ring Less Favorable benzene_ring Benzene Ring (Activated) electrophilic_bromination->benzene_ring More Favorable position_5_8 Substitution at Position 5 and 8 benzene_ring->position_5_8 enhanced_reactivity Enhanced Reactivity & Directing Effect reduced_reactivity Reduced Reactivity & Directing Effect activating_group Activating Group (-OH, -NH2, -OR) activating_group->benzene_ring deactivating_group Deactivating Group (-NO2, -SO3H) deactivating_group->benzene_ring

References

Technical Support Center: Catalyst Deactivation in 2-Bromo-8-methoxyquinoline Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during palladium-catalyzed cross-coupling reactions involving 2-Bromo-8-methoxyquinoline.

Troubleshooting Guide

This guide provides structured solutions for specific issues you might encounter during your experiments.

Issue 1: My cross-coupling reaction does not start at all.

This is a common problem when working with quinoline substrates and often points to immediate catalyst inhibition or suboptimal reaction conditions.[1]

  • Question: Why is my palladium-catalyzed reaction with this compound failing to initiate?

  • Answer: The most probable cause is catalyst poisoning by the nitrogen atom of the quinoline ring.[1] The lone pair of electrons on the quinoline nitrogen can coordinate strongly to the palladium center, forming inactive catalytic species and preventing the catalytic cycle from starting.[2][3] Other potential causes include:

    • Inefficient Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst like Pd(OAc)₂, its reduction to the active Pd(0) species may be failing.[1][4]

    • Poor Reagent or Solvent Quality: The presence of impurities, especially oxygen or water in what should be an anhydrous reaction, can rapidly deactivate the catalyst.[5]

    • Inappropriate Base: The base is critical for the catalytic cycle, and an incorrect choice can halt the reaction before it begins.[5]

  • Troubleshooting Steps:

    • Select Appropriate Ligands: Employ bulky, electron-rich phosphine ligands. These ligands provide steric hindrance around the palladium center, which can prevent or weaken the coordination of the quinoline nitrogen.[1] Ligands such as XPhos, SPhos, and RuPhos are often effective choices.[1]

    • Use a Direct Pd(0) Source: To bypass issues with pre-catalyst reduction, consider using a Pd(0) source directly, such as Pd₂(dba)₃ or Pd(PPh₃)₄.[1][6]

    • Ensure Rigorous Inert Conditions: Thoroughly degas your solvent and reagents with an inert gas like argon or nitrogen.[5] Use freshly distilled or high-purity anhydrous solvents.[7]

    • Optimize the Base: Ensure the base is of high quality, soluble in the reaction medium, and appropriate for the specific cross-coupling reaction (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki).[6]

Issue 2: My reaction starts but stalls before completion.

A reaction that begins but fails to reach completion often indicates gradual catalyst deactivation over the course of the reaction.

  • Question: My reaction proceeds initially but then stops, leaving a significant amount of starting material. What is happening?

  • Answer: A stalled reaction is a classic sign of catalyst deactivation during the catalytic cycle.[5] The primary causes include:

    • Formation of Palladium Black: The active Pd(0) species can agglomerate and precipitate as inactive palladium black.[2] This is often exacerbated by high temperatures or the presence of oxygen.[5]

    • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways under prolonged heating.[5]

    • Product Inhibition: The product, an 8-methoxyquinoline derivative, can also coordinate to the palladium catalyst, leading to product inhibition that slows or stops the reaction.[2]

    • Insolubility: The starting material, intermediates, or the product may precipitate from the solution, effectively halting the reaction.[5]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: High temperatures can accelerate the formation of palladium black.[5] Try running the reaction at a slightly lower temperature for a longer duration.

    • Use a More Robust Catalyst System: Consider a more stable ligand or a pre-catalyst designed for challenging substrates.

    • Optimize the Solvent: If solubility is an issue, try a different solvent system that can better dissolve all components throughout the reaction.[5]

    • Increase Catalyst or Ligand Loading: While not ideal, a modest increase in catalyst or ligand-to-metal ratio can sometimes compensate for gradual deactivation and push the reaction to completion.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of catalyst deactivation when using quinoline-based substrates? A1: The main deactivation mechanism is catalyst poisoning. The nitrogen atom in the quinoline ring possesses a lone pair of electrons that can coordinate strongly to the palladium metal center.[1][3] This coordination blocks the active sites required for the catalytic cycle, effectively taking the catalyst out of commission.[2]

Q2: What are the visible signs of catalyst deactivation in my reaction? A2: A common visual indicator is a change in the reaction mixture's color to black or the formation of a black precipitate.[2] This signifies the agglomeration of the active Pd(0) catalyst into inactive palladium black.[5] Another sign is the reaction stalling before completion, which can be observed through monitoring techniques like TLC or LC-MS.[2]

Q3: How can I choose the right ligand to minimize deactivation? A3: The choice of ligand is critical. Bulky and electron-rich phosphine ligands are generally recommended.[3] These ligands, such as dialkylbiaryl phosphines (e.g., XPhos, SPhos), create a sterically crowded environment around the palladium atom, which hinders the approach and coordination of the quinoline nitrogen.[1] Bidentate ligands with a large bite angle, like Xantphos, can also stabilize the catalyst.[3] It is often necessary to screen several ligands to find the optimal one for your specific substrate combination.[3]

Q4: Can impurities in my starting materials cause catalyst deactivation? A4: Yes, absolutely. Impurities are a common source of catalyst poisoning. Sulfur-containing compounds, for instance, can irreversibly bind to palladium.[7] Ensure your this compound and coupling partner are of high purity.[5][7]

Q5: Is it possible to regenerate a deactivated palladium catalyst? A5: Regeneration can be challenging, especially when deactivation is due to strong poisoning by the quinoline substrate.[3] If deactivation is caused by fouling (blockage of catalyst pores by byproducts), washing the catalyst with appropriate solvents might restore some activity.[8] For instance, a reported method for regenerating a deactivated Pd(OH)₂/C catalyst involved washing with chloroform and glacial acetic acid combined with sonication.[8] However, for poisoning by strongly coordinating species, the deactivation is often irreversible.[3]

Data Presentation

The selection of the correct ligand is crucial to overcoming catalyst poisoning. The following table provides representative data on how ligand choice can impact the yield of a Suzuki-Miyaura cross-coupling reaction between this compound and phenylboronic acid, which is indicative of the ligand's ability to mitigate catalyst deactivation.

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O10024<10
2Pd₂(dba)₃ (1)P(t-Bu)₃ (4)K₃PO₄Dioxane/H₂O1001865
3Pd₂(dba)₃ (1)SPhos (2.5)K₃PO₄Dioxane/H₂O1001292
4Pd₂(dba)₃ (1)XPhos (2.5)K₃PO₄Toluene/H₂O1001295

This table summarizes hypothetical data based on established principles of ligand effects in cross-coupling reactions to illustrate the importance of ligand selection.

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a general method adapted for challenging quinoline substrates, emphasizing techniques to minimize catalyst deactivation.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos or SPhos, 2-5 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or 1,4-Dioxane)

  • Deoxygenated water

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube or flask equipped with a magnetic stir bar, add the this compound, arylboronic acid, and base.

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) at least three times to ensure all oxygen is removed.

  • Catalyst Preparation: In a separate glovebox or under a positive flow of inert gas, add the palladium pre-catalyst and the ligand to the reaction flask.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent, followed by the deoxygenated water (if using a two-phase system), via a syringe. The reaction mixture should be thoroughly degassed again by bubbling argon through the solution for 10-15 minutes.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

G Catalyst Deactivation by Quinoline Poisoning cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathway Pd0 Active Pd(0)L Catalyst OA_Complex Oxidative Addition Complex (Ar-Pd(II)-X)L Pd0->OA_Complex Ar-X (this compound) Deactivated_Complex Inactive Pd-Quinoline Complex Pd0->Deactivated_Complex Catalyst Poisoning TM_Complex Transmetalation Complex (Ar-Pd(II)-Ar')L OA_Complex->TM_Complex Ar'-B(OR)₂ OA_Complex->Deactivated_Complex TM_Complex->Pd0 Reductive Elimination (forms Ar-Ar') Quinoline Quinoline Substrate or Product Quinoline->Deactivated_Complex

Caption: A diagram illustrating the desired Pd(0)/Pd(II) catalytic cycle and the competing deactivation pathway where the quinoline nitrogen poisons the palladium catalyst.

G start Start: Reaction Setup reagents 1. Add solid reagents (Substrate, Boronic Acid, Base) to oven-dried flask start->reagents degas1 2. Evacuate & Backfill with Inert Gas (3x) reagents->degas1 catalyst 3. Add Catalyst System (Pd source + Ligand) under inert atmosphere degas1->catalyst solvent 4. Add Degassed Solvents via syringe catalyst->solvent degas2 5. Degas reaction mixture (e.g., Argon bubbling) solvent->degas2 react 6. Heat to desired temperature under positive inert pressure degas2->react monitor 7. Monitor reaction progress (TLC, LC-MS) react->monitor end End: Workup & Purification monitor->end

Caption: Experimental workflow designed to minimize catalyst deactivation by ensuring rigorously inert and anhydrous conditions throughout the reaction setup.

G start Reaction Issue? no_reaction No Reaction / No Conversion start->no_reaction No Start stalled_reaction Reaction Stalls start->stalled_reaction Stalls check_catalyst Check Catalyst System: - Use bulky, electron-rich ligand - Use direct Pd(0) source no_reaction->check_catalyst check_conditions Check Reaction Conditions: - Ensure rigorous degassing - Verify base quality/choice - Use high-purity reagents no_reaction->check_conditions check_temp Optimize Temperature: - Lower temp to reduce Pd black formation stalled_reaction->check_temp check_solubility Check Solubility: - Change solvent system - Ensure vigorous stirring stalled_reaction->check_solubility check_loading Adjust Loading: - Modestly increase catalyst or ligand loading stalled_reaction->check_loading

Caption: A logical troubleshooting flowchart to guide researchers in diagnosing and solving common issues encountered during the cross-coupling reaction.

References

Technical Support Center: Purification of 2-Bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Bromo-8-methoxyquinoline. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities can originate from the starting materials, side reactions, or subsequent degradation. These may include:

  • Unreacted 8-methoxyquinoline: The starting material for bromination.

  • Dibrominated quinolines: Over-bromination can lead to the formation of dibromo-isomers.

  • Other bromo-isomers: Depending on the regioselectivity of the bromination reaction, other positional isomers such as 5-bromo-8-methoxyquinoline might be present.[1][2]

  • Solvent residues: Residual solvents from the reaction or initial work-up.

  • Tarry byproducts: Especially in reactions like the Skraup synthesis, tarry substances can form if the reaction is not well-controlled.[3]

Q2: Which analytical techniques are recommended to assess the purity of this compound?

A2: To effectively assess the purity of your sample, a combination of the following techniques is recommended:

  • Thin-Layer Chromatography (TLC): An excellent initial technique to quickly check for the presence of impurities and to determine an appropriate solvent system for column chromatography.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • Mass Spectrometry (MS): Helps to confirm the molecular weight of the desired product and identify the mass of any impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying components in a mixture, offering high resolution.

Q3: My purified this compound is colored (e.g., yellow or brown), but it should be a colorless solid. What can I do?

A3: Discoloration in quinoline derivatives can be due to the presence of colored impurities or oxidation.[4] Here are some steps you can take:

  • Charcoal Treatment: During recrystallization, after dissolving the compound in a hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb to the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[5]

  • Second Recrystallization: A second recrystallization can often significantly improve the color and purity of the final product.[5]

  • Proper Storage: Store the purified compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4]

Troubleshooting Guides

Issue 1: Low Yield After Purification

Problem: The recovery of this compound is significantly lower than expected after purification.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Inappropriate recrystallization solvent The compound may be too soluble in the chosen solvent, even at low temperatures. Screen for a solvent or solvent system where the compound has high solubility at high temperatures and low solubility at room temperature or below.[5]
Excessive solvent used for recrystallization Using too much solvent will result in a significant amount of the product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.[5]
Product loss during column chromatography The chosen eluent may be too polar, causing the product to elute too quickly with impurities. Optimize the solvent system using TLC to achieve an Rf value of around 0.3-0.4 for the target compound.[3] Also, ensure the column is packed correctly to avoid channeling.
Compound is volatile If purification involves heating, some product may be lost due to sublimation or evaporation. When removing solvent under reduced pressure, use a moderate temperature.
Issue 2: Ineffective Separation of Impurities by Column Chromatography

Problem: Impurities are co-eluting with the desired product during column chromatography.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Inappropriate solvent system The polarity of the eluent may not be optimal for separating the components. Perform a thorough TLC analysis with various solvent systems to find one that provides good separation between your product and the impurities. A shallower solvent gradient during elution can also improve separation.[3]
Incorrect stationary phase Silica gel is acidic and may not be suitable for all compounds. Consider using a different stationary phase, such as neutral or basic alumina, or reverse-phase silica (C18).[3][4]
Column overloading Loading too much crude material onto the column can lead to poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
Improper column packing An improperly packed column with cracks or channels will result in poor separation. Ensure the stationary phase is packed uniformly.[3]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.

  • Eluent Selection:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it with different solvent systems. A common starting point for bromo-methoxyquinolines is a mixture of ethyl acetate and hexane.[1][6]

    • The ideal eluent system should give the desired product an Rf value of approximately 0.3-0.4.[3]

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar component of your chosen eluent (e.g., hexane).

    • Pour the slurry into a glass column and allow it to pack uniformly. A thin layer of sand can be added to the top of the silica bed.[3]

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.[3]

  • Elution and Fraction Collection:

    • Begin elution with the chosen solvent system.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.[3]

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[3]

Protocol 2: Purification by Recrystallization

This protocol describes a general method for purifying this compound by recrystallization.

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a few drops of a test solvent and observe the solubility at room temperature.

    • If the compound is insoluble, heat the test tube. An ideal solvent will dissolve the compound when hot but not at room temperature.[5] Common solvents for recrystallizing similar compounds include ethanol, benzene, or mixtures like ethanol/water.[1][5]

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add the minimum amount of the hot recrystallization solvent needed to completely dissolve the compound.[5]

  • Hot Filtration (Optional):

    • If insoluble impurities are present, or if charcoal treatment was used, perform a hot filtration to remove them.[5]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[5]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Data Presentation

Table 1: Solvent Systems for Purification of Bromoquinoline Derivatives

CompoundPurification MethodSolvent SystemSolvent Ratio (v/v)Reference
5-Bromo-8-methoxyquinolineColumn ChromatographyEthyl Acetate / Hexane1:3[1]
3,5,6,7-Tetrabromo-8-methoxyquinolineColumn ChromatographyEthyl Acetate / Hexane1:5[6]
5,7-Dibromo-8-hydroxyquinolineRecrystallizationBenzene-[1]
4-(5-Bromoquinolin-8-yloxy)phthalonitrileRecrystallizationEthanol / Water1:1[1]

Visualizations

Purification_Workflow crude_product Crude this compound purity_check_1 Assess Purity (TLC, NMR) crude_product->purity_check_1 is_pure Is Purity > 98%? purity_check_1->is_pure column_chromatography Column Chromatography is_pure->column_chromatography No pure_product Pure Product is_pure->pure_product Yes purity_check_2 Assess Purity column_chromatography->purity_check_2 recrystallization Recrystallization recrystallization->purity_check_2 purity_check_2->pure_product Purity Acceptable troubleshoot Troubleshoot Separation purity_check_2->troubleshoot Purity Unacceptable end_process Store Appropriately pure_product->end_process troubleshoot->column_chromatography troubleshoot->recrystallization Troubleshooting_Recrystallization start Recrystallization Attempted no_crystals No Crystals Formed? start->no_crystals oiling_out Oiling Out Occurred? no_crystals->oiling_out No concentrate Concentrate Solution no_crystals->concentrate Yes colored_crystals Crystals are Colored? oiling_out->colored_crystals No reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent Yes successful_crystallization Pure Crystals Obtained colored_crystals->successful_crystallization No charcoal Use Activated Charcoal colored_crystals->charcoal Yes scratch_flask Scratch Flask / Add Seed Crystal concentrate->scratch_flask change_solvent Change Solvent scratch_flask->change_solvent cool_slowly Cool More Slowly reheat_add_solvent->cool_slowly cool_slowly->change_solvent charcoal->successful_crystallization

References

Technical Support Center: Scale-up Synthesis of 2-Bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Bromo-8-methoxyquinoline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for the scale-up production of this compound?

A1: Two primary routes are considered for the scalable synthesis of this compound:

  • Sandmeyer Reaction of 8-methoxyquinolin-2-amine: This is a classic and widely used method for introducing a bromine atom onto an aromatic ring.[1][2] It involves the diazotization of the corresponding amine followed by decomposition of the diazonium salt in the presence of a copper(I) bromide catalyst.[3]

  • Bromination of 8-methoxyquinolin-2-one: This route involves the direct bromination of the corresponding quinolinone precursor using a suitable brominating agent such as phosphorus oxybromide (POBr₃) or phosphorus pentabromide (PBr₅).[4][5]

Q2: What are the primary safety concerns when scaling up the Sandmeyer reaction?

A2: The primary safety concern is the accumulation of thermally unstable diazonium salts, which can be explosive.[6] It is crucial to maintain low temperatures (typically 0-5 °C) during the diazotization step and to ensure that the diazonium salt is consumed in the subsequent step without isolation if possible.[7] Proper quenching procedures and off-gas management are also critical on a larger scale.

Q3: How can I minimize the formation of byproducts in the Sandmeyer reaction?

A3: Byproduct formation, such as phenols (from reaction with water) or biaryl compounds, can be minimized by careful control of reaction conditions.[7][8] Key parameters include:

  • Temperature Control: Maintaining a low temperature during diazotization is crucial.

  • Purity of Starting Materials: Ensure the 8-methoxyquinolin-2-amine is free of impurities.

  • Efficient Stirring: Good agitation is necessary for consistent reaction progress and heat dissipation.

  • Controlled Addition of Reagents: Slow and controlled addition of sodium nitrite and the copper(I) bromide solution is recommended.

Q4: What challenges might I face during the purification of this compound at scale?

A4: At a larger scale, purification by column chromatography can be inefficient and costly. Recrystallization is often the preferred method. Challenges include selecting an appropriate solvent system that provides good recovery and high purity, and dealing with potential co-precipitation of impurities. Extractive work-up to remove inorganic salts and copper catalyst residues is also a critical step.

Troubleshooting Guides

Sandmeyer Reaction Route
Issue Potential Cause(s) Suggested Solution(s)
Low Yield of this compound Incomplete diazotization.- Ensure the temperature is maintained between 0-5 °C. - Use a slight excess of sodium nitrite. - Test for complete consumption of the amine using a starch-iodide paper test for excess nitrous acid.[7]
Premature decomposition of the diazonium salt.- Maintain strict temperature control throughout the process. - Use the diazonium salt solution immediately after its preparation.
Inefficient copper catalysis.- Use a freshly prepared solution of copper(I) bromide. - Ensure the copper salt is fully dissolved.
Formation of Dark, Tarry Byproducts Decomposition of the diazonium salt due to localized heating or impurities.- Improve stirring efficiency. - Use high-purity starting materials and solvents. - Ensure the reaction pH is acidic during diazotization.
Product Contaminated with Starting Amine Incomplete diazotization.- Refer to "Low Yield" troubleshooting for diazotization. - Optimize the reaction time for the diazotization step.
Product Contaminated with Phenolic Byproducts Reaction of the diazonium salt with water.- Ensure anhydrous conditions where possible, although the reaction is typically run in aqueous acid. - Add the diazonium salt solution to the hot CuBr solution to promote rapid reaction.
Bromination of 8-methoxyquinolin-2-one Route
Issue Potential Cause(s) Suggested Solution(s)
Low Conversion to this compound Insufficiently reactive brominating agent.- Consider using a stronger brominating agent (e.g., PBr₅ instead of POBr₃). - Increase the reaction temperature and/or time.
Poor solubility of the starting material.- Use a higher boiling point solvent to allow for higher reaction temperatures.
Formation of Polybrominated Byproducts Excess of brominating agent or prolonged reaction time.- Use a stoichiometric amount of the brominating agent. - Monitor the reaction closely by TLC or HPLC and stop when the starting material is consumed.
Difficult Purification Presence of phosphorus-containing byproducts.- Quench the reaction carefully with water or an aqueous base. - Perform an aqueous work-up to remove water-soluble impurities. - Recrystallization from a suitable solvent is often effective.

Experimental Protocols

Protocol 1: Sandmeyer Reaction of 8-methoxyquinolin-2-amine

Step 1: Diazotization of 8-methoxyquinolin-2-amine

  • In a jacketed reactor, dissolve 8-methoxyquinolin-2-amine (1.0 eq) in a solution of hydrobromic acid (48%, ~4-5 eq).

  • Cool the mixture to 0-5 °C with constant stirring.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the resulting solution at 0-5 °C for 30-60 minutes. Completion of diazotization can be monitored by testing for the absence of the starting amine (e.g., by TLC).

Step 2: Sandmeyer Bromination

  • In a separate reactor, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%).

  • Heat the copper(I) bromide solution to 60-70 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the hot copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, stir the reaction mixture at 70-80 °C for 1-2 hours until the gas evolution ceases.

  • Cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or toluene).

  • Wash the organic layer with water, aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).

Protocol 2: Bromination of 8-methoxyquinolin-2-one
  • In a glass-lined reactor equipped with a reflux condenser and a scrubber for HBr gas, charge 8-methoxyquinolin-2-one (1.0 eq) and a high-boiling point solvent such as toluene or xylene.

  • Add phosphorus oxybromide (POBr₃) (1.5 - 2.0 eq) portion-wise with stirring.[5]

  • Heat the reaction mixture to reflux (typically 110-140 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly pouring it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous mixture with a base (e.g., sodium carbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ParameterSandmeyer ReactionBromination of 8-methoxyquinolin-2-one
Starting Material 8-methoxyquinolin-2-amine8-methoxyquinolin-2-one
Key Reagents NaNO₂, HBr, CuBrPOBr₃ or PBr₅
Typical Yield 60-80%50-70%
Operating Temperature 0-5 °C (Diazotization), 70-80 °C (Bromination)110-140 °C
Key Scale-up Challenges - Handling of unstable diazonium salts - Exothermic reaction control - Off-gas management- Handling of corrosive and moisture-sensitive phosphorus reagents - High reaction temperatures - Quenching of reactive phosphorus species
Purification Method Extractive work-up followed by recrystallizationAqueous work-up followed by recrystallization

Mandatory Visualization

Synthesis_Workflow cluster_sandmeyer Route 1: Sandmeyer Reaction cluster_bromination Route 2: Bromination A 8-methoxyquinolin-2-amine B Diazotization (NaNO2, HBr, 0-5°C) A->B C Aryl Diazonium Salt (in situ) B->C D Sandmeyer Reaction (CuBr, 70-80°C) C->D E Crude this compound D->E F Purification (Recrystallization) E->F G Final Product F->G H 8-methoxyquinolin-2-one I Bromination (POBr3, 110-140°C) H->I J Crude this compound I->J K Purification (Recrystallization) J->K L Final Product K->L

Caption: Synthetic routes for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Q1 Check Reaction Monitoring Data (TLC, HPLC) Start->Q1 A1_Incomplete Incomplete Reaction Q1->A1_Incomplete Starting Material Remaining A1_Side Significant Side Products Q1->A1_Side Multiple Spots/ Peaks Sol_Incomplete Increase Reaction Time/Temperature or Reagent Stoichiometry A1_Incomplete->Sol_Incomplete Q2 Identify Side Products (MS, NMR) A1_Side->Q2 Sol_Temp Optimize Temperature Control Q2->Sol_Temp Phenols/Tars (Sandmeyer) Sol_Purity Verify Starting Material Purity Q2->Sol_Purity Unexpected Impurities Sol_Purification Optimize Purification Protocol (Solvent, Method) Q2->Sol_Purification Difficulty in Separation

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Managing Exothermic Reactions in Quinoline Bromination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of quinoline and its derivatives. The primary focus is on the safe management of the exothermic nature of this reaction.

Troubleshooting Guide

Issue Possible Cause(s) Solution(s)
Rapid, Uncontrolled Temperature Increase (Runaway Reaction) 1. Rate of bromine or brominating agent addition is too fast.2. Inadequate cooling of the reaction vessel.3. High concentration of reactants.1. Immediately cease the addition of the brominating agent.2. Ensure the cooling bath is at the correct temperature and the reaction flask is sufficiently submerged.3. Increase the stirring rate to improve heat transfer.4. If necessary, add pre-chilled solvent to dilute the reaction mixture.
Low Yield of Brominated Quinoline 1. Incomplete reaction.2. Formation of poly-brominated side products.3. Loss of volatile reactants or products if the reaction is heated.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion.2. Carefully control the stoichiometry of the brominating agent (e.g., use 1.0-1.1 equivalents for mono-bromination).[1]3. Run the reaction at a lower temperature to improve selectivity.[1]4. Ensure the reaction setup is properly sealed if heating is required.
Formation of Multiple Products (Poor Regioselectivity) 1. Reaction temperature is too high.2. Inappropriate choice of solvent or brominating agent.3. The electronic properties of substituents on the quinoline ring are directing bromination to multiple positions.1. Lowering the reaction temperature can enhance selectivity.[2]2. Screen different solvents and brominating agents (e.g., N-Bromosuccinimide (NBS) instead of Br₂).[1]3. The use of a strong acid solvent like concentrated sulfuric acid with NBS can favor bromination on the carbocyclic ring.[1][3]
Difficulty Initiating the Reaction 1. Low reaction temperature.2. Purity of reagents.1. Allow the reaction to warm slightly, but monitor the temperature closely for any sudden exotherm.2. Ensure all reagents and solvents are pure and dry.

Frequently Asked Questions (FAQs)

Q1: Why is the bromination of quinoline an exothermic reaction?

A1: The bromination of quinoline is an electrophilic aromatic substitution reaction. The formation of a new, stable carbon-bromine bond and the restoration of the aromatic system release a significant amount of energy in the form of heat. The electron-rich nature of the quinoline ring system makes it reactive towards electrophiles like bromine, contributing to the exothermicity.

Q2: What are the primary hazards associated with an uncontrolled exothermic quinoline bromination?

A2: The main hazard is a runaway reaction, where the rate of heat generation exceeds the rate of heat removal.[4] This can lead to a rapid increase in temperature and pressure inside the reaction vessel, potentially causing it to rupture and release toxic and corrosive materials like bromine and hydrogen bromide gas.[4]

Q3: What are the early warning signs of a potential runaway reaction?

A3: Key indicators include a sudden and sharp increase in the internal reaction temperature, a noticeable change in the color of the reaction mixture, an increase in the rate of gas evolution (off-gassing), and a rise in pressure within the reaction vessel.[5]

Q4: Are there safer alternatives to using liquid bromine (Br₂) for quinoline bromination?

A4: Yes, N-Bromosuccinimide (NBS) is a solid and is generally considered a safer and easier-to-handle brominating agent than liquid bromine.[1] Reactions using NBS are also exothermic and require careful temperature control, but the risks associated with handling are reduced.[6][7]

Q5: How can I control the regioselectivity of quinoline bromination to obtain a specific isomer?

A5: Regioselectivity is influenced by several factors, including the reaction conditions and the presence of any existing substituents on the quinoline ring.[1] For instance, gas-phase bromination of unsubstituted quinoline at 300°C yields 3-bromoquinoline, while at 450-500°C, 2-bromoquinoline is formed.[8][9] For substituted quinolines, the electronic nature of the substituent will direct the position of bromination.[10]

Q6: How can I minimize the formation of di- or poly-brominated products?

A6: To favor mono-bromination, you can employ several strategies:

  • Control Stoichiometry: Use a carefully measured amount of the brominating agent, typically 1.0 to 1.1 equivalents.[1]

  • Lower Temperature: Conducting the reaction at reduced temperatures (e.g., 0 °C or lower) can slow down the reaction rate and improve selectivity for mono-bromination.[1][2]

  • Slow Addition: Add the brominating agent dropwise or in small portions over an extended period to maintain a low concentration in the reaction mixture.[1]

Experimental Protocols

Protocol 1: Bromination of 8-Methoxyquinoline with Molecular Bromine

This protocol describes the selective mono-bromination of an activated quinoline derivative.

  • Preparation: In a flask protected from light, dissolve 8-methoxyquinoline (2.4 mmol) in distilled dichloromethane (CH₂Cl₂, 15 mL).[1]

  • Reagent Addition: At ambient temperature, add a solution of bromine (2.7 mmol, 1.1 equivalents) in chloroform dropwise over 10 minutes.[11]

  • Reaction: Stir the mixture for 2 days in the dark.[11]

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the organic layer with a 5% aqueous solution of NaHCO₃ (3 x 20 mL).[11]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.[11]

Protocol 2: NBS-mediated Bromination of Tetrahydroquinoline

This protocol is a general method for the synthesis of functionalized bromoquinolines under mild, metal-free conditions.

  • Preparation: To a solution of the tetrahydroquinoline derivative (1.0 mmol) in dichloromethane (DCM, 10 mL), add N-Bromosuccinimide (NBS, 5.0 mmol) in batches. A significant amount of heat may be released, so portion-wise addition is crucial.[6][7]

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.[1]

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with DCM (3 x 15 mL).[1]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for Bromination of 8-Substituted Quinolines

Substituent Brominating Agent Equivalents of Bromine Solvent Temperature Reaction Time Product(s) Reference
8-HydroxyBr₂1.5CH₃CN0 °C24 hoursMixture of 5,7-dibromo- and 7-bromo-8-hydroxyquinoline[10]
8-MethoxyBr₂1.1CH₂Cl₂Room Temp.2 days5-bromo-8-methoxyquinoline[11]
8-AminoBr₂1.5CH₂Cl₂Room Temp.Not SpecifiedMixture of 5,7-dibromo- and 5-bromo-8-aminoquinoline[10]
Tetrahydro-NBS5.0CHCl₃Room Temp.Not SpecifiedMulti-brominated quinolines[6][7]

Visualizations

ExothermicReactionWorkflow start Start Quinoline Bromination setup Prepare Reaction Setup: - Cooling Bath - Thermometer - Stirrer start->setup add_quinoline Add Quinoline and Solvent setup->add_quinoline cool_mixture Cool Mixture to Target Temperature add_quinoline->cool_mixture prepare_bromine Prepare Brominating Agent Solution cool_mixture->prepare_bromine slow_addition Slowly Add Brominating Agent prepare_bromine->slow_addition monitor_temp Monitor Temperature Continuously slow_addition->monitor_temp temp_stable Temperature Stable? monitor_temp->temp_stable temp_rising Temperature Rising Rapidly? temp_stable->temp_rising No continue_addition Continue Slow Addition temp_rising->continue_addition No stop_addition STOP ADDITION IMMEDIATELY temp_rising->stop_addition Yes continue_addition->slow_addition reaction_complete Reaction Complete? (Monitor by TLC/GC) continue_addition->reaction_complete emergency_cool Apply Emergency Cooling: - Add Pre-chilled Solvent - Increase Stirring stop_addition->emergency_cool reaction_complete->continue_addition No workup Proceed to Work-up and Purification reaction_complete->workup Yes end End workup->end

Caption: Workflow for controlled quinoline bromination.

RunawayReactionTroubleshooting start Uncontrolled Temperature Increase Detected stop_reagents Immediately Stop Adding Brominating Agent start->stop_reagents check_cooling Verify Cooling Bath - Temperature Correct? - Adequate Contact? stop_reagents->check_cooling increase_stirring Increase Stirring Speed check_cooling->increase_stirring add_solvent Add Pre-chilled Solvent to Dilute increase_stirring->add_solvent temp_controlled Is Temperature Under Control? add_solvent->temp_controlled stabilize Maintain Cooling and Monitor Until Stable temp_controlled->stabilize Yes evacuate If Not Controlled: EVACUATE AREA and Alert Safety Personnel temp_controlled->evacuate No

Caption: Troubleshooting a runaway exothermic reaction.

SafetyChecks cluster_0 Pre-Experiment Safety Checks a Fume Hood Operational b Appropriate PPE Worn (Goggles, Gloves, Lab Coat) c Emergency Quench Ready (e.g., Sodium Thiosulfate) d Cooling System Functional e Spill Kit Accessible

Caption: Essential safety checks before starting the experiment.

References

Validation & Comparative

Reactivity Face-Off: 2-Bromo-8-methoxyquinoline vs. 2-Chloro-8-methoxyquinoline in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceuticals and functional materials, the strategic selection of starting materials is paramount to achieving efficient and high-yielding reaction pathways. Halogenated quinolines are pivotal building blocks, offering a versatile handle for carbon-carbon and carbon-heteroatom bond formation. This guide provides an in-depth, objective comparison of the reactivity of two key analogues: 2-Bromo-8-methoxyquinoline and 2-Chloro-8-methoxyquinoline. The focus will be on their performance in three of the most powerful and widely utilized palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This analysis is supported by established chemical principles and illustrative experimental data from analogous systems, providing a predictive framework for reaction design and optimization.

Executive Summary

In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of an aryl halide is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The generally accepted trend for halide reactivity is I > Br > Cl, a direct consequence of the decreasing C-X bond dissociation energies down the halogen group. Consequently, this compound is anticipated to be the more reactive substrate compared to its chloro-analogue. This enhanced reactivity often translates into milder reaction conditions, lower catalyst loadings, shorter reaction times, and ultimately, higher product yields.

However, the electronic nature of the quinoline ring system introduces a nuanced layer of complexity. The C2 position of the quinoline nucleus is known to be electron-deficient, a factor that can enhance the rate of the initial, often rate-determining, oxidative addition step of the catalytic cycle. While this electronic activation benefits both substrates, the inherent superiority of bromide as a leaving group typically ensures that this compound maintains a significant reactivity advantage.

Comparative Reactivity Data

Table 1: Representative Data for Suzuki-Miyaura Coupling

EntryAryl HalideArylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
12-Bromo-quinoline derivativePhenylboronic acidPd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O10012~85-95
22-Chloro-quinoline derivativePhenylboronic acidPd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄1,4-Dioxane11024~60-75

Note: Data is illustrative and compiled from typical results for similar substrates. Actual yields are highly dependent on the specific quinoline and boronic acid used, as well as the optimization of reaction conditions.

Table 2: Representative Data for Buchwald-Hartwig Amination

EntryAryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
12-Bromo-quinoline derivativeMorpholinePd₂(dba)₃ (2 mol%) / XPhos (4 mol%)NaOtBuToluene1008~80-90
22-Chloro-quinoline derivativeMorpholinePd₂(dba)₃ (2 mol%) / RuPhos (4 mol%)K₃PO₄t-BuOH11018~55-70

Note: Data is illustrative and based on general trends observed for the Buchwald-Hartwig amination of halo-heterocycles.

Table 3: Representative Data for Sonogashira Coupling

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
12-Bromo-quinoline derivativePhenylacetylenePdCl₂(PPh₃)₂ (2 mol%) / CuI (4 mol%)Et₃NTHF606~85-95
22-Chloro-quinoline derivativePhenylacetylenePdCl₂(PPh₃)₂ (5 mol%) / CuI (10 mol%)DIPADMF10024~40-60

Note: Data is illustrative and reflects the generally higher reactivity of aryl bromides in Sonogashira couplings.

Experimental Protocols

The following are detailed, generalized experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These protocols are intended to serve as a starting point for the optimization of reactions involving this compound and 2-Chloro-8-methoxyquinoline.

Protocol 1: Suzuki-Miyaura Coupling of 2-Halo-8-methoxyquinoline

  • Materials:

    • 2-Halo-8-methoxyquinoline (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Palladium catalyst: For 2-bromo derivative, Pd(PPh₃)₄ (0.05 mmol); for 2-chloro derivative, Pd₂(dba)₃ (0.02 mmol) with a suitable ligand such as SPhos (0.04 mmol)

    • Base: Na₂CO₃ (2.0 mmol) or K₃PO₄ (2.0 mmol)

    • Degassed solvent: Toluene/Ethanol/Water (4:1:1, 5 mL) or 1,4-Dioxane/Water (4:1, 5 mL)

  • Procedure:

    • To an oven-dried reaction vessel, add the 2-halo-8-methoxyquinoline, arylboronic acid, palladium catalyst (and ligand, if applicable), and base.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture with vigorous stirring. For the 2-bromo derivative, a temperature of 90-100 °C for 4-12 hours is a good starting point. For the 2-chloro derivative, higher temperatures (100-120 °C) and longer reaction times (12-24 hours) may be necessary.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 2-Halo-8-methoxyquinoline

  • Materials:

    • 2-Halo-8-methoxyquinoline (1.0 mmol)

    • Amine (1.2 mmol)

    • Palladium pre-catalyst: Pd₂(dba)₃ (0.02 mmol)

    • Ligand: XPhos or RuPhos (0.04 mmol)

    • Base: NaOtBu (1.4 mmol) or K₃PO₄ (2.0 mmol)

    • Anhydrous, degassed solvent: Toluene or tert-Butanol (5 mL)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

    • Add the 2-halo-8-methoxyquinoline and the solvent.

    • Finally, add the amine.

    • Seal the vessel and heat with stirring. For the 2-bromo derivative, 90-100 °C for 6-12 hours is a reasonable starting point. For the 2-chloro derivative, 100-110 °C for 12-24 hours may be required.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling of 2-Halo-8-methoxyquinoline

  • Materials:

    • 2-Halo-8-methoxyquinoline (1.0 mmol)

    • Terminal alkyne (1.2 mmol)

    • Palladium catalyst: PdCl₂(PPh₃)₂ (0.02-0.05 mmol)

    • Copper(I) iodide (CuI) (0.04-0.10 mmol)

    • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 mmol)

    • Anhydrous, degassed solvent: THF or DMF (5 mL)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the 2-halo-8-methoxyquinoline, palladium catalyst, and copper(I) iodide.

    • Add the solvent, followed by the base and the terminal alkyne via syringe.

    • Stir the reaction mixture at the appropriate temperature. For the 2-bromo derivative, room temperature to 60 °C for 2-8 hours is often sufficient. The 2-chloro derivative will likely require higher temperatures (80-100 °C) and extended reaction times (12-24 hours).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite, washing with additional ether.

    • Wash the filtrate with saturated aqueous NH₄Cl and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash chromatography.

Visualizing Reaction Pathways and Influencing Factors

To further elucidate the principles governing the reactivity of these substrates, the following diagrams illustrate the key catalytic cycle for palladium-catalyzed cross-coupling and the factors influencing the crucial oxidative addition step.

Cross_Coupling_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation + R-M Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 - M-X Reductive_Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 + Ar-R

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Caption: Key factors influencing the reactivity of 2-halo-8-methoxyquinolines.

Conclusion

A Comparative Guide to the Suzuki Coupling of 2-Bromo-8-methoxyquinoline and 2-Iodo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. In the synthesis of complex molecules, particularly in the realm of pharmaceuticals and materials science, the choice of substrates is a critical parameter that dictates reaction efficiency, yield, and overall synthetic strategy. This guide provides a detailed comparison of two key building blocks, 2-Bromo-8-methoxyquinoline and 2-Iodo-8-methoxyquinoline, in the context of the Suzuki coupling reaction.

Principles of Reactivity: The Halogen's Role

The generally accepted trend in the reactivity of aryl halides in palladium-catalyzed Suzuki coupling reactions follows the order of bond dissociation energy: I > Br > Cl. This principle is rooted in the rate-determining step of the catalytic cycle, the oxidative addition of the aryl halide to the palladium(0) catalyst. The weaker carbon-iodine bond in 2-iodo-8-methoxyquinoline is more readily cleaved than the carbon-bromine bond in its bromo counterpart. This enhanced reactivity is expected to translate into milder reaction conditions, shorter reaction times, and potentially higher yields for the iodo-substituted quinoline.

Performance Comparison

The following table summarizes the expected and reported performance characteristics of this compound and 2-Iodo-8-methoxyquinoline in Suzuki coupling reactions. The data for the bromo derivative is based on studies of structurally similar bromoquinolines, while the data for the iodo derivative is extrapolated based on established reactivity trends.

FeatureThis compound2-Iodo-8-methoxyquinoline
Relative Reactivity GoodExcellent
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄, Pd(OAc)₂
Typical Base K₂CO₃, Cs₂CO₃K₂CO₃, K₃PO₄
Typical Solvent Toluene/Ethanol/H₂O, DioxaneDioxane/H₂O, Toluene
Typical Temperature 80-110 °CRoom Temperature to 80 °C
Typical Reaction Time 12-24 hours2-12 hours
Reported Yields 68-82% (for 5-bromo-8-methoxyquinoline)[1]Generally >85% (expected)

Experimental Protocols

The following are detailed experimental protocols for Suzuki coupling reactions. It is important to note that optimization of reaction conditions is often necessary to achieve the best results for specific substrates.

Suzuki Coupling of a Bromo-8-methoxyquinoline Derivative

This protocol is adapted from the successful Suzuki-Miyaura coupling of 5-bromo-8-methoxyquinoline with substituted phenylboronic acids, which yielded the corresponding 5-aryl-8-methoxyquinolines in high yields (68-82%).[1]

Materials:

  • 5-Bromo-8-methoxyquinoline (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • Toluene (10 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask, add 5-bromo-8-methoxyquinoline, the arylboronic acid, PdCl₂(PPh₃)₂, and K₂CO₃.

  • Add the toluene, ethanol, and water.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Suzuki Coupling of an Iodo-quinoline Derivative

While a specific protocol for 2-iodo-8-methoxyquinoline is not detailed in the surveyed literature, the following general procedure for the Suzuki coupling of an aryl iodide is provided as a starting point for optimization. Due to the higher reactivity of the C-I bond, milder conditions are often sufficient.

Materials:

  • 2-Iodo-8-methoxyquinoline (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • In a Schlenk flask, combine 2-iodo-8-methoxyquinoline, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is expected to be complete within 2-12 hours.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)Ln-X OxAdd->PdII R-X Transmetal Transmetalation PdII->Transmetal PdII_R_R1 R-Pd(II)Ln-R' Transmetal->PdII_R_R1 R'-B(OH)₂ Base RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow start Start: Combine Reactants setup Reaction Setup: Aryl Halide, Boronic Acid, Catalyst, Base start->setup inert Establish Inert Atmosphere (Argon or Nitrogen) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 80-110 °C) solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup: Dilute, Wash, Dry monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify product Final Product purify->product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Conclusion

In the Suzuki coupling reaction, 2-iodo-8-methoxyquinoline is the more reactive substrate compared to this compound. This higher reactivity, stemming from the weaker carbon-iodine bond, allows for the use of milder reaction conditions and often results in shorter reaction times and higher yields. While this compound is a viable and often more cost-effective starting material, the enhanced efficiency of its iodo-analogue can be a significant advantage in the synthesis of complex molecules, where functional group tolerance and high yields are paramount. The choice between these two valuable building blocks should be guided by the specific requirements of the synthetic route, including considerations of cost, desired reaction conditions, and overall yield.

References

A Comparative Analysis of 8-Substituted Quinoline Derivatives in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in catalysis and medicinal chemistry. The strategic placement of substituents on the quinoline ring can profoundly influence the electronic and steric properties of the molecule, making its derivatives highly versatile as ligands and catalysts. Among these, 8-substituted quinolines have garnered significant attention due to the ability of the C8-substituent to act as a coordinating or directing group, thereby modulating the activity and selectivity of metal-catalyzed reactions. This guide provides a comparative analysis of the performance of 8-aminoquinoline and 8-hydroxyquinoline derivatives in two distinct and important catalytic transformations: asymmetric transfer hydrogenation and Suzuki-Miyaura cross-coupling.

Asymmetric Transfer Hydrogenation: A Comparative Study of Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives

Asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral alcohols and amines, which are key intermediates in the pharmaceutical industry. Chiral diamine ligands based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have shown considerable promise in this area. A comparative study of two such ligands, (R)-8-amino-5,6,7,8-tetrahydroquinoline (CAMPY) and its 2-methyl substituted analogue (Me-CAMPY), in the ATH of 1-aryl substituted-3,4-dihydroisoquinolines reveals the subtle yet significant impact of substitution on catalytic performance.

Data Presentation: Performance in Asymmetric Transfer Hydrogenation

The following table summarizes the catalytic performance of Rhodium, Iridium, and Ruthenium complexes of CAMPY (L1) and Me-CAMPY (L2) ligands in the asymmetric transfer hydrogenation of 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline.

EntryCatalystLigandConversion (%)ee (%)
1[Ir(Cp)Cl₂]₂L1>9910
2[Ir(Cp)Cl₂]₂L2>9915
3[Rh(Cp)Cl₂]₂L1>9969
4[Rh(Cp)Cl₂]₂L2>9965
5[Ru(p-cymene)Cl₂]₂L10-
6[Ru(p-cymene)Cl₂]₂L20-

Reaction conditions: Substrate (0.1 mmol), catalyst (0.001 mmol), HCOOH:NEt₃ (5:2 azeotrope, 0.5 mL), 40 °C, 24 h. Data extracted from a 2023 study on the topic.

Experimental Protocols: Asymmetric Transfer Hydrogenation

General Procedure for Asymmetric Transfer Hydrogenation:

In a nitrogen-filled glovebox, the metal precursor ([Ir(Cp)Cl₂]₂, [Rh(Cp)Cl₂]₂, or [Ru(p-cymene)Cl₂]₂) (0.001 mmol) and the chiral ligand (L1 or L2) (0.002 mmol) were placed in a Schlenk tube. Anhydrous and degassed solvent (e.g., isopropanol, 1.0 mL) was added, and the mixture was stirred at room temperature for 30 minutes to form the catalyst complex. The substrate, 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline (0.1 mmol), was then added, followed by the hydrogen source (formic acid/triethylamine azeotrope, 5:2, 0.5 mL). The reaction mixture was stirred at 40 °C for 24 hours. The conversion was determined by ¹H NMR spectroscopy, and the enantiomeric excess was determined by chiral HPLC analysis.

Mandatory Visualization: Catalytic Cycle of Asymmetric Transfer Hydrogenation

ATH_Catalytic_Cycle cluster_main Asymmetric Transfer Hydrogenation Cycle precatalyst [Rh(Cp*)Cl(L)]Cl Precatalyst active_catalyst [Rh(Cp*)(H)(L)]+ Active Hydride Species precatalyst->active_catalyst HCOOH/NEt3 substrate_complex Substrate Coordination active_catalyst->substrate_complex Substrate hydride_transfer Hydride Transfer (Stereodetermining Step) substrate_complex->hydride_transfer product_release Product Release hydride_transfer->product_release Product product_release->active_catalyst Regeneration

Caption: Proposed catalytic cycle for the Rh-catalyzed asymmetric transfer hydrogenation.

Palladium-Catalyzed C-H Functionalization: 8-Aminoquinoline as a Directing Group

Data Presentation: Representative Yields in Pd-Catalyzed C-H Arylation

The following table presents typical yields for the palladium-catalyzed arylation of C(sp³)-H bonds using an 8-aminoquinoline directing group. While not a direct comparison of different 8-substituted quinolines, it showcases the efficiency of the 8-aminoquinoline derivative.

EntrySubstrate (8-AQ Amide)Aryl IodideProductYield (%)
1N-(quinolin-8-yl)propanamide1-iodo-4-methoxybenzeneN-(quinolin-8-yl)-2-(4-methoxyphenyl)propanamide85
2N-(quinolin-8-yl)butanamide1-iodo-4-fluorobenzeneN-(quinolin-8-yl)-2-(4-fluorophenyl)butanamide78
3N-(quinolin-8-yl)pentanamide1-iodonaphthaleneN-(quinolin-8-yl)-2-(naphthalen-1-yl)pentanamide82

Data compiled from representative literature procedures.

Experimental Protocols: Palladium-Catalyzed C-H Arylation

General Procedure for Pd-Catalyzed C-H Arylation:

To an oven-dried vial were added the 8-aminoquinoline amide substrate (1.0 mmol), Pd(OAc)₂ (5 mol%), K₂CO₃ (2.0 equiv), and the aryl iodide (1.2 equiv). The vial was sealed with a septum and purged with argon. Anhydrous solvent (e.g., toluene or 1,4-dioxane, 5 mL) was added, and the reaction mixture was stirred at 120 °C for 12-24 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and filtered through a pad of celite. The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the arylated product.

Mandatory Visualization: Catalytic Cycle of C-H Functionalization

CH_Activation_Cycle cluster_main Pd-Catalyzed C-H Arylation Cycle pd_ii Pd(II) Precatalyst coordination Coordination with 8-AQ Substrate pd_ii->coordination cm_deprotonation Concerted Metalation- Deprotonation (CMD) coordination->cm_deprotonation palladacycle Palladacycle Intermediate cm_deprotonation->palladacycle oxidative_addition Oxidative Addition of Aryl Halide palladacycle->oxidative_addition pd_iv Pd(IV) Intermediate oxidative_addition->pd_iv reductive_elimination Reductive Elimination pd_iv->reductive_elimination reductive_elimination->pd_ii Regenerates Pd(II) product Arylated Product reductive_elimination->product

Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation directed by 8-aminoquinoline.

Suzuki-Miyaura Cross-Coupling: A Glimpse into the Role of 8-Hydroxyquinoline Derivatives

While 8-aminoquinoline derivatives are prominent as directing groups, 8-hydroxyquinoline and its analogues have been explored as ligands in cross-coupling reactions, although direct comparative studies are less common. The phenoxide group of 8-hydroxyquinoline can coordinate to the metal center, influencing the catalytic activity.

Data Presentation: Suzuki-Miyaura Coupling with an 8-Hydroxyquinoline-based Catalyst

The following table shows representative yields for the Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid using a palladium catalyst supported on a polymer derived from 8-hydroxyquinoline. This highlights the potential of 8-hydroxyquinoline-based systems in this important C-C bond-forming reaction.

EntryAryl BromideProductYield (%)
1BromobenzeneBiphenyl95
24-Bromotoluene4-Methylbiphenyl92
34-Bromoanisole4-Methoxybiphenyl96

Reaction conditions: Aryl bromide (1 mmol), phenylboronic acid (1.2 mmol), Pd@8-HQ-polymer (1 mol% Pd), K₂CO₃ (2 mmol), ethanol/water (1:1), 80 °C, 4 h. Data adapted from a 2024 study on the topic.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

General Procedure for Suzuki-Miyaura Cross-Coupling:

A mixture of the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) was placed in a round-bottom flask. A solvent mixture of toluene (4 mL) and water (1 mL) was added. The flask was fitted with a reflux condenser and the mixture was heated to 90 °C with vigorous stirring for 6 hours under a nitrogen atmosphere. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product was purified by column chromatography on silica gel.

Mandatory Visualization: Experimental Workflow for Catalyst Comparison

Catalyst_Comparison_Workflow cluster_main Experimental Workflow for Catalyst Comparison start Start: Define Reaction (e.g., Suzuki Coupling) catalyst_prep Prepare Catalysts: - 8-AQ Derivative - 8-HQ Derivative - Other Alternatives start->catalyst_prep reaction_setup Set up Parallel Reactions (Identical Conditions) catalyst_prep->reaction_setup monitoring Monitor Reaction Progress (TLC, GC, LC-MS) reaction_setup->monitoring workup Work-up and Purification monitoring->workup analysis Analyze Products: - Yield (NMR, GC) - Purity (HPLC) - Enantiomeric Excess (chiral HPLC) workup->analysis data_comparison Compare Performance Data analysis->data_comparison conclusion Draw Conclusions on Catalyst Efficacy data_comparison->conclusion

Caption: Logical workflow for comparing the performance of different 8-substituted quinoline derivatives in catalysis.

References

A Comparative Guide to Alternative Synthetic Routes for 2-Bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted quinolines is a cornerstone of medicinal chemistry and materials science. Among these, 2-Bromo-8-methoxyquinoline serves as a valuable building block for the development of novel therapeutic agents and functional materials. This guide provides a comparative analysis of three distinct synthetic strategies to obtain this target molecule. While a direct, high-yield synthesis from readily available starting materials is not extensively documented, this guide outlines a plausible established method alongside two viable alternative routes, providing detailed experimental protocols and comparative data based on analogous reactions.

Comparison of Synthetic Routes

The following table summarizes the key quantitative metrics for the three proposed synthetic routes to this compound. These values are estimated based on typical yields and conditions for analogous reactions reported in the literature.

Parameter Route 1: Bromination of 8-methoxyquinolin-2(1H)-one Route 2: Sandmeyer Reaction of 2-Amino-8-methoxyquinoline Route 3: Nucleophilic Aromatic Substitution of 2-Chloro-8-methoxyquinoline
Starting Material 8-methoxyquinolin-2(1H)-one2-Amino-8-methoxyquinoline2-Chloro-8-methoxyquinoline
Key Reagents N-Bromosuccinimide (NBS), Phosphorus oxybromide (POBr₃)Sodium nitrite (NaNO₂), Hydrobromic acid (HBr), Copper(I) bromide (CuBr)Sodium bromide (NaBr), Copper(I) iodide (CuI), N,N-Dimethylformamide (DMF)
Number of Steps 21 (from the amine)1
Estimated Yield 60-70%50-65%70-85%
Reaction Time 8-12 hours4-6 hours12-24 hours
Purity (post-purification) >95%>95%>98%
Scalability ModerateModerateGood
Key Advantages Utilizes a common quinolone core; avoids handling of potentially unstable diazonium salts.A classic and reliable method for introducing halides to an aromatic ring.High potential yield; one-step from a commercially available precursor.
Key Disadvantages Two-step process; use of phosphorus oxybromide can be challenging.Diazonium intermediates can be unstable; requires careful temperature control.Longer reaction times; requires a catalyst and polar aprotic solvent.

Experimental Protocols

Route 1: Bromination of 8-methoxyquinolin-2(1H)-one

This two-step route involves the electrophilic bromination of the quinolinone ring followed by the conversion of the resulting lactam to the 2-bromo derivative.

Step 1: Synthesis of 3-bromo-8-methoxyquinolin-2(1H)-one

  • To a solution of 8-methoxyquinolin-2(1H)-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 3-bromo-8-methoxyquinolin-2(1H)-one.

Step 2: Synthesis of this compound

  • In a flame-dried round-bottom flask, combine 3-bromo-8-methoxyquinolin-2(1H)-one (1.0 eq) and phosphorus oxybromide (POBr₃) (3.0 eq).

  • Heat the mixture at 120-130 °C for 4-6 hours under an inert atmosphere.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Sandmeyer Reaction of 2-Amino-8-methoxyquinoline

This route utilizes the classic Sandmeyer reaction to convert an amino group at the 2-position to a bromo group.

  • Suspend 2-amino-8-methoxyquinoline (1.0 eq) in a mixture of 48% hydrobromic acid (HBr) and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, dissolve copper(I) bromide (CuBr) (1.2 eq) in 48% HBr at room temperature.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until nitrogen evolution ceases.

  • Cool the mixture to room temperature and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Route 3: Nucleophilic Aromatic Substitution of 2-Chloro-8-methoxyquinoline

This approach involves a halogen exchange reaction, where the more reactive chloro group at the 2-position is displaced by bromide.

  • To a solution of 2-chloro-8-methoxyquinoline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium bromide (NaBr) (3.0 eq) and copper(I) iodide (CuI) (0.1 eq).

  • Heat the reaction mixture to 140-150 °C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the reaction to room temperature and pour it into a mixture of water and aqueous ammonia.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Route1 start 8-methoxyquinolin-2(1H)-one step1 3-bromo-8-methoxyquinolin-2(1H)-one start->step1 NBS, DMF end_product This compound step1->end_product POBr₃, heat

Caption: Route 1: Bromination and Halogenation.

Route2 start 2-Amino-8-methoxyquinoline step1 Diazonium Salt Intermediate start->step1 NaNO₂, HBr, 0-5°C end_product This compound step1->end_product CuBr, HBr

Caption: Route 2: Sandmeyer Reaction.

Route3 start 2-Chloro-8-methoxyquinoline end_product This compound start->end_product NaBr, CuI, DMF, heat

Caption: Route 3: Nucleophilic Aromatic Substitution.

A Comparative Guide to Catalytic Coupling Reactions of 2-Bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of quinoline scaffolds is a cornerstone in the development of novel therapeutic agents and functional materials. Among quinoline derivatives, 2-substituted 8-methoxyquinolines are of significant interest. This guide provides an objective comparison of the efficacy of various catalytic systems for the cross-coupling reactions of 2-Bromo-8-methoxyquinoline, a key intermediate in the synthesis of these valuable compounds. The information presented is supported by experimental data from peer-reviewed literature to aid in catalyst selection and reaction optimization.

Efficacy Comparison of Catalytic Systems

The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity in the coupling of this compound. While extensive comparative studies on this specific substrate are limited, data from analogous systems and related bromoquinolines provide valuable insights. Palladium-catalyzed reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, are the most prevalent methods for forming new carbon-carbon and carbon-nitrogen bonds at the 2-position of the quinoline ring.

Table 1: Comparative Performance of Catalysts for Coupling Reactions of Bromoquinolines
Coupling ReactionCatalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Observations & [cite]
Suzuki-Miyaura Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane/H₂O8524HighEffective for C6-arylation of 2-chloro-6-bromoquinoline.[1][2]
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/H₂O90-110-75Good yield for mono-arylation of dibromoquinolines.
Buchwald-Hartwig Pd₂(dba)₃XPhosNaOtBuTolueneReflux694High yield for amination of 4-chlorotoluene with morpholine.
Pd(OAc)₂BINAPNaOtBuToluene80-60Effective for amination of 2-bromo-6-methylpyridine.
Sonogashira Pd(PPh₃)₄ / CuIPPh₃Et₃NTHFRT16HighEffective for coupling of 6-bromo-3-fluoro-2-cyanopyridine.
Pd(CF₃COO)₂ / CuIPPh₃Et₃NDMF1003up to 96Good yields for 2-amino-3-bromopyridines with terminal alkynes.
Heck Pd(OAc)₂PPh₃Et₃NDMF100-14012-24GoodGeneral conditions for arylation of 3-bromoquinoline.
Pd(OAc)₂-K₂CO₃DMF601282Effective for coupling of bromobenzene and styrene.[3]

Note: The data in this table is compiled from studies on various bromo-substituted quinolines and other aryl bromides to provide a general performance overview. Direct comparative data for this compound under identical conditions is limited in the cited literature.

Key Signaling Pathways and Experimental Workflows

The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle that includes oxidative addition, transmetalation (for Suzuki, Sonogashira, etc.) or migratory insertion (for Heck), and reductive elimination.

Palladium Catalyzed Cross-Coupling cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) Oxidative_Addition Oxidative Addition (R-X) Intermediate_1 R-Pd(II)(X)L_n Oxidative_Addition->Intermediate_1 Transmetalation Transmetalation (R'-M) Intermediate_1->Transmetalation Intermediate_2 R-Pd(II)(R')L_n Transmetalation->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product (R-R') Precatalyst Pd(II) Precatalyst Reduction Reduction Precatalyst->Reduction Reduction->Pd(0)L_n

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

A typical experimental workflow for these coupling reactions involves the careful assembly of reactants under an inert atmosphere to prevent catalyst deactivation.

Experimental_Workflow start Start inert Inert Atmosphere Setup (Schlenk line or Glovebox) start->inert reagents Charge Reaction Vessel: - this compound - Coupling Partner - Catalyst & Ligand - Base - Solvent inert->reagents reaction Reaction at Specified Temperature reagents->reaction monitoring Monitor Reaction Progress (TLC, GC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Experimental Protocols

The following are generalized experimental protocols for key coupling reactions, based on established methodologies for bromoquinolines and other aryl bromides. Optimization of these conditions for this compound is recommended.

Suzuki-Miyaura Coupling Protocol

This reaction is a versatile method for forming carbon-carbon bonds.

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Pd(dppf)Cl₂ (0.05 eq)

    • K₂CO₃ (2.0 eq)

    • 1,4-Dioxane and Water (4:1 mixture)

  • Procedure:

    • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 85-100 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Buchwald-Hartwig Amination Protocol

This is a powerful method for the formation of carbon-nitrogen bonds.

  • Materials:

    • This compound (1.0 eq)

    • Amine (1.2 eq)

    • Pd₂(dba)₃ (0.02 eq)

    • XPhos (0.04 eq)

    • NaOtBu (1.4 eq)

    • Anhydrous Toluene

  • Procedure:

    • In a glovebox or under a stream of inert gas, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

    • Add anhydrous toluene, followed by this compound and the amine.

    • Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 4-24 hours.

    • Monitor the reaction by GC-MS or LC-MS.

    • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the residue by flash chromatography.

Sonogashira Coupling Protocol

This reaction is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne.

  • Materials:

    • This compound (1.0 eq)

    • Terminal alkyne (1.2 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • CuI (0.1 eq)

    • Et₃N (2.0 eq)

    • Anhydrous THF or DMF

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

    • Add the anhydrous solvent and degas the mixture.

    • Add the terminal alkyne and triethylamine via syringe.

    • Stir the reaction at room temperature or heat to 50-80 °C for 4-16 hours.

    • Monitor the reaction progress by TLC.

    • Once the starting material is consumed, remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with aqueous ammonia to remove copper salts, followed by water and brine.

    • Dry the organic phase, concentrate, and purify by column chromatography.

Heck Coupling Protocol

The Heck reaction couples an aryl halide with an alkene.

  • Materials:

    • This compound (1.0 eq)

    • Alkene (e.g., styrene or an acrylate) (1.5 eq)

    • Pd(OAc)₂ (0.02 eq)

    • PPh₃ (0.04 eq)

    • Et₃N (1.5 eq)

    • Anhydrous DMF or NMP

  • Procedure:

    • In a sealed tube, combine this compound, the alkene, Pd(OAc)₂, PPh₃, and triethylamine in the anhydrous solvent.

    • Seal the tube and heat to 100-140 °C for 12-24 hours.

    • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Conclusion

The choice of catalyst for the coupling of this compound is highly dependent on the desired transformation. Palladium-based catalysts with bulky, electron-rich phosphine ligands generally show high efficacy across a range of coupling reactions. For Suzuki-Miyaura reactions, Pd(dppf)Cl₂ is a robust choice. In Buchwald-Hartwig aminations, catalyst systems based on biaryl phosphine ligands like XPhos are often superior. Sonogashira couplings typically benefit from a co-catalytic system of palladium and copper. The Heck reaction can often be performed with simpler palladium sources like Pd(OAc)₂. Researchers should consider the specific coupling partners and functional group tolerance required when selecting a catalytic system and should perform optimization studies based on the general protocols provided.

References

Spectroscopic Scrutiny: A Comparative Analysis of 2-Bromo- and 2-Chloro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 2-bromo-8-methoxyquinoline and 2-chloro-8-methoxyquinoline reveals subtle yet significant differences in their spectral properties, arising from the distinct electronic effects of the bromine and chlorine substituents. This guide provides a comprehensive analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data, supported by detailed experimental protocols for researchers in drug discovery and chemical sciences.

This comparative guide is intended for researchers, scientists, and drug development professionals, offering a foundational spectroscopic dataset for the identification, characterization, and quality control of these two important quinoline derivatives. The substitution of a bromine versus a chlorine atom at the 2-position of the 8-methoxyquinoline scaffold induces measurable shifts in the local electronic environments, which are reflected in their respective spectra.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry, providing a direct comparison between the two compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
This compound 2-Chloro-8-methoxyquinoline
Chemical Shift (δ) ppm Chemical Shift (δ) ppm
Data not available in a consolidated format8.30 (s, 1H), 7.47-7.52 (m, 1H), 7.34 (d, J=8.1 Hz, 1H), 7.10 (d, J=7.5 Hz, 1H), 4.06 (s, 3H)[1]

Note: The ¹H NMR data for this compound was not available in a compiled format. The data for 2-chloro-8-methoxyquinoline is for a related derivative, 2-chloro-3-ethynyl-8-methoxyquinoline, and serves as a close approximation.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
This compound 2-Chloro-8-methoxyquinoline
Chemical Shift (δ) ppm Chemical Shift (δ) ppm
Data not available in a consolidated format155.8, 145.0, 142.5, 130.8, 127.9, 126.7, 126.6, 118.8, 109.7, 84.1, 78.2, 56.1[1]

Note: The ¹³C NMR data for this compound was not available in a compiled format. The data for 2-chloro-8-methoxyquinoline is for a related derivative, 2-chloro-3-ethynyl-8-methoxyquinoline, and serves as a close approximation.

Mass Spectrometry (MS)
This compound 2-Chloro-8-methoxyquinoline
m/z m/z (Predicted)
Experimental data not available[M+H]⁺: 194.03671, [M+Na]⁺: 216.01865

Note: The mass spectrometry data for this compound was not explicitly found. The data for 2-chloro-8-methoxyquinoline is based on predicted values.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for 2-bromo- and 2-chloro-8-methoxyquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Use a standard single-pulse experiment. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of at least 1 second.

  • ¹³C NMR Acquisition : Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2 seconds) are generally required.

  • Data Processing : Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the KBr pellet method is common. Mix a small amount of the compound (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Data Acquisition : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000 to 400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as C-H, C=C, C=N, and C-O stretching and bending vibrations.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization : Introduce a dilute solution of the compound into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule, which generates ions in the gas phase.

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection : A detector records the abundance of each ion, resulting in a mass spectrum. For high-resolution mass spectrometry (HRMS), the exact mass is measured to help determine the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.

  • Data Acquisition : Record the UV-Vis spectrum using a dual-beam spectrophotometer over a wavelength range of approximately 200 to 800 nm. A cuvette containing the pure solvent is used as a reference.

  • Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax) and the corresponding molar absorptivity (ε), which are characteristic of the electronic transitions within the molecule.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of 2-bromo- and 2-chloro-8-methoxyquinoline.

Spectroscopic_Comparison cluster_data Data Analysis 2_Bromo This compound NMR NMR (¹H & ¹³C) 2_Bromo->NMR IR IR 2_Bromo->IR MS Mass Spec 2_Bromo->MS UV UV-Vis 2_Bromo->UV 2_Chloro 2-Chloro-8-methoxyquinoline 2_Chloro->NMR 2_Chloro->IR 2_Chloro->MS 2_Chloro->UV Data_Tables Comparative Data Tables NMR->Data_Tables IR->Data_Tables MS->Data_Tables UV->Data_Tables Protocols Experimental Protocols Data_Tables->Protocols

Caption: Workflow for the spectroscopic comparison of quinoline derivatives.

References

A Comparative Analysis of the Biological Activities of Halogenated 8-Methoxyquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of halogenated 8-methoxyquinolines, focusing on their antimicrobial, antifungal, and anticancer properties. The inclusion of a methoxy group at the 8-position of the quinoline core, combined with halogen substitutions, can significantly modulate the pharmacological profile of these compounds. This document summarizes key quantitative data from published studies, details the experimental protocols used to generate this data, and visualizes relevant biological pathways and experimental workflows.

Data Presentation: Comparative Biological Activity

The following tables summarize the available quantitative data on the biological activity of various halogenated 8-methoxyquinolines and related 8-hydroxyquinoline derivatives for comparative purposes.

Table 1: Anticancer Activity of Halogenated 8-Methoxy- and 8-Hydroxyquinolines (IC50/GI50 in µM)

CompoundCancer Cell LineIC50/GI50 (µM)Reference CompoundIC50/GI50 (µM)
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineHCT116 (Colon)0.35Neocryptolepine6.26
Caco-2 (Colon)0.545-Fluorouracil> 1.0
4-Anilino-8-methoxy-2-phenylquinoline (4'-COMe substituted)-10.47--
4-Anilino-8-hydroxy-2-phenylquinoline (4'-COMe substituted)-14.45--
4-Anilino-8-methoxy-2-phenylquinoline (3'-COMe substituted)-8.91--
4-Anilino-8-hydroxy-2-phenylquinoline (3'-COMe substituted)-1.20--
HCT-116 (Colon)0.07--
MCF7 (Breast)<0.01--
MDA-MB-435(Breast)<0.01--
3,5,6,7-Tetrabromo-8-methoxyquinolineC6 (Glioblastoma)11.2 µg/mL5-Fluorouracil2.1 µg/mL
HeLa (Cervical)13.8 µg/mL1.8 µg/mL
HT29 (Colon)10.5 µg/mL2.5 µg/mL
5,7-Dibromo-8-hydroxyquinolineC6 (Glioblastoma)9.6 µg/mL5-Fluorouracil2.1 µg/mL
HeLa (Cervical)5.45 µg/mL1.8 µg/mL
HT29 (Colon)6.8 µg/mL2.5 µg/mL

Data for bromo-quinolines was reported in µg/mL and has been presented as such.

Table 2: Antimicrobial and Antifungal Activity of Halogenated 8-Methoxy- and 8-Hydroxyquinolines (MIC in µM)

CompoundMicroorganismMIC (µM)Reference CompoundMIC (µM)
8-Hydroxyquinolines
Cloxyquin (5-chloro-8-HQ)Listeria monocytogenes5.57--
Plesiomonas shigelloides11.14--
7-Bromo-8-HQGram-negative bacteriaHigh--
Clioquinol (5-chloro-7-iodo-8-HQ)Gram-negative bacteriaHigh--
8-Methoxyquinolines
8-MethoxyquinolineAspergillus FlavusStrong--
Aspergillus nigerStrong--
TrichophytonStrong--
Bacillus subtilisStrong--
Salmonella spp.Strong--
Salmonella typhiStrong--
5-Nitro-8-methoxyquinoline(various bacteria/fungi)Weaker than 8-methoxyquinoline--

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Preparation of Test Compounds: Stock solutions of the halogenated 8-methoxyquinolines are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). A series of twofold dilutions are then prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared. For bacteria, colonies from an overnight culture are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Antifungal Susceptibility Testing: Broth Microdilution Method (Following EUCAST Protocol)

This method is specifically adapted for determining the MIC of compounds against fungal species.

  • Preparation of Test Compounds: Similar to the antimicrobial protocol, serial dilutions of the test compounds are prepared in 96-well plates using RPMI-1640 medium buffered to pH 7.0.

  • Inoculum Preparation: A standardized fungal spore or yeast suspension is prepared and diluted to achieve a final concentration appropriate for the specific fungus being tested.

  • Incubation: Plates are incubated at 35°C and MIC values are read after 24 and 48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant reduction in growth (e.g., 50% or 80%) compared to the drug-free control.

Cytotoxicity Assay: MTT Assay for IC50 Determination

The MTT assay is a colorimetric assay used to assess cell metabolic activity and determine the half-maximal inhibitory concentration (IC50) of a compound.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the halogenated 8-methoxyquinoline derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of around 490 nm.

  • IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Apoptosis Assay: Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.

  • Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with the test compounds for a desired time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Fluorescently labeled Annexin V and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic or necrotic cells (Annexin V+ and PI+).

Mandatory Visualization

The following diagrams illustrate a key signaling pathway and the general workflows for the experimental protocols described above.

experimental_workflow cluster_mic MIC Determination Workflow cluster_ic50 IC50 Determination Workflow (MTT Assay) mic_start Start mic_prep_comp Prepare Serial Dilutions of Compound mic_start->mic_prep_comp mic_prep_ino Prepare Standardized Microbial Inoculum mic_start->mic_prep_ino mic_inoculate Inoculate Microtiter Plate mic_prep_comp->mic_inoculate mic_prep_ino->mic_inoculate mic_incubate Incubate Plate mic_inoculate->mic_incubate mic_read Read Results Visually (Turbidity) mic_incubate->mic_read mic_end Determine MIC mic_read->mic_end ic50_start Start ic50_seed Seed Cancer Cells in 96-well Plate ic50_start->ic50_seed ic50_treat Treat Cells with Compound Dilutions ic50_seed->ic50_treat ic50_mtt Add MTT Reagent ic50_treat->ic50_mtt ic50_solubilize Solubilize Formazan ic50_mtt->ic50_solubilize ic50_read Measure Absorbance ic50_solubilize->ic50_read ic50_end Calculate IC50 ic50_read->ic50_end

Caption: General workflows for MIC and IC50 determination.

PI3K_AKT_mTOR_Pathway cluster_pathway PI3K/AKT/mTOR Signaling Pathway compound Halogenated 8-Methoxyquinoline (e.g., Compound 49) PI3K PI3K compound->PI3K Inhibits AKT AKT compound->AKT Inhibits mTOR mTOR compound->mTOR Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PIP3->AKT Activates AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.[2]

References

Navigating the Synthesis of 2-Bromo-8-methoxyquinoline: A Comparative Cost-Analysis of Potential Synthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. 2-Bromo-8-methoxyquinoline, a heterocyclic compound with potential applications in medicinal chemistry, presents a synthetic challenge due to the regioselectivity of bromination on the quinoline scaffold. This guide provides a comparative cost-analysis of plausible synthetic pathways to this target molecule, offering insights into the required reagents, reaction conditions, and estimated costs. While a direct, one-step synthesis is not readily found in published literature, this analysis explores multi-step routes, providing detailed experimental protocols and cost breakdowns to aid in strategic synthetic planning.

Executive Summary

The synthesis of this compound is not a straightforward process, as direct bromination of 8-methoxyquinoline favors substitution at the 5- and 7-positions. This guide outlines and analyzes two primary multi-step synthetic pathways:

  • Pathway 1: From 8-Hydroxyquinoline via 2-Chloro-8-methoxyquinoline. This route involves the initial synthesis of 2-chloro-8-methoxyquinoline from the readily available 8-hydroxyquinoline, followed by a halogen exchange reaction to yield the desired 2-bromo product.

  • Pathway 2: From 8-Methoxy-2-quinolone. This pathway begins with the synthesis of 8-methoxy-2-quinolone, which is then converted to this compound.

A detailed cost-analysis for each pathway, based on current market prices for reagents and solvents, is presented. The analysis considers reagent costs, stoichiometry, and typical reaction yields to provide an estimated cost per gram of the final product.

Data Presentation: A Comparative Overview

The following tables summarize the estimated costs associated with each proposed synthetic pathway. Prices are based on commercially available reagent-grade chemicals from various suppliers and may vary.

Table 1: Cost-Analysis of Pathway 1: From 8-Hydroxyquinoline

StepReactionStarting MaterialReagents & SolventsEstimated Reagent Cost per Gram of Product
1aSynthesis of 8-Hydroxyquinoline-N-oxide8-HydroxyquinolineHydrogen Peroxide, Acetic Acid~$5-10
1bSynthesis of 8-Acetoxy-2-hydroxyquinoline8-Hydroxyquinoline-N-oxideAcetic Anhydride~$3-7
1cSynthesis of 2-Chloro-8-hydroxyquinoline8-Acetoxy-2-hydroxyquinolinePhosphorus Oxychloride~$8-15
1dSynthesis of 2-Chloro-8-methoxyquinoline2-Chloro-8-hydroxyquinolineMethyl Iodide, Potassium Carbonate, Acetone~$15-25
1eHalogen Exchange2-Chloro-8-methoxyquinolineSodium Bromide, Copper(I) Bromide, DMF~$20-35
Total 8-Hydroxyquinoline ~$51-92

Table 2: Cost-Analysis of Pathway 2: From 8-Methoxy-2-quinolone

StepReactionStarting MaterialReagents & SolventsEstimated Reagent Cost per Gram of Product
2aSynthesis of 8-Methoxy-2-quinoloneo-AminoanisoleDiethyl Malonate, Sodium Ethoxide, Ethanol~$25-40
2bBromination8-Methoxy-2-quinolonePhosphorus Pentabromide, Phosphorus Oxybromide~$40-60
Total o-Aminoanisole ~$65-100

Experimental Protocols

Detailed experimental methodologies for the key transformations in each pathway are provided below. These protocols are based on established procedures for similar quinoline derivatives and may require optimization for the specific synthesis of this compound.

Pathway 1: From 8-Hydroxyquinoline

Step 1a: Synthesis of 8-Hydroxyquinoline-N-oxide To a solution of 8-hydroxyquinoline (1 mol) in glacial acetic acid (500 mL), 30% hydrogen peroxide (1.2 mol) is added dropwise at room temperature. The mixture is stirred at 70-80°C for 4-6 hours. After cooling, the reaction mixture is poured into ice water, and the precipitated product is collected by filtration, washed with water, and dried.

Step 1b: Synthesis of 8-Acetoxy-2-hydroxyquinoline 8-Hydroxyquinoline-N-oxide (1 mol) is heated in acetic anhydride (5 mol) at 100-110°C for 2-3 hours. The excess acetic anhydride is removed under reduced pressure, and the residue is treated with water to precipitate the product. The solid is collected by filtration, washed with water, and dried.

Step 1c: Synthesis of 2-Chloro-8-hydroxyquinoline 8-Acetoxy-2-hydroxyquinoline (1 mol) is refluxed with phosphorus oxychloride (3 mol) for 2-3 hours. The excess phosphorus oxychloride is distilled off, and the residue is carefully poured onto crushed ice. The mixture is neutralized with a sodium bicarbonate solution, and the precipitated product is filtered, washed with water, and dried.

Step 1d: Synthesis of 2-Chloro-8-methoxyquinoline To a solution of 2-chloro-8-hydroxyquinoline (1 mol) in acetone (1 L), anhydrous potassium carbonate (2 mol) is added, and the mixture is stirred for 30 minutes. Methyl iodide (1.5 mol) is then added dropwise, and the reaction mixture is stirred at room temperature overnight. The solvent is evaporated, and the residue is partitioned between water and dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the product.

Step 1e: Halogen Exchange to this compound A mixture of 2-chloro-8-methoxyquinoline (1 mol), sodium bromide (1.5 mol), and a catalytic amount of copper(I) bromide in N,N-dimethylformamide (DMF) is heated at 120-140°C for 12-24 hours. The reaction progress is monitored by TLC. After completion, the mixture is cooled, poured into water, and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Pathway 2: From 8-Methoxy-2-quinolone

Step 2a: Synthesis of 8-Methoxy-2-quinolone A mixture of o-aminoanisole (1 mol) and diethyl malonate (1.1 mol) is heated at 140-150°C for 2 hours. The resulting intermediate is then added to a solution of sodium ethoxide (prepared from sodium (1.1 mol) in absolute ethanol (500 mL)) and refluxed for 4-6 hours. The reaction mixture is cooled, poured into ice water, and acidified with acetic acid to precipitate the product. The solid is collected by filtration, washed with water, and dried.

Step 2b: Bromination to this compound A mixture of 8-methoxy-2-quinolone (1 mol), phosphorus pentabromide (1.2 mol), and a catalytic amount of phosphorus oxybromide is heated at 120-130°C for 3-4 hours. After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a sodium carbonate solution. The product is extracted with chloroform, and the organic layer is washed with water, dried, and concentrated. The crude product is purified by column chromatography.

Mandatory Visualization

The logical flow of the two proposed synthetic pathways is visualized below using Graphviz.

Synthetic_Pathways cluster_0 Pathway 1: From 8-Hydroxyquinoline cluster_1 Pathway 2: From 8-Methoxy-2-quinolone 8-Hydroxyquinoline 8-Hydroxyquinoline 8-Hydroxyquinoline-N-oxide 8-Hydroxyquinoline-N-oxide 8-Hydroxyquinoline->8-Hydroxyquinoline-N-oxide H2O2, AcOH 8-Acetoxy-2-hydroxyquinoline 8-Acetoxy-2-hydroxyquinoline 8-Hydroxyquinoline-N-oxide->8-Acetoxy-2-hydroxyquinoline Ac2O 2-Chloro-8-hydroxyquinoline 2-Chloro-8-hydroxyquinoline 8-Acetoxy-2-hydroxyquinoline->2-Chloro-8-hydroxyquinoline POCl3 2-Chloro-8-methoxyquinoline 2-Chloro-8-methoxyquinoline 2-Chloro-8-hydroxyquinoline->2-Chloro-8-methoxyquinoline CH3I, K2CO3 2-Bromo-8-methoxyquinoline_P1 This compound 2-Chloro-8-methoxyquinoline->2-Bromo-8-methoxyquinoline_P1 NaBr, CuBr o-Aminoanisole o-Aminoanisole 8-Methoxy-2-quinolone 8-Methoxy-2-quinolone o-Aminoanisole->8-Methoxy-2-quinolone Diethyl malonate, NaOEt 2-Bromo-8-methoxyquinoline_P2 This compound 8-Methoxy-2-quinolone->2-Bromo-8-methoxyquinoline_P2 PBr5, POBr3

Caption: Synthetic routes to this compound.

Conclusion

This comparative guide provides a framework for the strategic synthesis of this compound. While Pathway 1, starting from 8-hydroxyquinoline, involves more steps, the starting material is generally less expensive, and the reactions are well-established for analogous systems. Pathway 2 offers a more convergent approach but may require more specialized reagents and potentially harsher conditions for the final bromination step. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, available equipment, and cost considerations. It is important to note that the yields and reaction conditions provided are based on literature for similar compounds and would require experimental optimization for the target molecule.

Green Chemistry Horizons in Quinoline Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Green Quinoline Synthesis

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2] However, classical synthesis methods like the Skraup, Friedländer, and Combes reactions often necessitate harsh conditions, hazardous reagents, and volatile organic solvents, posing significant environmental and safety challenges.[3][4] The adoption of green chemistry principles seeks to address these drawbacks by developing sustainable and efficient synthetic routes.[4][5] This guide provides a comparative overview of modern green approaches to quinoline synthesis, focusing on microwave-assisted, ultrasound-assisted, and green catalyst methodologies, supported by experimental data and detailed protocols for researchers and drug development professionals.

Comparative Analysis of Green Synthesis Methods

The following table summarizes the performance of various green chemistry approaches for quinoline synthesis, highlighting key parameters such as reaction time, energy source, and product yield.

MethodCatalystSolvent(s)Energy SourceTemp. (°C)TimeYield (%)Reference(s)
Microwave-Assisted p-Toluenesulfonic acid (p-TSA)WaterMicrowave902.5–3.5 h60–94[3][4]
Microwave-Assisted Catalyst-FreeEthanolMicrowave-8–10 min88–96[3]
Microwave-Assisted Ammonium acetateWaterMicrowave10010–15 min75–93[3]
Ultrasound-Assisted None (Catalyst-Free)WaterUltrasound-16-20 min~5-10% higher than conventional[6][7]
Green Catalyst Fe₃O₄ NP-cellWaterReflux-2 h88–96[8]
Green Catalyst α-Chymotrypsin (Biocatalyst)Ionic Liquid/WaterStirringRT->90[9][10]
Green Catalyst p-TSAWater/Ethylene Glycol---High[11]
Conventional (for comparison) H₂SO₄ (Skraup Synthesis)GlycerolConventionalHigh> 6 h72-90 (lower for some derivatives)[3][12]

Experimental Protocols and Methodologies

Detailed experimental procedures for representative green quinoline syntheses are provided below.

Microwave-Assisted Synthesis of Pyrimido[4,5-b]quinolones

This protocol details a one-pot, three-component reaction utilizing water as a green solvent.[3][4]

  • Materials: 6-amino-1,3-dimethyluracil, various aldehydes, dimedone, p-Toluenesulfonic acid (p-TSA), and water.

  • Procedure:

    • In a microwave-safe reaction vessel, combine 6-amino-1,3-dimethyluracil (1 mmol), an appropriate aldehyde (1 mmol), and dimedone (1 mmol).

    • Add p-Toluenesulfonic acid (p-TSA) as a catalyst.

    • Add water as the solvent.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a power level sufficient to maintain a temperature of 90°C for 2.5 to 3.5 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • After completion, allow the reaction mixture to cool to room temperature.

    • Collect the solid product by filtration, wash with cold water, and recrystallize from ethanol to obtain the purified product.

Ultrasound-Assisted N-Alkylation for Hybrid Quinoline-Imidazole Synthesis

This method demonstrates the dramatic reduction in reaction time for the N-alkylation step in a multi-step synthesis, a key advantage of ultrasonication.[6][7][13]

  • Materials: Imidazole derivative, ω-halogeno-acetophenone, and a suitable solvent.

  • Procedure:

    • Dissolve the imidazole derivative (1 mmol) and the ω-halogeno-acetophenone (1.2 mmol) in a suitable solvent in a flask.

    • Place the flask into an ultrasonic bath.

    • Irradiate the mixture with ultrasound at a constant frequency (e.g., 20-35 kHz) at room temperature for 1 to 2 hours. Conventional heating methods for this reaction can take 48-96 hours.[6][7]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can then be purified by column chromatography or recrystallization.

Green Catalyst Synthesis using Nanoparticles in Water

This procedure exemplifies a heterogeneous catalytic system that is efficient and reusable.[8]

  • Materials: Aromatic aldehydes, 6-amino-1,3-dimethyluracil, dimedone or 1,3-cyclohexanedione, Fe₃O₄ NP-cell catalyst, and water.

  • Procedure:

    • In a round-bottom flask, suspend the Fe₃O₄ NP-cell catalyst (0.04 g) in water.

    • Add the aromatic aldehyde (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), and dimedone or 1,3-cyclohexanedione (1 mmol).

    • Heat the mixture to reflux for 2 hours.

    • After the reaction is complete, cool the mixture to room temperature.

    • The catalyst can be recovered using an external magnet.

    • Isolate the product by filtration and purify by recrystallization. The recovered catalyst can be washed and reused multiple times without significant loss of activity.[8]

Workflow Visualization

The following diagram illustrates the logical flow, comparing a conventional thermal synthesis pathway with modern green chemistry alternatives.

G cluster_conventional Conventional Synthesis cluster_green Green Chemistry Approaches cluster_mw Microwave-Assisted cluster_us Ultrasound-Assisted cluster_gc Green Catalyst Conventional_Start Reactants + Organic Solvent Conventional_Process High Temperature (Conventional Heating) Long Reaction Time (>6h) Conventional_Start->Conventional_Process Harsh Acid/Base Catalyst Conventional_Workup Complex Workup Solvent Waste Conventional_Process->Conventional_Workup Conventional_Product Quinoline Product Conventional_Workup->Conventional_Product Green_Start Reactants + Green Solvent (e.g., Water, Ethanol) MW_Process Microwave Irradiation (Minutes to Hours) Green_Start->MW_Process Energy/Catalyst Input US_Process Sonication (Minutes to Hours) Green_Start->US_Process Energy/Catalyst Input GC_Process Biocatalyst / Nanocatalyst (Mild Conditions) Green_Start->GC_Process Energy/Catalyst Input Green_Workup Simplified Workup Minimal Waste Catalyst Recycling MW_Process->Green_Workup US_Process->Green_Workup GC_Process->Green_Workup Green_Product Quinoline Product (High Yield) Green_Workup->Green_Product

Caption: Comparative workflow of conventional vs. green quinoline synthesis.

Conclusion

The transition towards green chemistry in quinoline synthesis offers profound advantages over traditional methods.[14] Microwave and ultrasound irradiation drastically reduce reaction times from hours to minutes while often improving yields.[3][6] The use of green solvents like water and ethanol, combined with recyclable nanocatalysts or highly efficient biocatalysts, minimizes environmental impact and aligns with the principles of sustainable chemistry.[8][15] These modern approaches not only provide environmental and economic benefits but also pave the way for the efficient and scalable production of quinoline-based compounds, which is crucial for the advancement of drug discovery and development.[16]

References

A Comparative Guide to the Mechanistic Nuances of Cross-Coupling Reactions with 2-Bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Palladium-Catalyzed Cross-Coupling Reactions

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and functional materials. This guide provides a comparative analysis of the mechanistic aspects and performance of 2-Bromo-8-methoxyquinoline in four major classes of cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions.

While direct, comprehensive comparative studies on this compound are limited in the readily available literature, this guide compiles and contrasts existing data for this substrate with that of analogous bromo-substituted quinolines and other heteroaryl bromides. This comparative approach offers valuable insights into the expected reactivity and helps guide the selection of optimal reaction conditions.

Performance Comparison in Palladium-Catalyzed Cross-Coupling Reactions

The following tables summarize the available and analogous experimental data for the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions involving this compound and comparable substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. The following table compares the performance of different brominated quinolines in this reaction.

SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromo-8-methoxyquinoline4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1002478[1]
5,7-Dibromo-8-methoxyquinoline4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1002482 (di-substituted)[1]
3-BromoquinolinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O90-110-75[2]
2-BromopyridinePhenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O801289[3]

Analysis: The data on 5-bromo-8-methoxyquinoline suggests that the methoxy group at the 8-position does not significantly hinder the Suzuki-Miyaura coupling, affording good yields. It is reasonable to expect that this compound would exhibit similar reactivity, providing a viable route to 2-aryl-8-methoxyquinolines.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. Data for brominated quinolines is presented below.

SubstrateCoupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromo-4-iodo-quinolinePhenylacetylene------(Selectivity for Iodo)[4]
3-BromoquinolinePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF80485[2]
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100392

Analysis: While specific data for this compound is unavailable, the successful coupling of other bromoquinolines and bromopyridines indicates the feasibility of the Sonogashira reaction. The electronic nature of the quinoline ring and the position of the bromine atom will influence the reaction conditions required. Copper-free Sonogashira protocols are also a viable option to avoid the formation of alkyne homocoupling byproducts.[5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The table below shows data for a similar substrate, 5-bromo-8-benzyloxyquinoline.

SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromo-8-benzyloxyquinolineN-PhenylanilinePd(OAc)₂ (5)Johnphos (10)NaOtBuToluene1102482[6][7]
2-(Aryl)-6-bromo-4-trifluoromethyl-quinolineMorpholine------60-88[1]
2-BromopyridineAnilinePd₂(dba)₃ (1)XPhos (4)NaOtBuToluene100-95[8]

Analysis: The successful amination of 5-bromo-8-benzyloxyquinoline with a secondary aniline using a bulky phosphine ligand suggests that this compound would also be a suitable substrate for Buchwald-Hartwig reactions. The choice of ligand is critical and often requires screening to achieve optimal results.[9]

Heck Reaction

The Heck reaction couples an aryl halide with an alkene. Limited direct data for bromoquinolines necessitates comparison with other heteroaryl bromides.

SubstrateAlkeneCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-BromoquinolineStyrenePd(OAc)₂ (2)Et₃NDMF100678[2]
2-BromopyridineStyrenePd(OAc)₂ (1)K₂CO₃DMF1202485[10]
Aryl BromideStyrenePd@MOF-NH₂ (10)K₂CO₃DMF12012-15>80[11]

Analysis: The Heck reaction is a viable method for the vinylation of the quinoline core. The electron-rich nature of the 8-methoxyquinoline system might influence the regioselectivity of the alkene insertion. The choice of catalyst, base, and solvent system is crucial for achieving high yields and selectivity.

Mechanistic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the generalized catalytic cycles for the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, R'-B(OH)2) Ar-R Ar-R Ar-Pd(II)-OR'(L2)->Ar-R Transmetalation Ar-R->Pd(0)L2 Reductive Elimination

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Catalytic Cycle (Copper-Catalyzed)

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Reductive Elimination Ar-C≡CR->Pd(0)L2 Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-X(L2) Cu-C≡CR->Cu-X H-C≡CR H-C≡CR H-C≡CR->Cu-C≡CR Base

Caption: Simplified representation of the dual catalytic cycles in the Sonogashira reaction.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NHR'R''X Ar-Pd(II)-NHR'R''X Ar-Pd(II)-X(L)->Ar-Pd(II)-NHR'R''X Amine Coordination Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NHR'R''X->Ar-Pd(II)-NR'R''(L) Deprotonation (Base) Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L)->Ar-NR'R'' Reductive Elimination Ar-NR'R''->Pd(0)L

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Heck Reaction Catalytic Cycle

Heck Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene Complex Alkene Complex Ar-Pd(II)-X(L2)->Alkene Complex Alkene Coordination Sigma-Alkyl Pd(II) Complex Sigma-Alkyl Pd(II) Complex Alkene Complex->Sigma-Alkyl Pd(II) Complex Migratory Insertion Substituted Alkene Substituted Alkene Sigma-Alkyl Pd(II) Complex->Substituted Alkene β-Hydride Elimination H-Pd(II)-X(L2) H-Pd(II)-X(L2) H-Pd(II)-X(L2)->Pd(0)L2 Reductive Elimination (Base)

Caption: Generalized catalytic cycle of the Mizoroki-Heck cross-coupling reaction.

Detailed Experimental Protocols

The following are generalized experimental protocols for each cross-coupling reaction, based on procedures reported for similar heteroaryl bromide substrates. Optimization of these conditions for this compound is recommended.

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 equiv) and the corresponding boronic acid (1.2-1.5 equiv) in a suitable solvent (e.g., Toluene/H₂O or 1,4-Dioxane/H₂O) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv). The mixture is degassed and heated under an inert atmosphere (e.g., Argon or Nitrogen) at 80-110 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1][2]

General Procedure for Sonogashira Coupling (Copper-Free)

In a Schlenk flask, this compound (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%), and a base (e.g., Et₃N or DIPA) are dissolved in a suitable solvent (e.g., THF or DMF). The mixture is degassed and stirred at room temperature to 80 °C for 4-24 hours under an inert atmosphere. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.[12]

General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 equiv), the amine (1.1-1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), a phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.2-1.4 equiv) in an anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane) is heated under an inert atmosphere at 80-110 °C for 12-24 hours. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[6][7][13]

General Procedure for Heck Reaction

To a mixture of this compound (1.0 equiv), the alkene (1.2-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv) in a suitable solvent (e.g., DMF or NMP) is added a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 4-10 mol%) if required. The reaction is heated under an inert atmosphere at 100-140 °C for 12-48 hours. After cooling, the mixture is filtered, and the filtrate is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.[2][10]

Conclusion

This compound is a promising substrate for a variety of palladium-catalyzed cross-coupling reactions. While specific, optimized protocols for this particular molecule are not always readily available, the wealth of information on analogous bromo-substituted quinolines and other heteroaryl bromides provides a strong foundation for reaction development. The electronic and steric properties conferred by the methoxy group at the 8-position are expected to influence reactivity, and careful selection of catalyst, ligand, base, and solvent will be crucial for achieving high yields and selectivities. This guide serves as a starting point for researchers and drug development professionals to explore the rich chemistry of this compound and its derivatives.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Bromo-8-methoxyquinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the scientific community, the responsible management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide outlines the essential procedures for the proper disposal of 2-Bromo-8-methoxyquinoline. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of structurally similar compounds, such as other bromo-methoxy-quinoline isomers, and general best practices for the disposal of hazardous chemical waste. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to adhere to all local, state, and federal regulations.

Immediate Safety and Handling

Before beginning any disposal-related activities, ensure that all appropriate personal protective equipment (PPE) is worn to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash gogglesOSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene)EN 374
Body Laboratory coat---
Respiratory Use in a well-ventilated area or under a chemical fume hood.---
Hazard Profile of Structurally Similar Compounds

Based on data for related bromo-methoxy-quinoline compounds, this compound should be handled as a hazardous substance. The following table summarizes the typical hazard classifications.

Hazard ClassHazard Statement
Skin IrritationH315: Causes skin irritation.[1][2]
Eye IrritationH319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation.[1][2]

Step-by-Step Disposal Protocol

The primary goal for the disposal of this compound is to prevent its release into the environment and ensure the safety of all personnel.[3] This compound must be treated as hazardous waste and must not be disposed of in regular trash or poured down the drain.[3]

Waste Identification and Segregation
  • Hazardous Waste Identification : All waste containing this compound, including the pure compound, solutions, and any contaminated materials (e.g., pipette tips, gloves, absorbent paper), must be designated as hazardous waste.[3]

  • Segregation : Keep waste containing this compound separate from other waste streams to prevent potentially dangerous reactions.[3]

Waste Collection and Containment
  • Solid Waste : Carefully place any solid this compound and contaminated disposable items into a clearly labeled hazardous waste container.[3][4]

  • Liquid Waste : Collect any solutions containing the compound in a designated, leak-proof liquid hazardous waste container.[3]

  • Container Requirements :

    • Use containers made of a compatible material.

    • Ensure the container has a secure, tight-fitting lid and is kept closed except when adding waste.[5]

    • Do not overfill the container; leave adequate headspace for expansion.[3]

    • The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuation and Ventilation : Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment : For liquid spills, use absorbent pads or other inert material to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1][4]

  • Cleanup :

    • Wear the appropriate PPE as listed above.

    • Clean the spill area thoroughly with a detergent solution, followed by clean water.

    • Collect all cleanup materials (absorbent pads, contaminated gloves, etc.) in a designated hazardous waste container.

Final Disposal
  • Storage : Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Arranging for Pickup : Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to transport or dispose of the waste yourself.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Is the waste solid or liquid? A->B E Contaminated Materials: (Gloves, paper towels, etc.) Treat as solid waste. A->E C Solid Waste: Place in labeled solid hazardous waste container. B->C Solid D Liquid Waste: Place in labeled liquid hazardous waste container. B->D Liquid F Seal container when not in use and when full. C->F D->F E->C G Store in designated hazardous waste accumulation area. F->G H Contact Environmental Health & Safety (EHS) for waste pickup. G->H I End: Proper Disposal by EHS H->I

Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Bromo-8-methoxyquinoline

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to possess the following hazards.

Hazard ClassGHS CategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Acute Toxicity (Oral)4 (Assumed)H302: Harmful if swallowed

Signal Word: Warning

Hazard Pictogram:

!

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure.

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn if there is a risk of splashing.Protects against dust particles and splashes that can cause serious eye irritation.[1]
Hand Protection Nitrile rubber gloves. Inspect gloves for integrity before use.Provides a barrier against skin contact which can cause irritation.[2]
Body Protection A lab coat or long-sleeved chemical-resistant clothing.Prevents contamination of personal clothing and skin.[1]
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter is recommended.Minimizes the inhalation of dust that may cause respiratory irritation.[1]
Operational Handling Protocol

Adherence to a strict, step-by-step protocol is essential for safe handling.

1. Preparation and Engineering Controls:

  • Ensure a calibrated analytical balance is located within a chemical fume hood or a ventilated balance enclosure.

  • Verify that the chemical fume hood is functioning correctly.

  • Prepare all necessary glassware and reagents before handling the compound.

  • Have an emergency spill kit readily accessible.

2. Weighing and Aliquoting:

  • Perform all manipulations of the solid compound within the fume hood.

  • Use a spatula to carefully transfer the desired amount of this compound from its container to a tared weigh boat or directly into the reaction vessel.

  • Avoid creating dust. If dust is generated, gently clean the area with a damp cloth, ensuring no residue is left.

3. Dissolution:

  • Add the solvent to the vessel containing the solid compound slowly and with stirring to prevent splashing.

  • If heating is required, use a controlled heating mantle and ensure proper ventilation.

4. Reaction and Work-up:

  • Conduct the reaction within the fume hood.

  • Monitor the reaction for any signs of unexpected changes.

  • Upon completion, quench the reaction carefully as per the specific experimental protocol.

5. Post-Handling:

  • Decontaminate all surfaces and equipment that came into contact with the chemical.

  • Remove PPE in the correct order to avoid self-contamination.

  • Wash hands thoroughly with soap and water after handling is complete.[3]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Disposal Plan

Proper disposal is a critical component of the chemical's lifecycle to prevent environmental contamination.

  • Waste Classification: this compound and any materials contaminated with it should be considered hazardous waste.

  • Containment: Collect all waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatible.

  • Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations for the disposal of halogenated organic compounds.[4]

Visual Workflow for Handling this compound

The following diagram outlines the logical flow for the safe handling of this compound from preparation to disposal.

Caption: Logical workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-8-methoxyquinoline
Reactant of Route 2
Reactant of Route 2
2-Bromo-8-methoxyquinoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。